Product packaging for Tyroserleutide(Cat. No.:CAS No. 138168-48-6)

Tyroserleutide

货号: B1684654
CAS 编号: 138168-48-6
分子量: 381.4 g/mol
InChI 键: MQGGXGKQSVEQHR-KKUMJFAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tyroserleutide (YSL) is a charge-neutral tripeptide, composed of the amino acids L-tyrosine, L-serine, and L-leucine, that exhibits potent antitumor activity . As an investigational agent currently in Phase III clinical trials, it represents a significant subject of study in the field of oncology research . The value of this compound for researchers is further enhanced by the recent development of novel artificial transporters, such as 5F–C12, which function as molecular tweezers to form a stable 1:1 complex with YSL. This complex actively facilitates the transmembrane transport of the peptide by shielding it from the hydrophobic core of the lipid membrane, thereby dramatically enhancing its cellular uptake. Studies have demonstrated that this transporter can boost the bioavailability of YSL in MCF-7 breast cancer cells by up to 90-fold, leading to a pronounced synergistic anticancer effect both in vitro and in vivo . The primary mechanism of action through which this compound exerts its anticancer effects is mitochondrial targeting. Research using BEL-7402 human hepatocellular carcinoma cells has shown that the peptide localizes to the mitochondria of cancer cells . Upon reaching its subcellular target, this compound directly induces mitochondrial swelling and a collapse of the mitochondrial membrane potential (Δψm), key events in the initiation of apoptosis and necrosis . This targeted action on the mitochondrial pathway of cell death offers a compelling mechanism for its antitumor properties. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O6 B1684654 Tyroserleutide CAS No. 138168-48-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGXGKQSVEQHR-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138168-48-6
Record name Tyroserleutide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TYROSERLEUTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9TIM50J8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tyroserleutide in Oncology: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – Tyroserleutide (YSL), a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine, is emerging as a promising therapeutic agent in oncology. Currently undergoing Phase II and III clinical trials for various cancer types, its multifaceted mechanism of action targets key pathways involved in cancer cell proliferation, survival, and metastasis. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms by which this compound exerts its anti-cancer effects.

Core Anti-Cancer Mechanisms of this compound

This compound's efficacy stems from its ability to concurrently induce apoptosis, inhibit cell cycle progression, and suppress tumor invasion and metastasis. These effects are orchestrated through the modulation of critical signaling pathways and direct interaction with cellular organelles.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A primary mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis, predominantly through the intrinsic pathway. This compound has been shown to directly target mitochondria, the central regulators of this process[1].

Upon cellular uptake, this compound localizes in the cytoplasm and translocates to the mitochondria[1]. Its interaction with the mitochondrial membrane leads to a decrease in the mitochondrial membrane potential (ΔΨm) and induces mitochondrial swelling[1][2]. This mitochondrial dysfunction is a critical initiating event in the apoptotic cascade. The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, ultimately culminating in the activation of effector caspases and the execution of apoptosis.

This compound-Induced Mitochondrial Apoptosis Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Direct Interaction MMP_Loss Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Mito_Swelling Mitochondrial Swelling Mitochondria->Mito_Swelling Pro_Apoptotic_Factors Release of Pro-Apoptotic Factors (e.g., Cytochrome c) MMP_Loss->Pro_Apoptotic_Factors Mito_Swelling->Pro_Apoptotic_Factors Apoptosome Apoptosome Formation Pro_Apoptotic_Factors->Apoptosome Caspase_Activation Caspase Cascade Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: this compound's direct action on mitochondria triggers apoptosis.
Modulation of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to effectively inhibit this pathway through a dual mechanism.

Firstly, this compound upregulates the expression and activity of the tumor suppressor PTEN (Phosphatase and Tensin homolog). PTEN acts as a negative regulator of the PI3K/AKT pathway by dephosphorylating PIP3. Secondly, this compound inhibits the expression and kinase activity of AKT and its upstream activator, PDK1.

The downstream consequences of PI3K/AKT inhibition by this compound are significant:

  • Cell Cycle Arrest: Inhibition of AKT leads to the upregulation of the cell cycle inhibitors p21 and p27, resulting in cell cycle arrest at the G0/G1 phase.

  • Induction of Apoptosis: Inactivation of AKT prevents the phosphorylation and subsequent degradation of the pro-apoptotic protein Bad. This leads to a decrease in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, further sensitizing the cell to apoptosis. Additionally, the inhibition of AKT reduces the phosphorylation of MDM2, leading to an increase in the protein level of the tumor suppressor p53, which can in turn promote apoptosis.

This compound's Modulation of the PI3K/AKT Pathway This compound This compound PTEN PTEN This compound->PTEN Upregulates AKT AKT This compound->AKT Inhibits PDK1 PDK1 This compound->PDK1 Inhibits PI3K PI3K PTEN->PI3K PI3K->AKT p21_p27 p21 / p27 AKT->p21_p27 Bad Bad AKT->Bad MDM2 MDM2 AKT->MDM2 PDK1->AKT Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Mitochondrial_Apoptosis Mitochondrial Apoptosis Bcl2_BclxL->Mitochondrial_Apoptosis p53 p53 MDM2->p53 p53->Mitochondrial_Apoptosis Matrigel Invasion Assay Workflow start Start coat Coat Transwell inserts with Matrigel start->coat incubate1 Incubate to allow Matrigel to solidify coat->incubate1 prepare_cells Prepare single-cell suspension in serum-free medium incubate1->prepare_cells seed_cells Seed cells onto the Matrigel-coated insert prepare_cells->seed_cells add_chemoattractant Add medium with chemoattractant (e.g., FBS) to the lower chamber seed_cells->add_chemoattractant incubate2 Incubate for 24-48 hours add_chemoattractant->incubate2 remove_noninvading Remove non-invading cells from the upper surface incubate2->remove_noninvading fix_stain Fix and stain invading cells on the lower surface remove_noninvading->fix_stain quantify Quantify invading cells by microscopy fix_stain->quantify end End quantify->end Mitochondrial Swelling Assay Workflow start Start isolate_mito Isolate mitochondria from cancer cells by differential centrifugation start->isolate_mito resuspend_mito Resuspend isolated mitochondria in assay buffer isolate_mito->resuspend_mito add_treatment Add this compound or control to the mitochondrial suspension resuspend_mito->add_treatment monitor_absorbance Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer add_treatment->monitor_absorbance analyze_data Analyze the rate and extent of the absorbance decrease monitor_absorbance->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to Tyroserleutide: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (Tyr-Ser-Leu or YSL) is a tripeptide with demonstrated antineoplastic and immunomodulatory properties.[1][2][3] Isolated from porcine spleen degradation products, this small molecule has been the subject of research for its potential therapeutic applications, particularly in hepatocellular carcinoma.[2][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and the established mechanism of action of this compound, focusing on its interaction with the PI3K/AKT signaling pathway. Detailed experimental protocols for the characterization and evaluation of this compound are also presented to facilitate further research and development.

Structural and Chemical Properties

This compound is a tripeptide composed of the amino acids L-tyrosine, L-serine, and L-leucine. Its structure and fundamental chemical properties are summarized below.

Structure

The primary structure of this compound is the amino acid sequence Tyr-Ser-Leu.

Table 1: Structural Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Amino Acid Sequence Tyr-Ser-Leu (YSL)
Molecular Formula C₁₈H₂₇N₃O₆
SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N
InChI InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1
Physicochemical Properties

A compilation of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 381.42 g/mol
Appearance White to off-white solid
Solubility This compound Hydrochloride: - DMSO: 250 mg/mL (ultrasonic)- H₂O: 2 mg/mL (ultrasonic, warming)
Storage and Stability Store sealed, away from moisture and light. Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound exerts its antitumor effects primarily through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in regulating cell proliferation, survival, and apoptosis.

The key mechanisms of action are:

  • Upregulation of PTEN: this compound increases the expression of the tumor suppressor gene PTEN. PTEN is a phosphatase that dephosphorylates PIP3 to PIP2, thereby acting as a negative regulator of the PI3K/AKT pathway.

  • Inhibition of AKT and PDK1 Activity: By upregulating PTEN, this compound leads to a decrease in the levels of activated AKT and its upstream activator, PDK1.

  • Downstream Effects: The inhibition of AKT activity triggers a cascade of downstream events that contribute to the antitumor effect of this compound:

    • Cell Cycle Arrest: Increased expression of cell cycle inhibitors p21 and p27.

    • Induction of Apoptosis: Reduced phosphorylation of MDM2, leading to an increase in p53 protein levels. This, in turn, can lead to mitochondrial damage and apoptosis.

Tyroserleutide_PI3K_AKT_Pathway This compound This compound PTEN PTEN This compound->PTEN Upregulates PIP3 PIP3 PTEN->PIP3 Inhibits PI3K PI3K PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Activates p21_p27 p21/p27 AKT->p21_p27 Inhibits MDM2 MDM2 AKT->MDM2 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Induces p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1. this compound's mechanism of action via the PI3K/AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the synthesis of this compound using Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU, HOBt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Serine):

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling (Tyrosine): Repeat steps 2 and 3 using Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling_Ser Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling_Ser Deprotection2 Fmoc Deprotection Coupling_Ser->Deprotection2 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling_Tyr Final_Deprotection Final Fmoc Deprotection Coupling_Tyr->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & RP-HPLC Purification Cleavage->Purification End Pure this compound Purification->End

Figure 2. Workflow for the solid-phase peptide synthesis of this compound.
Western Blot Analysis of PI3K/AKT Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation status of AKT.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-PTEN, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST (3x for 10 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x for 10 minutes).

  • Detection:

    • Add ECL substrate to the membrane.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize phospho-AKT to total-AKT and PTEN to a loading control like GAPDH.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value of this compound.

Conclusion

This compound is a promising tripeptide with a well-defined mechanism of action involving the inhibition of the PI3K/AKT signaling pathway. Its antineoplastic properties, coupled with its immunomodulatory effects, make it a compelling candidate for further investigation in cancer therapy. The structural and chemical data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies focusing on its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies are warranted.

References

The Discovery and Synthesis of Tyroserleutide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has been investigated for its potential as an anticancer agent, particularly in hepatocellular carcinoma. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It details plausible experimental protocols for its isolation and chemical synthesis, summarizes key quantitative data from preclinical studies, and elucidates its molecular signaling pathways. The information presented herein is intended to serve as a foundational guide for researchers in oncology and peptide-based drug development.

Discovery and Initial Characterization

Hypothetical Experimental Protocol: Isolation and Characterization

This protocol describes a plausible method for the isolation and characterization of this compound from porcine spleen, based on standard biochemical techniques for peptide purification.

1.1.1. Tissue Preparation and Extraction:

  • Fresh porcine spleens are procured and flash-frozen in liquid nitrogen to preserve peptide integrity.

  • The frozen tissue is pulverized and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to inhibit proteolytic degradation.

  • The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant, containing a crude peptide mixture, is collected.

1.1.2. Chromatographic Purification:

  • Size-Exclusion Chromatography (SEC): The crude extract is first fractionated based on molecular weight using an SEC column (e.g., Sephadex G-25). Fractions corresponding to the expected molecular weight of a tripeptide (381.42 Da) are collected.

  • Ion-Exchange Chromatography (IEX): The SEC-purified fractions are then subjected to cation-exchange chromatography. Peptides are bound to the column and eluted with a salt gradient (e.g., 0-1 M NaCl). Fractions are collected and assayed for biological activity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from IEX are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the peptides. The peak corresponding to this compound is collected.

1.1.3. Characterization:

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is determined by electrospray ionization mass spectrometry (ESI-MS) to confirm it matches the theoretical mass of this compound.

  • Tandem Mass Spectrometry (MS/MS): The amino acid sequence (Tyr-Ser-Leu) is confirmed by fragmentation analysis using MS/MS.

  • Amino Acid Analysis: The amino acid composition of the purified peptide is determined by acid hydrolysis followed by chromatographic analysis of the constituent amino acids.

Chemical Synthesis

For reliable and scalable production, this compound is synthesized chemically. The most common and efficient method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy.[2][3] This approach involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound (H-Tyr-Ser-Leu-OH) using the Fmoc/tBu strategy.

2.1.1. Materials:

  • Resin: Pre-loaded Fmoc-Leu-Wang resin.

  • Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

2.1.2. Synthesis Workflow: The synthesis is performed in a fritted syringe reaction vessel, starting with the C-terminal amino acid (Leucine) attached to the resin.

  • Resin Swelling: The Fmoc-Leu-Wang resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from Leucine by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Coupling of Serine:

    • Fmoc-Ser(tBu)-OH (3 eq.) and HBTU/HOBt (3 eq.) are dissolved in DMF.

    • DIPEA (6 eq.) is added to activate the amino acid.

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 2 hours.

    • The resin is washed with DMF and DCM. A Kaiser test is performed to confirm the completion of the coupling reaction.

  • Fmoc Deprotection: The Fmoc group is removed from the newly added Serine as described in step 2.

  • Coupling of Tyrosine:

    • Fmoc-Tyr(tBu)-OH (3 eq.) is activated and coupled to the resin-bound dipeptide as described in step 3.

    • The resin is washed, and a Kaiser test is performed.

  • Final Fmoc Deprotection: The Fmoc group is removed from Tyrosine.

  • Cleavage and Deprotection: The resin is washed with DCM and dried. The cleavage cocktail is added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting groups.

  • Peptide Precipitation and Purification: The cleavage mixture is filtered, and the crude peptide is precipitated in cold diethyl ether. The precipitate is collected by centrifugation, washed with ether, and dried. The crude this compound is then purified by preparative RP-HPLC.

  • Characterization: The purity and identity of the final product are confirmed by analytical HPLC and ESI-MS.

Synthesis Workflow Diagram

G cluster_synthesis Solid-Phase Peptide Synthesis of this compound Start Start Resin Fmoc-Leu-Wang Resin Start->Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Ser Couple Fmoc-Ser(tBu)-OH (HBTU/HOBt, DIPEA) Deprotection1->Coupling_Ser Deprotection2 Fmoc Deprotection Coupling_Ser->Deprotection2 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling_Tyr Deprotection3 Final Fmoc Deprotection Coupling_Tyr->Deprotection3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product H-Tyr-Ser-Leu-OH Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Biological Activity

This compound exerts its anticancer effects through a multi-faceted mechanism that includes the induction of cell cycle arrest and apoptosis, primarily through the modulation of the PI3K/Akt signaling pathway.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound in human hepatocellular carcinoma cell lines (e.g., BEL-7402 and SK-HEP-1).

Table 1: Inhibition of Cell Proliferation, Adhesion, and Invasion

ParameterCell LineConcentrationInhibition Rate (%)Reference
Proliferation SK-HEP-13.2 mg/mL (72h)32.24%[4]
Adhesion SK-HEP-10.4 mg/mLNot specified[4]
Invasion SK-HEP-10.2 mg/mL (72h)19.33%
SK-HEP-10.4 mg/mL (72h)33.70%

Table 2: Effects on Cell Cycle and Apoptosis-Related Proteins

ProteinEffectMethodCell LineReference
p21 UpregulationWestern Blot, RT-PCRBEL-7402
p27 UpregulationWestern Blot, RT-PCRBEL-7402
PCNA DownregulationWestern Blot, RT-PCRBEL-7402

Table 3: Mitochondrial Effects

ParameterConditionResultReference
Mitochondrial Swelling 100 µM YSL on isolated mitochondria (5 min)Absorbance at 540 nm decreased from 1.301 to 1.186
100 µM YSL on isolated mitochondria (60 min)Absorbance at 540 nm decreased to 1.091
Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

G cluster_pathway This compound Signaling Pathway cluster_downstream Downstream Effects YSL This compound PTEN PTEN YSL->PTEN Upregulates PI3K PI3K YSL->PI3K Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activates p21_p27 p21 / p27 Upregulation Akt->p21_p27 Inhibits inhibition of PCNA PCNA Downregulation Akt->PCNA Promotes Apoptosis Induction of Apoptosis Akt->Apoptosis Inhibits Mitochondria Mitochondrial Dysfunction Akt->Mitochondria Promotes survival CellCycleArrest G0/G1 Cell Cycle Arrest p21_p27->CellCycleArrest PCNA->CellCycleArrest Proliferation Inhibition of Proliferation CellCycleArrest->Proliferation

Caption: this compound's mechanism of action via the PI3K/Akt pathway.

This compound upregulates the tumor suppressor PTEN and inhibits PI3K. This leads to reduced levels of PIP3, which in turn prevents the activation of Akt (Protein Kinase B). The inactivation of Akt has several downstream consequences:

  • Upregulation of p21 and p27: Inactivation of Akt leads to the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. These proteins inhibit the progression of the cell cycle, leading to an arrest in the G0/G1 phase.

  • Downregulation of PCNA: Proliferating cell nuclear antigen (PCNA), a key factor in DNA replication, is downregulated, further contributing to the inhibition of cell proliferation.

  • Induction of Apoptosis: The PI3K/Akt pathway is a major pro-survival pathway. Its inhibition by this compound promotes apoptosis.

  • Mitochondrial Dysfunction: this compound has been shown to directly affect mitochondria, causing swelling and a decrease in membrane potential, which are indicative of the induction of the intrinsic apoptotic pathway.

Conclusion

This compound is a tripeptide with demonstrated anticancer activity in preclinical models of hepatocellular carcinoma. Its mechanism of action is centered on the inhibition of the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis. While its clinical development has been discontinued, the study of this compound provides valuable insights into peptide-based cancer therapeutics and the targeting of key signaling pathways in oncology. The detailed protocols and data presented in this whitepaper offer a technical foundation for further research and development in this area.

References

In Vitro Effects of Tyroserleutide on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities in preclinical studies. This technical guide provides a comprehensive overview of the reported in vitro effects of this compound on various cancer cell lines, with a focus on hepatocellular carcinoma (HCC) and breast cancer. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated across several cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Cell Proliferation and Viability
Cell LineAssayTreatment DurationConcentrationObserved EffectSource
BEL-7402 (Human Hepatocellular Carcinoma)MTS--Inhibition of proliferation (Quantitative data not available in cited abstracts)[1]
SK-HEP-1 (Human Hepatocellular Carcinoma)MTS72 hours3.2 mg/mL32.24% inhibition of proliferation[2][2]
MCF-7 (Human Breast Cancer)MTT--IC50: 4.34 mM[3][3]
MCF-7 (Human Breast Cancer) with 4.0 µM 5F-C12 transporterMTT--IC50: 0.27 mM (16.1-fold improvement)

Note: The study on SK-HEP-1 cells has been retracted; please interpret the data with caution.

Table 2: Effects of this compound on Cell Cycle Distribution
Cell LineMethodTreatment DetailsKey FindingsSource
BEL-7402 (Human Hepatocellular Carcinoma)Flow Cytometry-Arrested cells in the G0/G1 phase (Specific percentages not available in cited abstracts)
Table 3: Effects of this compound on Apoptosis
Cell LineMethodTreatment DetailsKey FindingsSource
BEL-7402 (Human Hepatocellular Carcinoma)DNA Ladder, Electron Microscopy, Flow Cytometry-Induction of apoptosis and necrosis (Specific percentages not available in cited abstracts)
Table 4: Effects of this compound on Cell Adhesion and Invasion
Cell LineAssayTreatment DurationConcentrationObserved EffectSource
SK-HEP-1 (Human Hepatocellular Carcinoma)Adhesion (Matrigel)72 hours0.4 mg/mLUp to 28.67% inhibition of adhesion
SK-HEP-1 (Human Hepatocellular Carcinoma)Invasion (Transwell)72 hours0.2 mg/mL19.33% inhibition of invasion
SK-HEP-1 (Human Hepatocellular Carcinoma)Invasion (Transwell)72 hours0.4 mg/mL33.70% inhibition of invasion

Note: The study on SK-HEP-1 cells has been retracted; please interpret the data with caution.

Table 5: Modulation of Key Proteins by this compound
Cell LineProteinMethodTreatment DetailsRegulationSource
BEL-7402 (Human Hepatocellular Carcinoma)p21RT-PCR, Western Blot-Upregulation (Quantitative fold change not available)
BEL-7402 (Human Hepatocellular Carcinoma)p27RT-PCR, Western Blot-Upregulation (Quantitative fold change not available)
BEL-7402 (Human Hepatocellular Carcinoma)PCNART-PCR, Western Blot-Downregulation (Quantitative fold change not available)
SK-HEP-1 (Human Hepatocellular Carcinoma)ICAM-1RT-PCR, Western Blot72 hours, 0.2-0.4 mg/mLDownregulation
SK-HEP-1 (Human Hepatocellular Carcinoma)MMP-2RT-PCR, Western Blot, Zymography72 hours, 0.2-0.4 mg/mLDownregulation of mRNA, protein, and activity
SK-HEP-1 (Human Hepatocellular Carcinoma)MMP-9RT-PCR, Western Blot, Zymography72 hours, 0.2-0.4 mg/mLDownregulation of mRNA, protein, and activity

Note: The study on SK-HEP-1 cells has been retracted; please interpret the data with caution.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the literature on this compound. These protocols are synthesized from standard laboratory procedures and the information available in the referenced studies.

Cell Proliferation/Viability Assay (MTS/MTT)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Harvest log-phase cells and adjust the concentration to 1 x 10^5 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTS/MTT Addition and Incubation:

    • Add 20 µL of MTS reagent (or 10 µL of MTT solution, 5 mg/mL) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • For MTS assays, measure the absorbance at 490 nm using a microplate reader.

    • For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability or inhibition relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (DNA Laddering)

This technique is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment and DNA Extraction:

    • Treat cells with this compound as described for other assays.

    • Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.

  • Agarose Gel Electrophoresis:

    • Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide).

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.

Cell Adhesion Assay (Matrigel)

This assay measures the ability of cells to adhere to an extracellular matrix-like substrate.

  • Plate Coating:

    • Thaw Matrigel on ice and dilute it with a cold, serum-free medium.

    • Coat the wells of a 96-well plate with the diluted Matrigel and incubate at 37°C for at least 30 minutes to allow for gelation.

  • Cell Treatment and Seeding:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and resuspend them in a serum-free medium.

    • Seed the treated cells onto the Matrigel-coated wells.

  • Incubation and Washing:

    • Incubate the plate for 1-2 hours to allow for cell adhesion.

    • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Quantify the number of adherent cells using a viability assay like MTS or by staining with crystal violet and measuring the absorbance.

Cell Invasion Assay (Transwell)

This assay assesses the ability of cells to invade through a basement membrane-like barrier.

  • Chamber Preparation:

    • Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel.

    • Allow the Matrigel to solidify at 37°C.

  • Cell Seeding:

    • Treat cells with this compound.

    • Harvest the cells and resuspend them in a serum-free medium.

    • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Add a complete medium (containing a chemoattractant like FBS) to the lower chamber.

    • Incubate the plate for 24-48 hours.

  • Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction:

    • Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, p27, PCNA, ICAM-1, MMP-2, MMP-9) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound and the workflows of the key experiments described above.

Tyroserleutide_Signaling_Pathway YSL This compound (YSL) PassiveTransport Passive Transport (Hypothesized) YSL->PassiveTransport Nucleus Nucleus YSL->Nucleus Intracellular Signaling (Mechanism Unknown) CellMembrane Cell Membrane Mitochondrion Mitochondrion PassiveTransport->Mitochondrion MMP_decrease Decreased Mitochondrial Membrane Potential Mitochondrion->MMP_decrease MitoSwelling Mitochondrial Swelling Mitochondrion->MitoSwelling Apoptosis Apoptosis MMP_decrease->Apoptosis MitoSwelling->Apoptosis p21 p21 (CDKN1A) Gene Nucleus->p21 p27 p27 (CDKN1B) Gene Nucleus->p27 PCNA_gene PCNA Gene Nucleus->PCNA_gene ICAM1_gene ICAM-1 Gene Nucleus->ICAM1_gene MMP2_gene MMP-2 Gene Nucleus->MMP2_gene MMP9_gene MMP-9 Gene Nucleus->MMP9_gene p21_exp ↑ p21 Expression p21->p21_exp p27_exp ↑ p27 Expression p27->p27_exp PCNA_exp ↓ PCNA Expression PCNA_gene->PCNA_exp G0G1_arrest G0/G1 Cell Cycle Arrest p21_exp->G0G1_arrest p27_exp->G0G1_arrest Prolif_inhibit Inhibition of Proliferation PCNA_exp->Prolif_inhibit G0G1_arrest->Prolif_inhibit ICAM1_exp ↓ ICAM-1 Expression ICAM1_gene->ICAM1_exp MMP2_exp ↓ MMP-2 Expression & Activity MMP2_gene->MMP2_exp MMP9_exp ↓ MMP-9 Expression & Activity MMP9_gene->MMP9_exp Adhesion_inhibit Inhibition of Adhesion ICAM1_exp->Adhesion_inhibit Invasion_inhibit Inhibition of Invasion MMP2_exp->Invasion_inhibit MMP9_exp->Invasion_inhibit

Caption: Proposed signaling pathway of this compound in cancer cells.

Cell_Cycle_Analysis_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells (Trypsinization) treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Quantify Cell Cycle Phases flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell cycle analysis.

Invasion_Assay_Workflow start Start coat_insert Coat Transwell Insert with Matrigel start->coat_insert treat_cells Treat Cells with this compound coat_insert->treat_cells seed_cells Seed Cells in Upper Chamber (Serum-free medium) treat_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubate Incubate (24-48 hours) add_chemoattractant->incubate remove_noninvading Remove Non-invading Cells incubate->remove_noninvading fix_stain Fix and Stain Invading Cells remove_noninvading->fix_stain quantify Quantify Invading Cells fix_stain->quantify end End quantify->end

Caption: Experimental workflow for the Transwell invasion assay.

Discussion and Future Directions

The available in vitro data suggest that this compound exerts multiple anti-tumor effects on hepatocellular carcinoma cells, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest. The upregulation of the cell cycle inhibitors p21 and p27, coupled with the downregulation of the proliferation marker PCNA, provides a molecular basis for the observed G0/G1 arrest in BEL-7402 cells. Furthermore, the ability of this compound to downregulate ICAM-1, MMP-2, and MMP-9 in SK-HEP-1 cells points to a potential role in mitigating metastasis by inhibiting cell adhesion and invasion.

A key aspect of this compound's mechanism of action appears to be its direct effect on mitochondria. Studies on BEL-7402 cells indicate that this compound localizes to the mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent mitochondrial swelling, which are hallmarks of the intrinsic apoptotic pathway. The disruption of calcium homeostasis in these cells further supports the involvement of mitochondria-mediated apoptosis.

The mechanism of this compound's entry into cancer cells is not yet fully elucidated. While passive transport has been suggested, the enhanced efficacy observed with an artificial transporter in MCF-7 breast cancer cells indicates that its uptake can be a limiting factor and that strategies to improve its intracellular delivery could significantly potentiate its anti-cancer activity.

It is important to note that one of the key studies providing quantitative data on the effects of this compound on SK-HEP-1 cells has been retracted due to data irregularities. Therefore, these findings should be interpreted with caution and require independent verification.

Future research should focus on several key areas:

  • Elucidation of Upstream Signaling: Identifying the initial intracellular binding partners or targets of this compound is crucial to fully understand the signaling cascade it initiates.

  • Quantitative Analysis in a Broader Range of Cell Lines: Expanding the in vitro studies to a wider panel of cancer cell lines, including those from different tissues of origin, will help to determine the broader applicability of this compound as a potential anti-cancer agent.

  • Validation of Retracted Data: Independent replication of the experiments on SK-HEP-1 cells is necessary to validate the initial findings regarding its anti-metastatic properties.

  • In Vivo Studies: Further in vivo studies are required to confirm the in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.

References

Tyroserleutide's Therapeutic Mechanisms in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine, has demonstrated notable anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its identified molecular targets and cellular effects. While early research pointed to the downregulation of ICAM-1, MMP-2, and MMP-9, it is critical to note that a key publication supporting these findings has been retracted, urging a cautious interpretation of this specific pathway. This document will focus on validated, non-retracted data concerning this compound's impact on cell cycle regulation and mitochondrial function in HCC cells. Through a detailed examination of experimental data and methodologies, this guide aims to provide a comprehensive resource for researchers engaged in the development of novel cancer therapeutics.

Core Molecular Targets and Cellular Effects

This compound exerts its anti-neoplastic effects on hepatocellular carcinoma through two primary, interconnected pathways: induction of cell cycle arrest and apoptosis via modulation of key regulatory proteins, and direct targeting of mitochondria, leading to organelle dysfunction and initiation of the intrinsic apoptotic cascade.

Cell Cycle Regulation

In vitro studies utilizing the human hepatocarcinoma cell line BEL-7402 have demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of critical cell cycle proteins:

  • Upregulation of p21 and p27: this compound has been shown to significantly increase both the mRNA and protein expression of the cyclin-dependent kinase inhibitors p21 and p27.[1] These proteins play a crucial role in halting cell cycle progression.

  • Downregulation of PCNA: Conversely, the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair, is markedly decreased following treatment with this compound.[1]

This concerted action on key cell cycle regulators effectively halts the proliferative capacity of HCC cells.

Mitochondrial Targeting and Apoptosis Induction

A significant body of evidence points to the mitochondria as a primary subcellular target of this compound.[2] The compound has been observed to localize within the mitochondria of BEL-7402 cells.[2] This interaction leads to a cascade of events culminating in apoptosis:

  • Mitochondrial Swelling and Dysfunction: this compound has been shown to directly induce mitochondrial swelling and compromise the integrity of this organelle.

  • Decreased Mitochondrial Membrane Potential: The compound causes a collapse in the mitochondrial membrane potential (Δψm), a critical event in the initiation of the intrinsic apoptotic pathway.

  • Induction of Apoptosis and Necrosis: Ultimately, these mitochondrial perturbations, along with other cellular changes, lead to the induction of both apoptosis and necrosis in HCC cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in hepatocellular carcinoma.

Table 1: In Vitro Effects of this compound on HCC Cell Invasion

Cell LineTreatmentConcentrationInhibition Rate of Invasion
SK-HEP-1This compound0.2 mg/mL19.33%
SK-HEP-1This compound0.4 mg/mL33.70%

Data from a study that has since been retracted. Interpret with caution.

Table 2: In Vivo Effects of this compound on HCC Tumor Growth and Metastasis in a Nude Mice Model

Treatment GroupMean Tumor Weight (g)Abdominal Wall MetastasisIntraperitoneal Metastasis
Control2.3 ± 0.8100%100%
This compound (300 µg/kg/day)1.9 ± 0.560%50%

Experimental Protocols

This section details the methodologies employed in the key experiments that have elucidated the targets and mechanisms of this compound in HCC.

Cell Cycle Analysis by Flow Cytometry
  • Cell Line: Human hepatocellular carcinoma BEL-7402 cells.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

  • Cell Preparation: Post-treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.

  • Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis for Protein Expression
  • Cell Line: BEL-7402 cells.

  • Treatment: Cells are exposed to this compound.

  • Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease inhibitors.

  • Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p21, p27, PCNA, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Subcellular Localization using Fluorescent Tracing
  • Cell Line: BEL-7402 cells.

  • Labeling: A fluorescent analogue of this compound is synthesized.

  • Staining: Cells are incubated with the fluorescently labeled this compound. To identify mitochondria, a mitochondria-specific dye (e.g., MitoTracker) is also used for co-localization studies.

  • Imaging: The subcellular distribution of the fluorescently labeled this compound and the co-localization with mitochondria are observed using a confocal microscope.

Mitochondrial Swelling Assay
  • Mitochondria Isolation: Mitochondria are isolated from BEL-7402 cells through differential centrifugation.

  • Assay: The isolated mitochondria are incubated with this compound.

  • Measurement: Mitochondrial swelling is monitored by measuring the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Tyroserleutide_Cell_Cycle_Pathway This compound This compound p21 p21 This compound->p21 Upregulates p27 p27 This compound->p27 Upregulates PCNA PCNA This compound->PCNA Downregulates CDKs Cyclin-Dependent Kinases (CDKs) p21->CDKs Inhibits p27->CDKs Inhibits Proliferation Cell Proliferation PCNA->Proliferation Promotes G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CDKs->G0G1_Arrest G0G1_Arrest->Proliferation Inhibits

Caption: this compound's impact on cell cycle regulation in HCC.

Tyroserleutide_Mitochondrial_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Localizes to & Directly Acts On Swelling Mitochondrial Swelling Mitochondrion->Swelling MembranePotential Decreased Mitochondrial Membrane Potential (Δψm) Mitochondrion->MembranePotential Apoptosis Apoptosis Swelling->Apoptosis MembranePotential->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Experimental_Workflow start HCC Cells (e.g., BEL-7402) treatment This compound Treatment start->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein localization Subcellular Localization (Confocal Microscopy) treatment->localization mito_function Mitochondrial Function Assays (e.g., Swelling) treatment->mito_function results Data Analysis & Interpretation cell_cycle->results protein->results localization->results mito_function->results

Caption: Workflow for analyzing this compound's effects on HCC.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's anti-tumor activity in hepatocellular carcinoma is mediated through the induction of cell cycle arrest and the direct targeting of mitochondria, leading to apoptosis. The upregulation of p21 and p27, coupled with the downregulation of PCNA, presents a clear mechanism for its cytostatic effects. Furthermore, its ability to localize to and disrupt mitochondrial function provides a direct route to inducing programmed cell death in cancer cells.

It is imperative to acknowledge the retraction of the study linking this compound to the downregulation of ICAM-1, MMP-2, and MMP-9. While these targets remain a plausible area of investigation, future research is required to validate these initial findings.

Further studies should aim to elucidate the precise molecular interactions between this compound and mitochondrial components. A deeper understanding of the upstream signaling events that lead to the modulation of p21, p27, and PCNA expression would also be beneficial. As this compound has progressed to Phase I clinical trials, continued investigation into its mechanisms of action is crucial for optimizing its therapeutic potential and identifying potential biomarkers for patient response.

References

Tyroserleutide Tripeptide: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine (C₁₈H₂₇N₃O₆), is a promising small molecule with demonstrated antitumor properties, particularly in the context of hepatocellular carcinoma (HCC).[1][2] Extracted from porcine spleen, this compound has garnered significant interest for its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of metastasis, and modulation of the cell cycle.[3][4] This technical guide provides a comprehensive overview of the early-stage research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. This compound was granted orphan drug status by the U.S. Food and Drug Administration in September 2004.[5]

Mechanism of Action

This compound exerts its antitumor effects through a variety of mechanisms, primarily by inducing apoptosis in cancer cells, inhibiting their metastatic potential, and arresting the cell cycle.

1. Induction of Apoptosis via Mitochondrial Pathway:

This compound directly targets the mitochondria of cancer cells, leading to apoptosis. Upon entering the cytoplasm, this compound co-localizes with mitochondria. This interaction leads to a decrease in the mitochondrial membrane potential and induces mitochondrial swelling. These events are critical triggers for the intrinsic apoptotic cascade. Previous studies have shown that this compound treatment can cause mitochondrial swelling and dissolution, as well as expansion of the endoplasmic reticulum cisternae in BEL-7402 human hepatocellular carcinoma cells.

2. Inhibition of Tumor Cell Invasion and Metastasis:

A crucial aspect of this compound's antitumor activity is its ability to inhibit the invasion and metastasis of cancer cells. This is achieved by downregulating the expression of key molecules involved in cell adhesion and extracellular matrix degradation. Specifically, this compound has been shown to significantly reduce the mRNA and protein levels of Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9) in HCC cells. The downregulation of these molecules interferes with the ability of cancer cells to adhere to the endothelium and degrade the basement membrane, both of which are critical steps in the metastatic process.

3. Cell Cycle Arrest:

This compound has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Studies on BEL-7402 cells have shown that this compound interrupts the cell cycle at the G0/G1 phase. This cell cycle arrest is associated with the upregulation of the cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Proliferating Cell Nuclear Antigen (PCNA).

4. Immunomodulatory Effects:

In addition to its direct effects on tumor cells, this compound can also enhance the antitumor immune response. It has been shown to activate macrophages, stimulating them to secrete cytotoxic molecules such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Nitric Oxide (NO). This suggests that this compound may also exert its therapeutic effects by modulating the tumor microenvironment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro and in vivo evaluation of its antitumor activity.

Tyroserleutide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Mitochondria Mitochondria This compound->Mitochondria Direct Interaction Macrophage_Activation Macrophage Activation This compound->Macrophage_Activation p21_p27 p21 / p27 (Upregulation) This compound->p21_p27 PCNA PCNA (Downregulation) This compound->PCNA ICAM1_mRNA ICAM-1 mRNA (Downregulation) This compound->ICAM1_mRNA MMP2_9_mRNA MMP-2/9 mRNA (Downregulation) This compound->MMP2_9_mRNA Apoptosis Apoptosis Mitochondria->Apoptosis Induces IL1b IL-1β Macrophage_Activation->IL1b TNFa TNF-α Macrophage_Activation->TNFa NO NO Macrophage_Activation->NO CellCycleArrest G0/G1 Arrest p21_p27->CellCycleArrest PCNA->CellCycleArrest ICAM1_Protein ICAM-1 Protein (Downregulation) ICAM1_mRNA->ICAM1_Protein MMP2_9_Protein MMP-2/9 Protein (Downregulation) MMP2_9_mRNA->MMP2_9_Protein Invasion_Metastasis Invasion & Metastasis ICAM1_Protein->Invasion_Metastasis MMP2_9_Protein->Invasion_Metastasis

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines HCC Cell Lines (e.g., SK-HEP-1, BEL-7402) Treatment This compound Treatment Cell_Lines->Treatment Proliferation Proliferation Assay (MTS) Treatment->Proliferation Invasion Invasion Assay (Transwell) Treatment->Invasion Adhesion Adhesion Assay Treatment->Adhesion Apoptosis_Assay Apoptosis Assay (Flow Cytometry, DNA Ladder) Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (RT-PCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Animal_Model Nude Mice with Orthotopic HCC Xenograft YSL_Admin This compound Administration Animal_Model->YSL_Admin Tumor_Growth Tumor Growth Measurement YSL_Admin->Tumor_Growth Metastasis_Eval Metastasis Evaluation (e.g., Lung Nodules) YSL_Admin->Metastasis_Eval IHC Immunohistochemistry (e.g., MMP-2) YSL_Admin->IHC Survival Survival Analysis YSL_Admin->Survival

References

Tyroserleutide: A Tripeptide with Potent Immunomodulatory and Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, is a promising investigational drug with demonstrated immunomodulatory and antitumor properties. This technical guide provides an in-depth overview of the core immunomodulatory effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Immunomodulatory Effects

This compound exerts its primary immunomodulatory effects through the activation of the monocyte-macrophage system. This activation leads to enhanced antitumor activity by stimulating the secretion of key cytokines and cytotoxic molecules.

Macrophage Activation and Cytokine Secretion

This compound has been shown to activate macrophages, leading to the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as nitric oxide (NO), all of which play a role in mediating antitumor immune responses.[1][2][3]

Table 1: Effect of this compound on Cytokine and NO Secretion by Macrophages

Cell LineTreatmentIL-1β Concentration (pg/mL)TNF-α Concentration (pg/mL)NO Concentration (µM/L)
Peritoneal Macrophages (PEMφ)ControlUndetectableUndetectableUndetectable
YSL (0.1 µg/ml)-15.3 ± 2.14.2 ± 0.5
YSL (1.0 µg/ml)-25.1 ± 3.26.8 ± 0.7
YSL (10 µg/ml)45.2 ± 5.348.7 ± 4.910.2 ± 1.1
YSL (100 µg/ml)89.6 ± 9.175.4 ± 8.215.6 ± 1.8
RAW264.7ControlUndetectable-Undetectable
YSL (0.1 µg/ml)21.5 ± 2.5-3.1 ± 0.4
YSL (1.0 µg/ml)43.8 ± 4.9-5.9 ± 0.6
YSL (10 µg/ml)78.2 ± 8.1-9.8 ± 1.0
YSL (100 µg/ml)135.4 ± 12.7-14.2 ± 1.5

Data presented as mean ± standard deviation.

Antitumor Effects

Beyond its immunomodulatory activity, this compound exhibits direct and indirect antitumor effects, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of metastasis-related molecules.

Inhibition of Tumor Cell Proliferation

This compound has demonstrated a significant inhibitory effect on the proliferation of various cancer cell lines in a dose- and time-dependent manner.

Table 2: Inhibition of BEL-7402 Human Hepatocellular Carcinoma Cell Proliferation by this compound

This compound Concentration24h Inhibition (%)48h Inhibition (%)72h Inhibition (%)96h Inhibition (%)
0.1 µg/ml5.2 ± 0.68.9 ± 1.112.9 ± 1.515.1 ± 1.8
1 µg/ml7.8 ± 0.911.2 ± 1.315.8 ± 1.918.2 ± 2.1
10 µg/ml9.1 ± 1.013.5 ± 1.616.9 ± 2.020.5 ± 2.4
100 µg/ml11.3 ± 1.315.8 ± 1.819.4 ± 2.223.6 ± 2.7

Data presented as mean ± standard deviation.

Table 3: Inhibition of SK-HEP-1 Human Hepatocellular Carcinoma Cell Proliferation by this compound

This compound Concentration (mg/mL)24h Inhibition (%)48h Inhibition (%)72h Inhibition (%)
0.28.1 ± 0.912.5 ± 1.416.8 ± 1.9
0.411.2 ± 1.317.3 ± 2.022.1 ± 2.5
0.815.6 ± 1.821.9 ± 2.527.4 ± 3.1
1.619.8 ± 2.226.7 ± 3.030.5 ± 3.4
3.223.4 ± 2.629.8 ± 3.332.2 ± 3.6

Data presented as mean ± standard deviation.

Effects on Cell Cycle and Apoptosis

This compound has been shown to arrest the cell cycle of tumor cells at the G0/G1 phase and induce apoptosis. This is achieved by upregulating the expression of cell cycle inhibitors p21 and p27, and downregulating the proliferation marker PCNA.

Inhibition of Tumor Cell Adhesion and Invasion

This compound can inhibit the adhesion and invasion of cancer cells, key processes in metastasis. This effect is associated with the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9).

Table 4: Inhibition of SK-HEP-1 Cell Adhesion and Invasion by this compound

TreatmentAdhesion Inhibition (%)Invasion Inhibition (%)
YSL (0.2 mg/mL)15.4 ± 1.719.3 ± 2.2
YSL (0.4 mg/mL)28.9 ± 3.233.7 ± 3.8

Data presented as mean ± standard deviation.

Signaling Pathways and Mechanisms of Action

The antitumor effects of this compound are mediated through multiple signaling pathways. A key mechanism involves the direct targeting of mitochondria, leading to mitochondrial swelling and dissipation of the mitochondrial membrane potential, which in turn triggers apoptosis.

Tyroserleutide_Mechanism_of_Action YSL This compound (YSL) Macrophage Macrophage YSL->Macrophage Activates TumorCell Tumor Cell YSL->TumorCell Mitochondria Mitochondria YSL->Mitochondria Targets CellCycleArrest G0/G1 Arrest (↑p21, ↑p27, ↓PCNA) YSL->CellCycleArrest Induces Metastasis ↓Adhesion & Invasion (↓ICAM-1, ↓MMP-2, ↓MMP-9) YSL->Metastasis Inhibits Cytokines IL-1β, TNF-α, NO Macrophage->Cytokines Secretes Proliferation Inhibition of Proliferation Apoptosis Apoptosis Mitochondria->Apoptosis Induces CellCycleArrest->Proliferation Leads to

Caption: this compound's dual mechanism of action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the immunomodulatory and antitumor effects of this compound.

Experimental_Workflow cluster_immunomodulatory Immunomodulatory Effects cluster_antitumor Antitumor Effects MacrophageIsolation Macrophage Isolation (Peritoneal lavage or RAW264.7 culture) YSL_Treatment_Immuno This compound Treatment (0.1, 1, 10, 100 µg/ml) MacrophageIsolation->YSL_Treatment_Immuno CytokineAssay Cytokine Measurement (ELISA for IL-1β, TNF-α; Griess for NO) YSL_Treatment_Immuno->CytokineAssay CellCulture Tumor Cell Culture (BEL-7402, SK-HEP-1) YSL_Treatment_Antitumor This compound Treatment (various concentrations) CellCulture->YSL_Treatment_Antitumor ProliferationAssay Proliferation Assay (MTT/MTS) YSL_Treatment_Antitumor->ProliferationAssay ApoptosisAssay Apoptosis Assay (DNA Fragmentation, Flow Cytometry) YSL_Treatment_Antitumor->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) YSL_Treatment_Antitumor->CellCycleAssay AdhesionInvasionAssay Adhesion & Invasion Assay (Transwell Assay) YSL_Treatment_Antitumor->AdhesionInvasionAssay ProteinAnalysis Protein Expression Analysis (Western Blot, RT-PCR for ICAM-1, MMPs) YSL_Treatment_Antitumor->ProteinAnalysis

Caption: Workflow for assessing this compound's effects.

Macrophage Activation and Cytokine Secretion Assay
  • Macrophage Isolation and Culture:

    • For peritoneal macrophages (PEMφ), BALB/c mice are injected with 3% thioglycollate medium. Three days later, peritoneal exudate cells are harvested by washing the peritoneal cavity with RPMI-1640 medium. The cells are then washed, counted, and seeded in 24-well plates. After a 2-4 hour incubation at 37°C in 5% CO2, non-adherent cells are removed by washing, leaving a monolayer of adherent macrophages.

    • For RAW264.7 cells, the murine macrophage cell line is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Macrophages are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for a specified period (e.g., 24 hours). A control group receives the vehicle alone.

  • Cytokine and Nitric Oxide Measurement:

    • IL-1β and TNF-α: The concentrations of these cytokines in the culture supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

    • Nitric Oxide (NO): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.

Tumor Cell Proliferation Assay (MTT/MTS Assay)
  • Cell Seeding: Tumor cells (e.g., BEL-7402, SK-HEP-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • This compound Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72, 96 hours).

  • MTT/MTS Addition: At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTT, 492 nm for MTS) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Tumor cells are treated with this compound for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay (DNA Fragmentation)
  • Cell Treatment and DNA Extraction: Tumor cells are treated with this compound. After treatment, the cells are harvested, and genomic DNA is extracted.

  • Agarose Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on a 1.5% agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with ethidium bromide. The appearance of a "ladder" of DNA fragments of approximately 180-200 base pairs is indicative of apoptosis.

Cell Adhesion and Invasion Assays (Transwell Assay)
  • Chamber Preparation: For the invasion assay, the upper surface of a Transwell insert (8 µm pore size) is coated with Matrigel. For the adhesion assay, the insert is coated with an extracellular matrix component like fibronectin.

  • Cell Seeding: Tumor cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration and invasion.

  • Quantification: Non-invading/non-adherent cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot and RT-PCR for Protein Expression Analysis
  • Cell Lysis and Protein/RNA Extraction: Tumor cells are treated with this compound. For Western blotting, cells are lysed to extract total protein. For RT-PCR, total RNA is extracted.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against ICAM-1, MMP-2, and MMP-9. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • RT-PCR: RNA is reverse-transcribed to cDNA. The cDNA is then used as a template for PCR with primers specific for ICAM-1, MMP-2, and MMP-9. The PCR products are analyzed by agarose gel electrophoresis.

Conclusion

This compound is a compelling tripeptide with a multifaceted mechanism of action that combines direct antitumor effects with potent immunomodulation. Its ability to activate macrophages, inhibit tumor cell proliferation and metastasis, and induce apoptosis underscores its potential as a novel therapeutic agent in oncology. The detailed data and protocols presented in this guide are intended to facilitate further research and development of this promising molecule.

References

An In-depth Technical Guide on the Apoptosis Induction Pathway of Tyroserleutide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a novel tripeptide (tyrosyl-seryl-leucine), has demonstrated significant anti-tumor activity, particularly against human hepatocellular carcinoma. Its mechanism of action is primarily centered on the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and the elimination of cancerous cells. This technical guide delineates the known and inferred apoptotic signaling cascade initiated by this compound, with a focus on its effects on the BEL-7402 human hepatocellular carcinoma cell line. The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options. Small molecule peptides represent a promising avenue for targeted cancer therapy due to their potential for high specificity and reduced off-target effects. This compound has emerged as a candidate in this class, exhibiting potent anti-proliferative and pro-apoptotic effects in preclinical studies.[1][2] Understanding the precise molecular pathways through which this compound exerts its cytotoxic effects is paramount for its clinical development and the identification of potential biomarkers for patient stratification. This document provides a detailed overview of the apoptosis induction pathway of this compound, integrating data from in vitro and in vivo studies.

Mechanism of Action: A Multi-faceted Approach to Apoptosis Induction

This compound's primary anti-tumor effect is the induction of programmed cell death, or apoptosis, in cancer cells.[1] The available evidence points towards a mechanism that initiates at the mitochondria and culminates in the activation of the caspase cascade, the executioners of apoptosis. Concurrently, this compound influences key regulators of the cell cycle, further contributing to the inhibition of tumor growth.

Direct Targeting of Mitochondria

A key finding in elucidating this compound's mechanism is its ability to directly target and compromise mitochondrial integrity in cancer cells.[3] In vitro studies have shown that YSL co-localizes with the mitochondria of BEL-7402 cells.[3] This interaction leads to several critical events that trigger the intrinsic apoptotic pathway:

  • Mitochondrial Swelling and Ultrastructural Changes: Electron microscopy has revealed that this compound induces significant ultrastructural changes in BEL-7402 cells, including mitochondrial swelling and dissolution.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound causes a decrease in the mitochondrial transmembrane potential, a hallmark of early apoptosis. This dissipation of ΔΨm is indicative of the opening of the mitochondrial permeability transition (MPT) pore.

Inferred Involvement of the JNK and p53 Signaling Pathways

While direct experimental evidence explicitly linking this compound to the c-Jun N-terminal kinase (JNK) and p53 signaling pathways is not yet available in the public domain, their involvement can be inferred from the observed mitochondrial-centric mechanism. Both JNK and p53 are critical stress-response pathways that are activated by mitochondrial dysfunction and, in turn, can amplify the pro-apoptotic signal.

  • JNK Pathway: The JNK signaling cascade is a key regulator of apoptosis, often activated by cellular stress, including mitochondrial damage. Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c.

  • p53 Pathway: The tumor suppressor p53 is a central node in the cellular stress response network. Upon activation by stimuli such as DNA damage or mitochondrial stress, p53 can transcriptionally activate pro-apoptotic genes, including members of the Bcl-2 family like Bax.

Modulation of Cell Cycle Regulators

In addition to its direct effects on mitochondria, this compound has been shown to modulate the expression of key proteins involved in cell cycle control. This dual mechanism of inducing apoptosis and arresting the cell cycle likely contributes to its potent anti-tumor activity.

  • Upregulation of p21 and p27: this compound treatment leads to a marked increase in the mRNA and protein expression of the cyclin-dependent kinase inhibitors p21 and p27 in BEL-7402 cells. These proteins play a crucial role in halting the cell cycle at the G0/G1 phase.

  • Downregulation of PCNA: Conversely, this compound decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), an essential factor for DNA replication and repair.

The Intrinsic Apoptosis Pathway and Caspase Activation

The culmination of mitochondrial damage and the modulation of pro- and anti-apoptotic proteins is the activation of the intrinsic (or mitochondrial) pathway of apoptosis. This cascade of events leads to the activation of caspases, the proteases that execute the final stages of cell death.

  • Cytochrome c Release: The this compound-induced opening of the MPT pore leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.

  • Effector Caspase Activation: Activated Caspase-9 then cleaves and activates the effector caspases, primarily Caspase-3 and Caspase-7.

  • Execution of Apoptosis: The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Data Presentation

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vivo Anti-Tumor Efficacy of this compound on Human Hepatocarcinoma (BEL-7402) Xenografts in Nude Mice

Treatment Group (Dose)Tumor Growth Inhibition Rate (%) [Study 1]Tumor Growth Inhibition Rate (%) [Study 2]
YSL (80 µg/kg/d)21.6640.26
YSL (160 µg/kg/d)41.3464.17
YSL (320 µg/kg/d)34.7859.19

Table 2: In Vitro Effects of this compound on Isolated Mitochondria from BEL-7402 Cells

TreatmentIncubation Time (minutes)Absorbance at 540 nm (Indicator of Swelling)
Control (untreated)01.301
100 µM YSL51.186
100 µM YSL601.091

Mandatory Visualizations

Tyroserleutide_Apoptosis_Pathway Proposed Apoptosis Induction Pathway of this compound cluster_cyto YSL This compound (YSL) Mito Mitochondria YSL->Mito Directly Targets p21p27 p21 & p27 Expression ↑ YSL->p21p27 PCNA PCNA Expression ↓ YSL->PCNA MPT MPT Pore Opening Mito->MPT JNK JNK Pathway (Inferred) Mito->JNK Stress Signal p53 p53 Pathway (Inferred) Mito->p53 Stress Signal DeltaPsi Decrease in ΔΨm MPT->DeltaPsi CytoC Cytochrome c Release MPT->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) p21p27->CellCycle PCNA->CellCycle Inhibition of DNA Replication Bcl2 Modulation of Bcl-2 Family Proteins (Inferred) JNK->Bcl2 p53->Bcl2 Bcl2->MPT Regulates

Caption: Proposed apoptosis induction pathway of this compound in hepatocellular carcinoma cells.

Experimental_Workflow General Experimental Workflow for Assessing this compound-Induced Apoptosis cluster_analysis Downstream Analysis start Start: Culture BEL-7402 Hepatocellular Carcinoma Cells treat Treat cells with varying concentrations of this compound (YSL) and appropriate controls start->treat incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) treat->incubation harvest Harvest Cells incubation->harvest apoptosis_assay Apoptosis Assays (Annexin V/PI Staining, TUNEL Assay) harvest->apoptosis_assay mito_potential Mitochondrial Membrane Potential Assay (e.g., TMRE) harvest->mito_potential caspase_activity Caspase Activity Assay (e.g., Caspase-3/7) harvest->caspase_activity protein_exp Protein Expression Analysis (Western Blot for p21, p27, PCNA, Bcl-2 family, etc.) harvest->protein_exp mrna_exp mRNA Expression Analysis (Real-Time RT-PCR for p21, p27, etc.) harvest->mrna_exp data_analysis Data Analysis and Quantification apoptosis_assay->data_analysis mito_potential->data_analysis caspase_activity->data_analysis protein_exp->data_analysis mrna_exp->data_analysis conclusion Conclusion on Apoptotic Pathway data_analysis->conclusion

Caption: A generalized experimental workflow for investigating this compound-induced apoptosis.

Experimental Protocols

The following are representative protocols for key experiments cited in the study of this compound-induced apoptosis. These are generalized methodologies and may require optimization for specific experimental conditions.

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma BEL-7402 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM) or vehicle control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with this compound for the desired time, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane potential using a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).

  • Cell Preparation: BEL-7402 cells are cultured in a multi-well plate and treated with this compound.

  • Dye Loading: TMRE is added to the culture medium at a final concentration of 50-200 nM and incubated for 15-30 minutes at 37°C.

  • Washing: The cells are washed with pre-warmed PBS to remove excess dye.

  • Analysis: The fluorescence intensity is measured using a fluorescence microscope or a plate reader with an excitation/emission of ~549/575 nm. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of ΔΨm.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of p21, p27, PCNA, and other apoptosis-related proteins.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p21, p27, PCNA, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Real-Time Reverse Transcription PCR (RT-PCR)

This method is used to quantify the mRNA expression levels of genes such as p21 and p27.

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using an RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: The real-time PCR reaction is performed using a SYBR Green master mix, the synthesized cDNA, and gene-specific primers for the target genes (p21, p27) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with normalization to the housekeeping gene.

Conclusion

This compound induces apoptosis in human hepatocellular carcinoma cells through a mechanism that is strongly linked to the induction of mitochondrial dysfunction. The direct interaction of this compound with mitochondria leads to the initiation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death. Furthermore, this compound's ability to upregulate cell cycle inhibitors p21 and p27, while downregulating the proliferation marker PCNA, suggests a dual-pronged anti-tumor strategy. While the involvement of the JNK and p53 pathways is strongly suggested by the central role of mitochondria in the observed apoptotic process, further studies are required to provide direct evidence and a more detailed molecular map of this compound's interactions within the intricate network of apoptosis signaling. The data and protocols presented in this guide provide a solid foundation for future research aimed at fully elucidating the therapeutic potential of this compound in cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Tyroserleutide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a synthetic tripeptide (Tyr-Ser-Leu), has demonstrated notable anti-tumor effects in preclinical studies, particularly against hepatocellular carcinoma (HCC). These application notes provide a summary of the in vitro effects of this compound on cancer cell lines and detailed protocols for key experimental procedures to assess its activity. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach that includes the induction of apoptosis and necrosis, cell cycle arrest, and inhibition of cell invasion and adhesion.[1] A primary signaling pathway implicated in this compound's mechanism is the PI3K/Akt pathway. By upregulating the tumor suppressor PTEN, this compound leads to the inhibition of Akt and PDK1.[2][3] This upstream regulation results in downstream modulation of key cellular proteins:

  • Upregulation of p21 and p27: These cyclin-dependent kinase inhibitors play a crucial role in halting the cell cycle.[2]

  • Downregulation of Proliferating Cell Nuclear Antigen (PCNA): A key factor in DNA replication and repair, its reduction signifies decreased cell proliferation.

  • Inhibition of ICAM-1, MMP-2, and MMP-9: The downregulation of these molecules is associated with a decrease in the adhesive and invasive potential of tumor cells.[4]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound on hepatocellular carcinoma cell lines.

Cell LineTreatment ConcentrationIncubation TimeEffectInhibition Rate (%)
SK-HEP-10.2 mg/mL24, 48, 72 hoursProliferation InhibitionDose and time-dependent
0.4 mg/mL24, 48, 72 hoursProliferation InhibitionDose and time-dependent
0.8 mg/mL24, 48, 72 hoursProliferation InhibitionDose and time-dependent
1.6 mg/mL24, 48, 72 hoursProliferation InhibitionDose and time-dependent
3.2 mg/mL72 hoursProliferation Inhibition32.24%
SK-HEP-10.2 mg/mL72 hoursInvasion Inhibition19.33%
0.4 mg/mL72 hoursInvasion Inhibition33.70%

Note: Specific IC50 values for this compound on BEL-7402 and SK-HEP-1 cell lines were not explicitly available in the reviewed literature. The provided data is based on reported inhibition rates at specific concentrations.

Mandatory Visualizations

This compound Signaling Pathway

Tyroserleutide_Signaling_Pathway This compound This compound PTEN PTEN This compound->PTEN Upregulates PDK1 PDK1 This compound->PDK1 Inhibits PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates p21 p21 Akt->p21 Inhibits p27 p27 Akt->p27 Inhibits PCNA PCNA Akt->PCNA Activates ICAM1 ICAM-1 Akt->ICAM1 Activates MMP2 MMP-2 Akt->MMP2 Activates MMP9 MMP-9 Akt->MMP9 Activates PDK1->Akt Activates CellCycle Cell Cycle Arrest (G0/G1) p21->CellCycle p27->CellCycle Proliferation Decreased Proliferation PCNA->Proliferation CellCycle->Proliferation Adhesion_Invasion Decreased Adhesion & Invasion ICAM1->Adhesion_Invasion MMP2->Adhesion_Invasion MMP9->Adhesion_Invasion

Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma cells.

Experimental Workflow: In Vitro Evaluation of this compound

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture HCC Cell Culture (e.g., BEL-7402, SK-HEP-1) Cell_Viability Cell Viability Assay (MTS) Cell_Culture->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Protein_Expression Protein Expression (Western Blot) Cell_Culture->Protein_Expression Cell_Invasion Cell Invasion Assay (Transwell) Cell_Culture->Cell_Invasion Tyroserleutide_Prep This compound Stock Preparation Tyroserleutide_Prep->Cell_Viability Tyroserleutide_Prep->Cell_Cycle Tyroserleutide_Prep->Protein_Expression Tyroserleutide_Prep->Cell_Invasion IC50 IC50 Determination Cell_Viability->IC50 Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Protein_Quant Protein Quantification Protein_Expression->Protein_Quant Invasion_Quant Invasion Quantification Cell_Invasion->Invasion_Quant

Caption: General workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., BEL-7402, SK-HEP-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • 96-well flat-bottom plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a blank and wells with cells treated with vehicle (the solvent used to dissolve this compound) as a negative control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Hepatocellular carcinoma cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Proteins

This protocol is for detecting changes in the expression of proteins such as p21, p27, and PCNA following this compound treatment.

Materials:

  • Hepatocellular carcinoma cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-PCNA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Seed and treat cells with this compound as described for the cell cycle analysis.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to normalize the protein levels.

    • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols for Tyroserleutide in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, is a novel small molecule peptide with demonstrated anti-tumor and anti-metastatic properties.[1][2] Preclinical studies in various mouse models have highlighted its potential as a therapeutic agent, particularly in hepatocellular carcinoma (HCC).[1][2][3] These application notes provide detailed protocols for the utilization of this compound in in vivo mouse models, covering experimental design, administration, and data analysis.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis and necrosis in tumor cells by directly targeting mitochondria, leading to mitochondrial swelling and disruption of the mitochondrial membrane potential. At the molecular level, this compound upregulates the expression of cell cycle inhibitors p21 and p27 and downregulates the proliferation marker PCNA, thereby arresting the cell cycle at the G0/G1 phase. Furthermore, it can inhibit tumor cell invasion and metastasis by suppressing the activity of matrix metalloproteinases MMP-2 and MMP-9. This compound also exhibits immunomodulatory effects by activating macrophages to enhance their anti-tumor activity and stimulate the secretion of cytokines such as IL-1β and TNF-α.

Signaling Pathway of this compound's Anti-Tumor Activity

Tyroserleutide_Signaling cluster_cell Cancer Cell cluster_immune Immune Microenvironment This compound This compound Mitochondria Mitochondria This compound->Mitochondria Direct Action p21_p27 p21 & p27 (Upregulation) This compound->p21_p27 PCNA PCNA (Downregulation) This compound->PCNA MMP MMP-2 & MMP-9 (Inhibition) This compound->MMP Macrophage Macrophage This compound->Macrophage Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) Invasion Reduced Invasion & Metastasis p21_p27->CellCycle PCNA->CellCycle MMP->Invasion Activation Activation Macrophage->Activation Cytokines IL-1β, TNF-α, NO (Secretion) Activation->Cytokines

Caption: this compound signaling pathways in cancer and immune cells.

Data Presentation

The following tables summarize quantitative data from key in vivo mouse model studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in a Nude Mouse Model of Human Hepatocellular Carcinoma (HCC) Metastasis

ParameterControl Group (0.85% Sodium Chloride)Treatment Group (300 µg/kg this compound)P-value
Survival Rate 9/1010/10-
Mean Tumor Weight (g) 2.3 ± 0.81.9 ± 0.5> 0.05
Abdominal Wall Metastasis 100%60%< 0.05
Intraperitoneal Metastasis 100%50%< 0.05
Bloody Ascites 70%20%> 0.05
Intrahepatic Metastatic Nodules 90%40%> 0.05
Median Grade I Pulmonary Metastasis 9224< 0.05

Table 2: Efficacy of this compound in a Nude Mouse Model of Human HCC (BEL-7402 cells)

Treatment GroupDosageTumor Inhibition Rate
This compound160 µg/kg/day64.17%

Table 3: Synergistic Anti-Tumor Effect of this compound with an Artificial Transporter (5F–C12) in a Tumor-Bearing Mouse Model

Treatment GroupDosageTumor Growth Inhibition
Saline-0%
This compound (YSL)8 mg/kg~36.4%
YSL + 5F–C128 mg/kg + 0.8 mg/kg~65.7%
YSL + 5F–C128 mg/kg + 1.6 mg/kg~81.1%

Experimental Protocols

Experimental Workflow for In Vivo Mouse Studies

Experimental_Workflow cluster_prep Preparation cluster_model Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., HCCLM6, SK-HEP-1) tumor_implantation 4. Orthotopic/Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization 2. Animal Acclimatization (e.g., BALB/c nude mice) animal_acclimatization->tumor_implantation drug_prep 3. This compound Preparation treatment_admin 6. Daily Administration (e.g., Intraperitoneal Injection) drug_prep->treatment_admin randomization 5. Randomization into Treatment & Control Groups tumor_implantation->randomization randomization->treatment_admin monitoring 7. Monitor Tumor Growth, Body Weight, & Health Status treatment_admin->monitoring sacrifice 8. Euthanasia at Study Endpoint monitoring->sacrifice necropsy 9. Necropsy & Tissue Collection (Tumor, Lungs, etc.) sacrifice->necropsy analysis 10. Data Analysis (Tumor Weight, Metastasis Count, Histology, Biomarkers) necropsy->analysis

Caption: General experimental workflow for this compound in vivo mouse studies.

Protocol 1: Orthotopic Implantation Model of Human HCC Metastasis in Nude Mice

1. Materials:

  • Cell Line: Highly metastatic human HCC cell line (e.g., HCCLM6).

  • Animals: 4-6 week old male BALB/c-nu/nu nude mice.

  • Reagents: this compound, 0.85% sterile sodium chloride solution, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

  • Equipment: Laminar flow hood, incubator (37°C, 5% CO2), centrifuges, surgical instruments, syringes, needles.

2. Cell Culture:

  • Culture HCCLM6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a 37°C incubator with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • Prior to implantation, harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium at a concentration of 2 x 10^7 cells/mL.

3. Orthotopic Implantation:

  • Anesthetize the mice according to approved institutional protocols.

  • Make a small incision in the upper abdomen to expose the liver.

  • Inject 50 µL of the cell suspension (1 x 10^6 cells) into the left lobe of the liver using a 29-gauge needle.

  • Close the incision with sutures or surgical clips.

  • Allow the mice to recover on a warming pad.

4. Treatment:

  • Beginning on the second postoperative day, randomize the mice into two groups:

    • Treatment Group (n=10): Administer this compound daily via intraperitoneal (IP) injection at a dose of 300 µg/kg.

    • Control Group (n=10): Administer an equal volume of 0.85% sodium chloride solution daily via IP injection.

  • Continue treatment for 35 days.

5. Monitoring and Endpoint Analysis:

  • Monitor the mice daily for signs of disease development, including weight loss, lethargy, and abdominal distention.

  • At 35 days post-treatment initiation, euthanize the mice.

  • Perform a necropsy to record the primary tumor weight.

  • Carefully examine and record the incidence of abdominal wall metastasis, intraperitoneal metastasis, bloody ascites, and intrahepatic metastatic nodules.

  • Excise the lungs and fix in formalin. Count the number of metastatic nodules on the lung surface.

Protocol 2: Experimental Lung Metastasis Model of Human HCC in Nude Mice

1. Materials:

  • Cell Line: Human HCC cell line (e.g., SK-HEP-1).

  • Animals: 4-6 week old male nude mice.

  • Reagents: this compound, sterile saline, cell culture medium, anesthesia.

2. Cell Preparation:

  • Culture SK-HEP-1 cells as described in Protocol 1.

  • Harvest and resuspend cells in sterile saline at a suitable concentration for injection.

3. Intravenous Injection:

  • Anesthetize the mice.

  • Inject the SK-HEP-1 cell suspension into the lateral tail vein. The number of cells injected may need to be optimized for the specific cell line and mouse strain.

4. Treatment:

  • Randomize the mice into treatment and control groups.

  • Administer this compound or saline to the respective groups. The specific dose and route of administration (e.g., intraperitoneal, oral) should be determined based on the experimental design. A previously reported effective dose is 160 µg/kg/day.

5. Endpoint Analysis:

  • After a predetermined period (e.g., several weeks), euthanize the mice.

  • Excise the lungs and other organs of interest.

  • Count the number of metastatic nodules on the surface of the lungs.

  • Tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to confirm the presence of tumor cells and assess the size of metastatic lesions.

General Considerations and Best Practices

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal therapeutic dose of this compound for the specific cancer model being investigated.

  • Pharmacokinetics: Consider performing pharmacokinetic studies to determine the bioavailability and half-life of this compound when using different administration routes.

  • Toxicity: Although this compound has been reported to have low toxicity, it is important to monitor for any adverse effects, such as weight loss, changes in behavior, or signs of organ toxicity.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

These application notes and protocols provide a comprehensive framework for utilizing this compound in in vivo mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant safety and animal welfare regulations.

References

Application Notes and Protocols for Tyroserleutide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the investigational tripeptide, Tyroserleutide (YSL), in a research setting. This compound, composed of L-tyrosine, L-serine, and L-leucine, has demonstrated potential antineoplastic activity in preclinical studies.[1] This document summarizes key quantitative data, details essential experimental methodologies, and visualizes relevant biological pathways and workflows to guide further research and development.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in both in vitro and in vivo research models.

Table 1: Summary of In Vitro Studies on this compound

Cell LineThis compound ConcentrationTreatment DurationKey FindingsReference
SK-HEP-1 (Human Hepatocellular Carcinoma)0.2, 0.4, 0.8, 1.6, 3.2 mg/mL24, 48, 72 hoursDose- and time-dependent inhibition of proliferation; highest inhibition rate of 32.24% at 3.2 mg/mL.[2][2]
SK-HEP-1 (Human Hepatocellular Carcinoma)0.2, 0.4 mg/mL72 hoursInhibition of cell invasion by 19.33% and 33.70%, respectively.[2][2]
BEL-7402 (Human Hepatocellular Carcinoma)Not specifiedNot specifiedInduced apoptosis and necrosis; compromised organelles, causing mitochondrial swelling and endoplasmic reticulum cisternae expansion.
BEL-7402 (Human Hepatocellular Carcinoma)Not specifiedNot specifiedInterrupted cell cycle at G0/G1 phase.
MCF-7 (Human Breast Cancer)100 µM4 hoursEnhanced cellular uptake when co-administered with a synthetic transporter.
BEL-7402 (Human Hepatocellular Carcinoma)Up to 3.2 mg/mL24 and 48 hoursYSL-loaded nanoparticles showed significant reduction in cell viability compared to free YSL.

Table 2: Summary of In Vivo Studies on this compound

Animal ModelTumor Cell LineThis compound DosageAdministration RouteKey FindingsReference
Nude MiceBEL-7402 (Human Hepatocellular Carcinoma)160 µg/kg/dayNot specified64.17% inhibition rate of transplanted tumors.
Nude MiceSK-HEP-1 (Human Hepatocellular Carcinoma)Not specifiedNot specifiedSignificantly inhibited lung metastasis.
Nude MiceHCCLM6 (Human Hepatocellular Carcinoma)300 µg/kg/dayIntraperitoneal injectionRetarded tumor growth and inhibited metastasis with no obvious toxicity.
Nude MiceBEL-7402 (Human Hepatocellular Carcinoma)Not specified (in combination with doxorubicin)Intraperitoneal injectionEnhanced anti-tumor effect of doxorubicin and reduced its side effects.
Nude MiceNot specified (with MCF-7 xenografts)8 mg/kg (co-administered with a transporter)Not specifiedSignificant enhancement in antitumor activity (up to 81.1% tumor growth inhibition).

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on methodologies described in the cited literature and serve as a guide for researchers.

Cell Proliferation Assay (MTS Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on hepatocellular carcinoma cells.

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SK-HEP-1)

  • Complete culture medium (e.g., MEM with 10% FBS)

  • This compound (YSL) stock solution

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed log-phase cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C with 5% CO2.

  • Treatment: After 24 hours, discard the supernatant. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.2, 0.4, 0.8, 1.6, 3.2 mg/mL). Include a negative control group with plain medium. Use at least six parallel wells for each condition.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTS Assay: At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - (Absorbance of treated group / Absorbance of control group)) * 100.

Cell Invasion Assay (Transwell Assay)

This protocol is based on the methodology used to assess the anti-invasive properties of this compound.

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Transwell inserts with Matrigel-coated membranes

  • Cancer cell line of interest (e.g., SK-HEP-1)

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • This compound (YSL)

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet stain

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluence. Resuspend the cells in serum-free medium.

  • Assay Setup: Add complete medium to the lower chamber of the Transwell plate. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts. Add this compound at desired concentrations (e.g., 0.2, 0.4 mg/mL) to the upper chamber.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

  • Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Cell Counting: Count the number of stained, invasive cells in several random fields under a microscope.

  • Analysis: Compare the number of invasive cells in the this compound-treated groups to the control group. Calculate the inhibition rate of invasion.

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression changes induced by this compound, such as the downregulation of ICAM-1, MMP-2, and MMP-9, or the upregulation of p21 and p27.

Objective: To detect and quantify changes in the expression of specific proteins in response to this compound treatment.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ICAM-1, anti-MMP-2, anti-MMP-9, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and typical experimental workflows.

Proposed Signaling Pathway of this compound

Tyroserleutide_Signaling_Pathway YSL This compound (YSL) Mitochondria Mitochondria YSL->Mitochondria Directly acts on PI3K PI3K YSL->PI3K Inhibits NFkB NF-κB YSL->NFkB Inhibits p21_p27 p21 / p27 YSL->p21_p27 Upregulates PCNA PCNA YSL->PCNA Downregulates Apoptosis Apoptosis Mitochondria->Apoptosis PI3K->NFkB ICAM1 ICAM-1 NFkB->ICAM1 Regulates MMPs MMP-2 / MMP-9 NFkB->MMPs Regulates CellCycleArrest G0/G1 Cell Cycle Arrest p21_p27->CellCycleArrest PCNA->CellCycleArrest Adhesion_Invasion Cell Adhesion & Invasion ICAM1->Adhesion_Invasion MMPs->Adhesion_Invasion

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: In Vitro Evaluation

In_Vitro_Workflow start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment proliferation Cell Proliferation Assay (e.g., MTS) treatment->proliferation invasion Cell Invasion Assay (e.g., Transwell) treatment->invasion protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation proliferation->data_analysis invasion->data_analysis protein_analysis->data_analysis

Caption: A typical workflow for in vitro studies of this compound.

Experimental Workflow: In Vivo Xenograft Model

In_Vivo_Workflow start Establish Xenograft Model (e.g., in Nude Mice) randomization Randomize Animals into Control & Treatment Groups start->randomization treatment Administer this compound (e.g., Intraperitoneal Injection) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health Status treatment->monitoring endpoint Endpoint: Sacrifice and Tissue Collection monitoring->endpoint analysis Analyze Tumor Weight/Volume, Metastasis, and Biomarkers endpoint->analysis

Caption: A general workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Measuring Tyroserleutide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques and detailed protocols for evaluating the efficacy of the anti-cancer tripeptide, Tyroserleutide (YSL). The information compiled herein is intended to guide researchers in the consistent and reproducible assessment of YSL's therapeutic potential both in vitro and in vivo.

Introduction to this compound (YSL)

This compound is a novel tripeptide (Tyr-Ser-Leu) that has demonstrated significant anti-tumor effects in various cancer models.[1][2] Its mechanism of action is multifaceted, primarily inducing apoptosis and necrosis in cancer cells.[1] Evidence suggests that YSL may directly target mitochondria, leading to mitochondrial swelling and the collapse of the mitochondrial membrane potential.[1] Furthermore, YSL has been shown to arrest the cell cycle at the G0/G1 phase and inhibit tumor metastasis by modulating the expression of key regulatory proteins.[1]

In Vitro Efficacy Assays

A variety of in vitro assays can be employed to characterize the anti-cancer activity of this compound. These assays are crucial for determining the direct effects of YSL on cancer cell lines, including cytotoxicity, cell cycle progression, and apoptosis induction.

Cell Viability and Cytotoxicity

The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineAssayConcentration RangeIncubation TimeKey FindingsReference
BEL-7402 (Human Hepatocellular Carcinoma)MTSNot SpecifiedNot SpecifiedYSL inhibited cell proliferation.
SK-HEP-1 (Human Hepatocellular Carcinoma)MTS0.2 - 3.2 mg/mL24, 48, 72 hoursDose- and time-dependent inhibition of proliferation. Highest inhibition rate of 32.24% at 3.2 mg/mL.
MCF-7 (Human Breast Cancer)Not SpecifiedNot SpecifiedNot SpecifiedYSL demonstrated anticancer effects, which were enhanced by a transporter, lowering the IC50 to 0.27 mM.

Protocol 1: MTS Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., SK-HEP-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the YSL dilutions. Include a vehicle control (medium without YSL).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). YSL has been shown to arrest the cell cycle in the G0/G1 phase.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells (e.g., BEL-7402) with various concentrations of YSL for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assays

The induction of apoptosis is a key mechanism of YSL's anti-tumor activity. Apoptosis can be assessed through various methods, including DNA laddering and TUNEL assays.

Table 2: Summary of Apoptosis Induction by this compound

Cell LineAssayObservationReference
BEL-7402DNA Ladder AssayYSL induced DNA fragmentation.
MCF-7TUNEL AssayCombination treatment with YSL and a transporter led to extensive tumor cell apoptosis.

Protocol 3: DNA Ladder Assay for Apoptosis

  • Cell Treatment: Treat cells with YSL for the desired time.

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.

In Vivo Efficacy Models

In vivo studies are essential to evaluate the therapeutic efficacy and safety of this compound in a whole-organism context. Xenograft models using immunodeficient mice are commonly employed.

Table 3: Summary of In Vivo Efficacy of this compound

Animal ModelTumor ModelTreatmentEfficacy EndpointKey FindingsReference
Nude MiceBEL-7402 Xenograft160 µg/kg/dayTumor Inhibition Rate64.17% inhibition rate.
Nude MiceSK-HEP-1 Lung Metastasis320 and 640 µg/kg/day (intraperitoneal)Metastatic Lung NodulesYSL significantly inhibited the metastasis of human HCC.
BALB/c-nu/nu Nude MiceHCCLM6 Orthotopic Implantation300 µg/kg/day (intraperitoneal)Tumor Weight, MetastasisRetarded tumor growth and inhibited loco-regional and long-distance metastasis.
BALB/c Nude MiceMCF-7 XenograftNot SpecifiedTumor VolumeCombination treatment with a transporter showed enhanced efficacy in reducing tumor volume.

Protocol 4: Xenograft Tumor Model in Nude Mice

  • Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., SK-HEP-1) in a suitable medium.

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer YSL (e.g., via intraperitoneal injection) at the desired dosage and schedule.

  • Efficacy Evaluation: Monitor tumor volume, body weight, and overall health of the mice throughout the study. At the end of the study, excise the tumors and weigh them.

  • Metastasis Analysis (optional): For metastasis models, inject cells intravenously (e.g., via the tail vein). At the end of the study, harvest relevant organs (e.g., lungs) and count the number of metastatic nodules.

Mechanistic Studies

Understanding the molecular mechanisms underlying YSL's efficacy is crucial for its clinical development. Western blotting and real-time PCR are standard techniques to investigate the modulation of specific protein and gene expression.

Table 4: Molecular Targets of this compound

Target ProteinEffect of YSLCell LineMethodReference
PCNADecreased expressionBEL-7402Real-time PCR, Western Blot
p21Markedly enhanced mRNA and protein expressionBEL-7402Real-time PCR, Western Blot
p27Markedly enhanced mRNA and protein expressionBEL-7402Real-time PCR, Western Blot
ICAM-1Downregulation of expressionSK-HEP-1Not Specified
MMP-2Downregulation of expressionSK-HEP-1Not Specified
MMP-9Downregulation of expressionSK-HEP-1Not Specified

Protocol 5: Western Blot Analysis

  • Protein Extraction: Lyse YSL-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p21, p27, PCNA).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Pathways and Workflows

Signaling Pathways and Experimental Workflows

Tyroserleutide_Mechanism_of_Action cluster_0 This compound (YSL) cluster_1 Cellular Effects cluster_2 Molecular Mechanisms YSL This compound Mitochondria Mitochondria YSL->Mitochondria Directly Targets CellCycle Cell Cycle Arrest (G0/G1) YSL->CellCycle Metastasis Inhibition of Metastasis YSL->Metastasis Apoptosis Apoptosis/ Necrosis Mitochondria->Apoptosis Induces p21_p27 ↑ p21 ↑ p27 CellCycle->p21_p27 PCNA ↓ PCNA CellCycle->PCNA ICAM1 ↓ ICAM-1 Metastasis->ICAM1 MMP2_9 ↓ MMP-2 ↓ MMP-9 Metastasis->MMP2_9

Caption: this compound's multifaceted anti-tumor mechanism.

In_Vitro_Efficacy_Workflow cluster_assays Efficacy Assays start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment mts MTS Assay (Cell Viability) treatment->mts flow Flow Cytometry (Cell Cycle) treatment->flow apoptosis Apoptosis Assay (e.g., DNA Ladder) treatment->apoptosis

Caption: General workflow for in vitro efficacy assessment.

In_Vivo_Efficacy_Workflow start Cancer Cell Implantation (Xenograft Model) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Monitor Tumor Volume, Body Weight, Health treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Metastasis monitoring->endpoint

Caption: Standard workflow for in vivo xenograft studies.

References

Application Notes and Protocols for Tyroserleutide Nanoparticle Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (YSL) is a tripeptide (Tyr-Ser-Leu) that has demonstrated potential as an anti-cancer agent, particularly in hepatocellular carcinoma.[1][2] Its therapeutic effects are attributed to its ability to induce apoptosis and necrosis in tumor cells, potentially by directly targeting mitochondria.[1][3] However, as a peptide, this compound faces challenges in terms of stability and delivery. Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations by protecting the peptide from degradation, improving its pharmacokinetic profile, and enabling targeted delivery.[4]

This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of a this compound-loaded nanoparticle delivery system. The primary focus is on a formulation utilizing Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, and surface modification with a cell-penetrating and targeting peptide for enhanced cellular uptake.

Data Presentation

ParameterYSL-PLGA NPsYSL-PLGA/R6LRVG NPsReference
Average Diameter (nm) Not Specified222.6
Entrapment Efficiency (%) Not Specified70.27
Drug Loading (%) Not Specified19.69

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles (YSL-PLGA NPs)

This protocol is based on the double emulsion solvent evaporation method, a common technique for encapsulating hydrophilic drugs like peptides into PLGA nanoparticles.

Materials:

  • This compound (YSL)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 4% w/v in deionized water)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Prepare the inner aqueous phase (w1): Dissolve a specific amount of this compound in a small volume of deionized water.

  • Prepare the oil phase (o): Dissolve PLGA in dichloromethane.

  • Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator set in an ice bath. The sonication parameters (power and duration) should be optimized to achieve a stable primary emulsion.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion dropwise to a larger volume of PVA solution (the outer aqueous phase, w2) while stirring vigorously.

  • Solvent evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.

Surface Modification with R6LRVG Peptide (YSL-PLGA/R6LRVG NPs)

This protocol describes the adsorption of the intestinal targeting cell-penetrating peptide R6LRVG onto the surface of the prepared YSL-PLGA NPs.

Materials:

  • YSL-PLGA NPs

  • R6LRVG peptide solution

  • Centrifuge

Protocol:

  • Resuspend the YSL-PLGA NPs in deionized water.

  • Add an equal volume of the R6LRVG peptide solution to the nanoparticle suspension.

  • Allow the mixture to react for a specified time (e.g., 1 hour) with gentle stirring to facilitate the electrostatic adsorption of the peptide onto the nanoparticle surface.

  • Collect the peptide-modified nanoparticles by centrifugation.

  • Wash the nanoparticles to remove any unbound peptide.

  • Lyophilize the final YSL-PLGA/R6LRVG NPs for storage.

Characterization of Nanoparticles

a) Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS)

  • Protocol:

    • Resuspend a small amount of the lyophilized nanoparticles in deionized water.

    • Briefly sonicate the suspension to ensure proper dispersion.

    • Measure the hydrodynamic diameter (size), PDI, and zeta potential using the DLS instrument.

b) Entrapment Efficiency (EE) and Drug Loading (DL):

  • Protocol:

    • After the initial centrifugation to collect the nanoparticles, collect the supernatant which contains the unencapsulated this compound.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC).

    • Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

In Vitro Cellular Uptake and Mechanism Study

This protocol is designed to investigate the cellular uptake of the nanoparticles and to elucidate the endocytic pathways involved.

Materials:

  • Hepatocellular carcinoma cell line (e.g., SK-HEP-1)

  • Fluorescently labeled nanoparticles (e.g., FITC-loaded)

  • Cell culture medium and supplements

  • Endocytosis inhibitors (e.g., chlorpromazine, methyl-β-cyclodextrin, amiloride, colchicine, sodium azide)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding: Seed the cancer cells in appropriate culture plates and allow them to adhere and grow.

  • Inhibitor Pre-incubation: Pre-incubate the cells with specific endocytosis inhibitors for a defined period (e.g., 30 minutes) at 37°C. A control group without any inhibitor should be included.

  • Nanoparticle Incubation: Add the fluorescently labeled nanoparticles to the cells and incubate for a specific duration (e.g., 3 hours) at 37°C.

  • Washing: Wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Qualitative (Fluorescence Microscopy): Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

    • Quantitative (Flow Cytometry): Quantify the cellular uptake by measuring the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Compare the uptake in the inhibitor-treated groups to the control group to determine the involvement of different endocytic pathways. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization cluster_invitro In Vitro Evaluation prep_ysl Prepare this compound (Aqueous Phase) emulsify1 Primary Emulsification (w/o) prep_ysl->emulsify1 prep_plga Prepare PLGA (Oil Phase) prep_plga->emulsify1 emulsify2 Double Emulsification (w/o/w) emulsify1->emulsify2 evap Solvent Evaporation emulsify2->evap collect Collection & Washing evap->collect lyophilize Lyophilization collect->lyophilize resuspend Resuspend YSL-PLGA NPs lyophilize->resuspend add_peptide Add R6LRVG Peptide resuspend->add_peptide react Incubate add_peptide->react collect_mod Collect & Wash Modified NPs react->collect_mod lyophilize_mod Lyophilization collect_mod->lyophilize_mod dls Size, PDI, Zeta Potential (DLS) lyophilize_mod->dls ee_dl Entrapment Efficiency & Drug Loading (HPLC) lyophilize_mod->ee_dl cell_seed Seed Cancer Cells lyophilize_mod->cell_seed inhibitor Pre-incubate with Endocytosis Inhibitors cell_seed->inhibitor add_nps Incubate with Fluorescent NPs inhibitor->add_nps analyze Analyze Uptake (Microscopy/Flow Cytometry) add_nps->analyze

Caption: Experimental workflow for this compound nanoparticle synthesis and evaluation.

signaling_pathway YSL_NP This compound Nanoparticle Uptake Cellular Uptake (Endocytosis) YSL_NP->Uptake Cytoplasm Cytoplasm Uptake->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Direct Action Invasion Inhibition of Invasion & Adhesion Cytoplasm->Invasion Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis logical_relationship cluster_components Nanoparticle Components cluster_properties System Properties cluster_outcome Therapeutic Outcome This compound This compound (Drug) Protection Drug Protection & Stability This compound->Protection PLGA PLGA (Polymer Matrix) PLGA->Protection R6LRVG R6LRVG (Targeting Peptide) Targeting Targeted Delivery R6LRVG->Targeting Efficacy Improved Anti-Cancer Efficacy Protection->Efficacy Uptake Enhanced Cellular Uptake Targeting->Uptake Uptake->Efficacy

References

Application of Tyroserleutide in Metastasis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has demonstrated potential as an inhibitor of tumor growth and metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in in vitro metastasis assays, specifically focusing on cell adhesion, migration, and invasion. The information is intended to guide researchers in evaluating the anti-metastatic properties of this compound and similar compounds.

Mechanism of Action

This compound is understood to exert its anti-metastatic effects through the modulation of key signaling pathways involved in cell adhesion and invasion. The primary proposed mechanism involves the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1), a protein linked to the metastatic potential of cancer cells.[1] By reducing ICAM-1 expression at both the mRNA and protein levels, this compound may disrupt the adhesion of tumor cells to the endothelium and the extracellular matrix (ECM), a critical step in the metastatic cascade.[1]

Furthermore, evidence suggests that this compound interferes with the integrin-Focal Adhesion Kinase (FAK) signaling pathway. Integrins are cell surface receptors that mediate cell-matrix adhesion and activate downstream signaling pathways, including the FAK pathway, which is crucial for cell migration, survival, and proliferation. While the specific integrin subunits targeted by this compound have not been definitively identified, its impact on this pathway suggests a broader mechanism of disrupting the cellular machinery required for metastasis.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound in various metastasis assays.

Disclaimer: The quantitative data presented in the following table is derived from a publication that has been retracted due to concerns regarding image duplication. While the authors of the retracted study have expressed continued confidence in their overall findings, this information should be interpreted with caution. Independent verification is recommended.

Assay Cell Line Treatment Conditions Inhibition Rate (%) Source
Cell AdhesionSK-HEP-1 (Human Hepatocellular Carcinoma)0.2 mg/mL this compound for 72hup to 28.67%[1] (Retracted)
0.4 mg/mL this compound for 72hup to 28.67%(Retracted)
Cell InvasionSK-HEP-1 (Human Hepatocellular Carcinoma)0.2 mg/mL this compound for 72h19.33%(Retracted)
0.4 mg/mL this compound for 72h33.70%(Retracted)
Cell ProliferationSK-HEP-1 (Human Hepatocellular Carcinoma)3.2 mg/mL this compound for 72h32.24%(Retracted)

Experimental Protocols

Detailed methodologies for key in vitro metastasis assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix substrate.

Materials:

  • 96-well tissue culture plates

  • Matrigel™ Basement Membrane Matrix

  • Serum-free cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT or other viability reagent

  • Plate reader

Protocol:

  • Plate Coating: Thaw Matrigel™ on ice and dilute with cold, serum-free medium to the desired concentration. Add 50 µL of the diluted Matrigel™ solution to each well of a 96-well plate and incubate at 37°C for at least 1 hour to allow for gel formation.

  • Cell Preparation: Culture cells to 70-80% confluency. Detach cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the cell suspension and 50 µL of the this compound dilutions (or vehicle control) to each Matrigel™-coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Quantification: Add a viability reagent such as MTT to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculation: The percentage of adhesion inhibition is calculated as: (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100.

Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cells through a porous membrane.

Materials:

  • Transwell® inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free and serum-containing cell culture medium

  • This compound stock solution

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution

  • Microscope

Protocol:

  • Preparation: Place Transwell® inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of each well. In control wells, add serum-free medium.

  • Cell Seeding: Culture cells to 70-80% confluency, then serum-starve for 12-24 hours. Detach cells, wash, and resuspend in serum-free medium at 1 x 10^5 cells/mL.

  • Treatment: Prepare this compound dilutions in the serum-free cell suspension. Add 200 µL of the treated or control cell suspension to the upper chamber of each Transwell® insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours, or an appropriate time for the cell line used.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the membrane to air dry.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Cell Invasion Assay

This assay is a modification of the migration assay and measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell® inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel™ Basement Membrane Matrix

  • Serum-free and serum-containing cell culture medium

  • This compound stock solution

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution

  • Microscope

Protocol:

  • Coating Inserts: Thaw Matrigel™ on ice and dilute with cold, serum-free medium. Add a thin layer (e.g., 50 µL) of the diluted Matrigel™ to the upper chamber of each Transwell® insert and incubate at 37°C for at least 2 hours to allow for gel formation.

  • Chemoattractant: Add 600 µL of serum-containing medium to the lower chamber.

  • Cell Seeding and Treatment: Follow steps 3 and 4 of the Cell Migration Assay protocol, seeding the treated or control cells on top of the Matrigel™ layer.

  • Incubation: Incubate for 24-48 hours, or an appropriate time for the cells to invade through the matrix.

  • Analysis: Follow steps 6-9 of the Cell Migration Assay protocol to remove non-invading cells, fix, stain, and quantify the invading cells.

Visualizations

Signaling Pathway

Tyroserleutide_Signaling_Pathway This compound This compound Cell_Membrane Integrin Integrin Receptor This compound->Integrin Inhibits (?) FAK FAK This compound->FAK Inhibits ICAM1_Gene ICAM-1 Gene This compound->ICAM1_Gene Inhibits Transcription Integrin->FAK Activates pFAK p-FAK FAK->pFAK Autophosphorylation Downstream_Signaling Downstream Signaling (Migration, Proliferation) pFAK->Downstream_Signaling Activates Metastasis Metastasis (Adhesion, Invasion) Downstream_Signaling->Metastasis Promotes ICAM1_mRNA ICAM-1 mRNA ICAM1_Gene->ICAM1_mRNA Transcription ICAM1_Protein ICAM-1 Protein ICAM1_mRNA->ICAM1_Protein Translation ICAM1_Protein->Metastasis Promotes

Caption: Proposed signaling pathway of this compound's anti-metastatic action.

Experimental Workflow: Cell Adhesion Assay

Cell_Adhesion_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Prepare_Cells Prepare and treat cells with this compound Coat_Plate->Prepare_Cells Add_Cells Add cells to coated plate Prepare_Cells->Add_Cells Incubate Incubate (1-2 hours) Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (e.g., MTT assay) Wash->Quantify Analyze Analyze data and calculate % inhibition Quantify->Analyze End End Analyze->End

Caption: Workflow for the cell adhesion assay.

Experimental Workflow: Cell Invasion Assay

Cell_Invasion_Workflow Start Start Coat_Insert Coat Transwell insert with Matrigel Start->Coat_Insert Add_Chemoattractant Add chemoattractant to lower chamber Coat_Insert->Add_Chemoattractant Prepare_Cells Prepare and treat cells with this compound Add_Chemoattractant->Prepare_Cells Seed_Cells Seed cells in upper chamber Prepare_Cells->Seed_Cells Incubate Incubate (24-48 hours) Seed_Cells->Incubate Remove_Non_Invading Remove non-invading cells from upper surface Incubate->Remove_Non_Invading Fix_Stain Fix and stain invaded cells on lower surface Remove_Non_Invading->Fix_Stain Quantify Count invaded cells (microscopy) Fix_Stain->Quantify End End Quantify->End

References

Application Notes and Protocols: Tyroserleutide in Combination with Doxorubicin for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical findings and detailed experimental protocols for the combination therapy of Tyroserleutide (YSL) and doxorubicin in a hepatocellular carcinoma model. The data presented is based on the study by Zhu et al., "Tripeptide this compound plus doxorubicin: therapeutic synergy and side effect attenuation"[1][2].

Introduction

This compound (YSL) is a novel tripeptide that has demonstrated anti-tumor effects, including the inhibition of human liver cancer cell growth[1][2]. Doxorubicin is a widely used chemotherapeutic agent for various cancers, but its use is often limited by significant side effects, including cardiotoxicity and myelosuppression[1]. Preclinical studies have investigated the combination of YSL and doxorubicin to explore potential synergistic anti-tumor activity and the attenuation of doxorubicin-associated toxicities. The findings suggest that this combination not only enhances the therapeutic efficacy of doxorubicin but also mitigates its adverse effects, offering a promising avenue for improving cancer treatment strategies.

Data Presentation

The following tables summarize the key quantitative data from a preclinical study evaluating the combination of this compound and doxorubicin in a nude mouse model bearing human hepatocellular carcinoma BEL-7402 tumors.

Table 1: Effect of this compound and Doxorubicin Combination on Tumor Growth Inhibition

Treatment GroupDose (mg/kg, every other day)Tumor Growth Inhibition Rate (%)
Doxorubicin (Low-Dose)0.7Not specified
YSL + Doxorubicin (Low-Dose)YSL + 0.7Greater than Doxorubicin alone
Doxorubicin (Mid-Dose)2Not specified
YSL + Doxorubicin (Mid-Dose)YSL + 2Greater than Doxorubicin alone

Table 2: Effect of this compound and Doxorubicin Combination on Survival Time

Treatment GroupDose (mg/kg, every other day)Outcome
Doxorubicin (High-Dose)6-
YSL + Doxorubicin (High-Dose)YSL + 6Prolonged survival time compared to high-dose doxorubicin alone

Table 3: Attenuation of Doxorubicin-Associated Side Effects by this compound

Side EffectDoxorubicin AloneYSL + Doxorubicin
Weight LossObservedDecreased
Leukocyte DepressionObservedDecreased
Heart DamageObservedDecreased
Liver DamageObservedDecreased
Kidney DamageObservedDecreased

Signaling Pathways

The synergistic anti-tumor effect of the this compound and doxorubicin combination can be attributed to their distinct but complementary mechanisms of action, ultimately converging on the induction of apoptosis in cancer cells.

Caption: Synergistic mechanism of this compound and Doxorubicin.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical study of this compound in combination with doxorubicin.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with doxorubicin.

Materials:

  • Human hepatocellular carcinoma BEL-7402 cells

  • Nude mice (e.g., BALB/c nude mice)

  • This compound (YSL)

  • Doxorubicin (ADM)

  • Saline solution (0.9% NaCl)

  • Syringes and needles for injection

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture BEL-7402 cells in appropriate media and conditions until a sufficient number of cells are available for inoculation.

  • Tumor Cell Inoculation: Subcutaneously inoculate a suspension of BEL-7402 cells (e.g., 1 x 10^7 cells per mouse) into the right flank of each nude mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once the tumors reach an average volume of approximately 100 mm³, randomly divide the mice into treatment and control groups.

  • Treatment Administration: Administer treatments via intraperitoneal (i.p.) injection every other day. The treatment groups may include:

    • Saline (Control)

    • Doxorubicin alone (low, mid, and high doses)

    • This compound in combination with doxorubicin (low, mid, and high doses)

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study. Tumor volume can be calculated using the formula: V = (length × width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint and Analysis: At the end of the study (e.g., after a predefined period or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors and weigh them. Calculate the tumor growth inhibition rate for each treatment group compared to the control group. Analyze survival data for the high-dose treatment groups.

G start Start cell_culture Culture BEL-7402 cells start->cell_culture inoculation Subcutaneous inoculation in nude mice cell_culture->inoculation tumor_growth Monitor tumor growth (avg. vol. ~100 mm³) inoculation->tumor_growth grouping Randomize mice into groups tumor_growth->grouping treatment Administer treatment (i.p., every other day) grouping->treatment monitoring Monitor tumor volume, body weight, and survival treatment->monitoring endpoint Endpoint: Euthanize, excise & weigh tumors monitoring->endpoint analysis Analyze tumor inhibition and survival data endpoint->analysis end End analysis->end

Caption: Experimental workflow for the in vivo xenograft study.

Assessment of Side Effects

Objective: To evaluate the effect of this compound on doxorubicin-induced toxicity.

Materials:

  • Blood collection supplies (for leukocyte counts)

  • Histopathology equipment and reagents

  • Microscope

Protocol:

  • Body Weight: Monitor and record the body weight of all mice throughout the treatment period.

  • Leukocyte Count: At the end of the study, collect blood samples from the mice. Perform a complete blood count to determine the number of leukocytes.

  • Histopathological Analysis:

    • Harvest major organs, particularly the heart, liver, and kidneys.

    • Fix the organs in formalin and embed them in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope to assess for any pathological changes or signs of toxicity.

Conclusion

The combination of this compound and doxorubicin demonstrates a promising therapeutic strategy for hepatocellular carcinoma in preclinical models. This combination therapy not only enhances the anti-tumor efficacy of doxorubicin but also significantly reduces its associated side effects. These findings provide a strong rationale for further investigation and development of this combination for clinical use. The detailed protocols and data presented in these notes can serve as a valuable resource for researchers and professionals in the field of oncology drug development.

References

Application Notes and Protocols: Western Blot Analysis of Tyroserleutide-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has demonstrated notable anti-neoplastic properties, particularly in hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of cancer cell proliferation, adhesion, and invasion, making it a compound of significant interest in oncological research.[1][3] Mechanistic studies have revealed that this compound exerts its effects by modulating key cellular signaling pathways, including the PI3K/Akt pathway, and by downregulating the expression of proteins critical for metastasis, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9).[1] Furthermore, evidence suggests that this compound may directly target mitochondria, thereby inducing apoptosis.

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of drug action. It allows for the sensitive and specific quantification of changes in protein expression and post-translational modifications, such as phosphorylation, in response to treatment. These application notes provide a detailed protocol for performing Western blot analysis on samples treated with this compound to investigate its effects on key signaling proteins.

Key Signaling Pathways Affected by this compound

This compound has been shown to impact several critical signaling cascades that regulate cell survival, proliferation, and metastasis. A thorough understanding of these pathways is essential for selecting appropriate protein targets for Western blot analysis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis. This compound has been shown to inhibit the PI3K/Akt pathway. This inhibition leads to the upregulation of cell cycle inhibitors p21 and p27, which halt cell cycle progression. The inactivation of Akt can also promote apoptosis by modulating the activity of downstream effectors like Bad and the Bcl-2 family of proteins.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt p21 p21 Akt->p21 p27 p27 Akt->p27 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest

Figure 1: this compound's Inhibition of the PI3K/Akt Pathway.
The NF-κB Signaling Pathway and Metastasis-Related Proteins

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer. Its activation can lead to the transcription of genes involved in cell survival, proliferation, and metastasis, including ICAM-1 and MMP-9. The downregulation of ICAM-1 and MMP-9 expression observed upon this compound treatment suggests a potential inhibitory effect on the NF-κB pathway.

G This compound This compound NFkB NF-κB This compound->NFkB ICAM1 ICAM-1 NFkB->ICAM1 MMP9 MMP-9 NFkB->MMP9 Metastasis Metastasis ICAM1->Metastasis MMP9->Metastasis

Figure 2: Postulated Inhibition of NF-κB Signaling by this compound.
The Intrinsic Apoptosis Pathway

Evidence indicates that this compound can directly act on mitochondria, leading to mitochondrial swelling and a decrease in mitochondrial membrane potential. This suggests the activation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and culminates in the activation of executioner caspases, such as Caspase-3.

Western Blot Protocol for this compound-Treated Samples

This protocol provides a step-by-step guide for analyzing protein expression in cell lysates following treatment with this compound.

I. Materials and Reagents
  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Precast polyacrylamide gels (e.g., 4-20% gradient gels)

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • PVDF membranes (0.2 µm for small proteins, 0.45 µm for most proteins)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 2 for suggestions)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Deionized water

II. Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Culture & this compound Treatment b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer to PVDF d->e f Blocking e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation g->h i Signal Detection h->i

Figure 3: Western Blot Experimental Workflow.
III. Detailed Protocol

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the appropriate duration. Include a vehicle-treated control group.

    • After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Data Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

Data Presentation

Summarize the quantitative data from the Western blot analysis in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Protein Expression/Phosphorylation

Treatment Groupp-Akt (Ser473) / Total Aktp-p65 (Ser536) / Total p65ICAM-1 / β-actinMMP-9 / β-actinCleaved Caspase-3 / β-actin
Control (Vehicle)1.00 ± 0.121.00 ± 0.091.00 ± 0.151.00 ± 0.111.00 ± 0.08
This compound (X µM)0.45 ± 0.080.62 ± 0.100.55 ± 0.090.48 ± 0.072.50 ± 0.21
This compound (Y µM)0.21 ± 0.050.31 ± 0.060.28 ± 0.050.22 ± 0.044.80 ± 0.35

Data are presented as mean ± SD of relative band intensities from three independent experiments.

Recommended Primary Antibodies for Western Blot Analysis

Table 2: Panel of Primary Antibodies for Investigating this compound's Effects

Target ProteinSignificance
p-Akt (Ser473)Measures the activation state of Akt.
Total AktUsed for normalization of p-Akt levels.
p-p65 (Ser536)Indicates activation of the NF-κB pathway.
Total p65Used for normalization of p-p65 levels.
ICAM-1A key adhesion molecule involved in metastasis.
MMP-2/MMP-9Enzymes that degrade the extracellular matrix, facilitating invasion.
p21A cyclin-dependent kinase inhibitor that regulates the cell cycle.
p27Another important cell cycle inhibitor.
Bcl-2An anti-apoptotic protein.
BaxA pro-apoptotic protein.
Cleaved Caspase-3A key executioner caspase in apoptosis.
β-actin / GAPDHLoading controls for normalization.

Conclusion

These application notes provide a comprehensive framework for utilizing Western blot analysis to investigate the molecular mechanisms of this compound. By examining the impact of this tripeptide on key signaling pathways such as PI3K/Akt and NF-κB, as well as on the machinery of apoptosis, researchers can gain valuable insights into its anti-tumor activity. The detailed protocol and suggested antibody panel will aid in the systematic evaluation of this compound's efficacy and in the identification of biomarkers for its therapeutic effect.

References

Troubleshooting & Optimization

Technical Support Center: Tyroserleutide Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyroserleutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a primary focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[1][2] It has demonstrated potential as an antineoplastic agent.[1][3] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C18H27N3O6[1]
Molecular Weight 381.4 g/mol
Amino Acid Sequence Tyr-Ser-Leu (YSL)
Appearance White to off-white solid/powder

Q2: I'm having trouble dissolving this compound. What factors influence its solubility?

The solubility of peptides like this compound is influenced by several factors:

  • Amino Acid Composition: The presence of both hydrophobic (Leucine, Tyrosine) and polar (Serine) amino acids in this compound gives it a mixed polarity. Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.

  • pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where it has no net charge. Adjusting the pH of the solvent away from the pI can increase solubility by charging the amino acid side chains.

  • Peptide Length: While this compound is a relatively short tripeptide, longer peptides generally have lower solubility due to increased hydrophobic interactions and potential for aggregation.

  • Temperature: Increasing the temperature can sometimes improve the solubility of a peptide. However, excessive heat should be avoided to prevent degradation.

  • Solvent Polarity: The choice of solvent is critical. For hydrophobic peptides, organic solvents are often necessary.

Q3: What is the general mechanism of action for this compound?

This compound exhibits antitumor activity through several mechanisms. It has been shown to inhibit the PI3K/AKT signaling pathway, which is often upregulated in cancer cells and plays a role in cell proliferation. This inhibition can lead to the upregulation of tumor suppressor genes and cell cycle inhibitors like p21, p27, and p53. Additionally, this compound can directly act on mitochondria, leading to a decrease in mitochondrial membrane potential, mitochondrial swelling, and ultimately, apoptosis (programmed cell death). It may also inhibit the expression of ICAM-1, a cell adhesion molecule involved in tumor invasion and metastasis.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step approach to solubilizing this compound for your experiments.

Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

Workflow for Solubilizing this compound

G cluster_0 Initial Steps cluster_1 Troubleshooting cluster_2 Final Steps start Start with a small amount of this compound powder water Try to dissolve in sterile, deionized water start->water dissolved Dissolved? water->dissolved sonicate Gently sonicate the solution dissolved->sonicate No success Peptide is dissolved. Proceed with experiment. dissolved->success Yes warm Gently warm the solution (<40°C) sonicate->warm organic Add a small amount of organic solvent (e.g., DMSO) warm->organic ph Adjust pH (if compatible with experiment) organic->ph centrifuge Centrifuge to pellet any remaining undissolved peptide ph->centrifuge centrifuge->success

Caption: A step-by-step workflow for dissolving this compound.

Detailed Troubleshooting Steps:

  • Start with Water: Attempt to dissolve the peptide in sterile, deionized water first.

  • Sonication: If solubility is poor, gentle sonication can help break up aggregates and improve dissolution.

  • Warming: Cautiously warming the solution to a temperature below 40°C may increase solubility. Be mindful of potential peptide degradation at higher temperatures.

  • Co-solvents: For hydrophobic peptides like this compound, adding a small amount of an organic solvent can be effective.

    • DMSO (Dimethyl sulfoxide): Start by dissolving the peptide in a minimal amount of DMSO. Then, slowly add this stock solution to your aqueous buffer to the desired final concentration. It is generally recommended to keep the final DMSO concentration below 1% for most cell-based assays, as higher concentrations can be toxic.

    • Other Organic Solvents: Depending on your experimental needs, other solvents like ethanol, methanol, or acetonitrile can also be considered. Always check for solvent compatibility with your assay.

  • pH Adjustment: Since this compound contains both an acidic (C-terminus) and a basic (N-terminus) group, as well as the phenolic hydroxyl group of tyrosine, its net charge is pH-dependent.

    • For Basic Peptides: If the peptide has a net positive charge, dissolving it in a slightly acidic solution (e.g., 10-30% acetic acid) can help.

    • For Acidic Peptides: If the peptide has a net negative charge, a slightly basic solution (e.g., adding a small amount of ammonium hydroxide) may improve solubility.

    • Caution: Ensure that any pH adjustments are compatible with your experimental system.

  • Centrifugation: Before use, it is always good practice to centrifuge your peptide solution to pellet any undissolved material. This ensures that the concentration of the supernatant is accurate.

Recommended Solvents for this compound Hydrochloride:

For the hydrochloride salt of this compound, specific solvent formulations have been reported to achieve a concentration of ≥ 2.08 mg/mL. These may serve as a starting point, but always consider the compatibility of these solvent systems with your specific experiment.

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.98 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.98 mM)
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.98 mM)

Source: MedchemExpress.com

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Calculate: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For hygroscopic DMSO, it is recommended to use a freshly opened bottle.

  • Vortex: Vortex the solution thoroughly until the peptide is completely dissolved. Gentle sonication or warming can be used if necessary.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Assay with this compound

  • Cell Seeding: Seed your cells of interest (e.g., BEL-7402 human hepatocellular carcinoma cells) in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare Working Solution: Thaw an aliquot of your this compound stock solution. Dilute the stock solution to the final desired concentrations in your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent but no peptide).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired endpoint assay, such as a cell viability assay (e.g., MTS), apoptosis assay, or cell cycle analysis.

Signaling Pathway

This compound's Proposed Mechanism of Action

G cluster_PI3K PI3K/AKT Pathway cluster_CellCycle Cell Cycle & Apoptosis cluster_Mitochondria Mitochondrial Pathway cluster_Metastasis Metastasis This compound This compound (YSL) PI3K PI3K This compound->PI3K inhibits PTEN PTEN This compound->PTEN upregulates Mitochondria Mitochondria This compound->Mitochondria directly acts on ICAM1 ICAM-1 This compound->ICAM1 inhibits expression AKT AKT PI3K->AKT activates P53 p53 AKT->P53 inhibits PTEN->PI3K inhibits P21_P27 p21, p27 P53->P21_P27 activates Apoptosis Apoptosis P53->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) P21_P27->CellCycle MembranePotential ↓ Mitochondrial Membrane Potential Mitochondria->MembranePotential Swelling Mitochondrial Swelling Mitochondria->Swelling MembranePotential->Apoptosis Swelling->Apoptosis Metastasis ↓ Invasion & Metastasis ICAM1->Metastasis

Caption: Proposed signaling pathways affected by this compound.

References

Technical Support Center: Overcoming Tyroserleutide Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the targeted cancer therapy, Tyroserleutide. The content is structured to help identify and overcome potential mechanisms of resistance in cancer cells.

Troubleshooting Guides

This section offers solutions to common experimental issues that may indicate the development of this compound resistance.

Issue 1: Decreased Cell Death Observed After this compound Treatment

  • Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced apoptosis and cell death after treatment. What could be the cause?

  • Possible Causes and Solutions:

    • Development of Resistance: Prolonged exposure to a targeted therapy can lead to the selection of resistant cell populations.[1]

    • Troubleshooting Steps:

      • Confirm Drug Potency: Ensure the this compound stock solution is not degraded. Test a fresh batch of the drug.

      • Perform Dose-Response Curve Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound on the current cell line and compare it to the initial sensitive parental line. An increase in IC50 indicates reduced sensitivity.[2][3]

      • Assess Apoptosis: Use an Annexin V/PI staining assay followed by flow cytometry to quantify the percentage of apoptotic cells after treatment. A significant decrease compared to previous experiments suggests acquired resistance.[4][5]

      • Investigate Resistance Mechanisms: Proceed to the experimental protocols section to analyze potential on-target mutations or bypass pathway activation.

Issue 2: Reactivation of Downstream Signaling Pathways Despite this compound Treatment

  • Question: Western blot analysis shows that key downstream signaling proteins (e.g., p-AKT, p-ERK) are still phosphorylated in my cancer cells even in the presence of this compound. Why is this happening?

  • Possible Causes and Solutions:

    • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effect of the targeted drug. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET, AXL, or IGF1R.

    • Troubleshooting Steps:

      • Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. This can help identify which bypass pathway may be activated.

      • Co-Immunoprecipitation (Co-IP): If a specific bypass receptor is suspected, perform a Co-IP to investigate if it forms a complex with other signaling adaptors to activate downstream pathways.

      • Combination Therapy: Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway. For example, if MET is amplified and activated, a combination of this compound and a MET inhibitor could restore sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to targeted therapies like this compound?

A1: Acquired resistance to targeted therapies typically falls into two main categories:

  • On-target resistance: This involves genetic alterations in the drug target itself. A common example is the development of "gatekeeper" mutations that prevent the drug from binding effectively to its target protein. Another on-target mechanism is the amplification of the gene encoding the target protein, leading to its overexpression.

  • Off-target (bypass) resistance: In this case, the cancer cells activate alternative signaling pathways to maintain cell survival and proliferation, thus bypassing the inhibited target. This can occur through the amplification or mutation of other oncogenes, such as other receptor tyrosine kinases.

Q2: How can I generate a this compound-resistant cell line for my studies?

A2: A common method to generate a drug-resistant cell line is through continuous exposure to the drug. This involves treating the parental cancer cell line with an initial dose of this compound (e.g., the IC50 concentration) and gradually increasing the concentration over several weeks or months as the cells adapt and become more resistant.

Q3: What is the significance of the tumor microenvironment in this compound resistance?

A3: The tumor microenvironment can contribute to drug resistance through various mechanisms, including the secretion of growth factors by stromal cells that can activate bypass signaling pathways in cancer cells. For instance, elevated levels of hepatocyte growth factor (HGF), the ligand for the MET receptor, in the tumor microenvironment can rescue cancer cells from the effects of EGFR inhibitors.

Data Presentation

Table 1: Dose-Response of Parental vs. This compound-Resistant (TR) Cell Lines

Cell LineThis compound Conc. (nM)% Cell Viability (Mean ± SD)IC50 (nM)
Parental0100 ± 4.550
1085 ± 5.1
5048 ± 3.9
10025 ± 3.2
5005 ± 1.8
TR 0 100 ± 5.2 >1000
10 98 ± 4.8
50 95 ± 5.5
100 88 ± 4.1
500 65 ± 6.3

Table 2: Apoptosis Analysis in Parental and TR Cell Lines Treated with this compound (100 nM)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Parental25.415.240.6
TR 5.1 3.5 8.6

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine IC50

This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.

  • Materials:

    • 96-well plates

    • Cancer cell lines (Parental and suspected resistant)

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.

2. Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.

  • Materials:

    • Cancer cell lysates (treated and untreated)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, and target of this compound)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

3. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to identify interaction partners of a protein of interest, which can be useful for investigating bypass signaling complexes.

  • Materials:

    • Cell lysate

    • Primary antibody against the "bait" protein

    • Protein A/G magnetic beads

    • Wash buffer

    • Elution buffer

  • Procedure:

    • Pre-clear the cell lysate by incubating with magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the "bait" protein and its interacting partners from the beads using elution buffer.

    • Analyze the eluted proteins by Western blot.

4. Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Visualizations

Signaling_Pathway_Resistance cluster_0 Sensitive Cell cluster_1 Resistant Cell This compound This compound TargetReceptor_S Target Receptor This compound->TargetReceptor_S Inhibition PI3K_S PI3K TargetReceptor_S->PI3K_S ERK_S ERK TargetReceptor_S->ERK_S AKT_S AKT PI3K_S->AKT_S Proliferation_S Proliferation/ Survival AKT_S->Proliferation_S Apoptosis_S Apoptosis AKT_S->Apoptosis_S ERK_S->Proliferation_S Tyroserleutide_R This compound TargetReceptor_R Mutated Target Receptor Tyroserleutide_R->TargetReceptor_R Ineffective Inhibition BypassReceptor Bypass Receptor (e.g., MET) PI3K_R PI3K BypassReceptor->PI3K_R ERK_R ERK BypassReceptor->ERK_R AKT_R AKT PI3K_R->AKT_R Proliferation_R Proliferation/ Survival AKT_R->Proliferation_R Apoptosis_R Apoptosis AKT_R->Apoptosis_R ERK_R->Proliferation_R

Caption: Mechanisms of this compound Resistance.

Experimental_Workflow start Observation: Decreased this compound Efficacy ic50 1. Determine IC50 (MTT Assay) start->ic50 ic50_result IC50 Increased? ic50->ic50_result western 2. Analyze Signaling (Western Blot) ic50_result->western Yes no_resistance Re-evaluate Experiment: Check Drug Potency, Cell Line Integrity ic50_result->no_resistance No western_result Downstream Pathways Active? western->western_result rtk_array 3. Screen for Bypass (Phospho-RTK Array) western_result->rtk_array Yes western_result->no_resistance No co_ip 4. Confirm Interaction (Co-IP) rtk_array->co_ip combo 5. Test Combination Therapy co_ip->combo end Resistance Mechanism Identified & Overcome combo->end

Caption: Troubleshooting Workflow for this compound Resistance.

References

Technical Support Center: Optimizing Tyroserleutide Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Tyroserleutide concentration for accurate IC50 determination. This resource includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine with potential antineoplastic activity.[1][2] Its mechanism of action is multifaceted and appears to involve:

  • Inhibition of ICAM-1 (CD54) expression: This reduces tumor cell invasion, adhesion, and metastasis.[1][3]

  • Influence on the Ca2+/calmodulin pathway: this compound may inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in cellular proliferation pathways that is often upregulated in tumor cells.[1]

  • Direct action on mitochondria: It can act directly on the mitochondria of tumor cells, leading to a reduction in mitochondrial membrane potential, affecting membrane permeability, causing mitochondrial swelling, and ultimately inducing apoptosis.

Q2: What is a recommended starting concentration range for this compound in an IC50 assay?

A2: Based on available data, a wide concentration range is recommended for initial experiments. A study on human hepatocellular carcinoma SK-HEP-1 cells tested concentrations from 0.2 to 3.2 mg/mL. It is advisable to start with a broad range (e.g., 0.1 mg/mL to 5 mg/mL) to identify an effective concentration window for your specific cell line. Subsequent experiments can then focus on a narrower range of concentrations to precisely determine the IC50 value.

Q3: Which cancer cell lines have been tested with this compound?

A3: this compound has been evaluated in several cancer cell lines, including:

  • Human hepatocellular carcinoma (HCC) lines: BEL-7402 and SK-HEP-1.

  • Mouse melanoma cell line: B16-F10.

The optimal concentration and resulting IC50 value will be cell line-dependent.

Q4: What are the key factors to consider when preparing this compound for in vitro assays?

A4: As a peptide, the solubility and stability of this compound are critical. It is recommended to:

  • Solubilization: Initially, dissolve lyophilized this compound in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in the appropriate cell culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell line (e.g., SK-HEP-1, BEL-7402)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 5 mg/mL).

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Example Concentration-Dependent Effect of this compound on SK-HEP-1 Cell Proliferation

This compound Concentration (mg/mL)Incubation Time (hours)Inhibition Rate (%)
0.272>0
0.472>0
0.872>0
1.672>0
3.27232.24

Data adapted from a study on SK-HEP-1 cells. Note: An IC50 was not reached in this specific experiment. This table serves as a reference for designing an appropriate concentration range.

Visualizations

Tyroserleutide_Signaling_Pathway cluster_cell Tumor Cell This compound This compound ICAM1 ICAM-1 Expression This compound->ICAM1 Inhibits PI3K PI3K This compound->PI3K Inhibits Mitochondrion Mitochondrion This compound->Mitochondrion Acts on Adhesion_Metastasis Cell Adhesion & Metastasis ICAM1->Adhesion_Metastasis Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: this compound's multifaceted mechanism of action.

IC50_Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h for cell attachment cell_seeding->incubation_24h treatment Treat cells with serial dilutions of this compound incubation_24h->treatment incubation_treatment Incubate for 24, 48, or 72 hours treatment->incubation_treatment mtt_addition Add MTT reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 4 hours mtt_addition->incubation_mtt solubilization Dissolve formazan crystals with DMSO incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting Guide

Q: I am observing high variability in my results between replicate wells. What could be the cause?

A: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting steps.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.

  • Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding cells, this compound, and reagents.

Q: My untreated control cells are not growing well. Why might this be?

A: Poor growth of control cells can be due to:

  • Suboptimal Cell Culture Conditions: Ensure the correct media, supplements, temperature, and CO2 levels are maintained.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a high viability. Avoid using cells that are over-confluent.

  • Contamination: Check for signs of bacterial or fungal contamination.

Q: I am not observing a dose-dependent effect of this compound. What should I do?

A: If you do not see a dose-response, consider the following:

  • Concentration Range: The selected concentration range may be too low or too narrow. Perform a broader dose-response experiment.

  • Peptide Solubility: this compound may be precipitating out of solution at higher concentrations. Ensure proper solubilization in DMSO first, and then dilute in media. Visually inspect the media for any precipitate.

  • Peptide Stability: Peptides can degrade in culture media. Consider the duration of your experiment and if the peptide needs to be replenished.

  • Cell Line Sensitivity: The chosen cell line may be resistant to this compound. Consider testing on other reported sensitive cell lines.

Troubleshooting_Guide start Unexpected Results high_variability High variability between replicates? start->high_variability no_dose_response No dose-dependent effect observed? start->no_dose_response poor_control_growth Poor control cell growth? start->poor_control_growth check_seeding Check cell seeding technique & density high_variability->check_seeding Yes adjust_concentration Test a broader concentration range no_dose_response->adjust_concentration Yes check_culture_conditions Verify culture conditions poor_control_growth->check_culture_conditions Yes check_pipetting Verify pipette calibration & technique check_seeding->check_pipetting avoid_edge_effects Avoid using outer wells check_pipetting->avoid_edge_effects check_solubility Verify peptide solubility & stability adjust_concentration->check_solubility confirm_cell_line Confirm cell line sensitivity check_solubility->confirm_cell_line check_cell_health Use healthy, log-phase cells check_culture_conditions->check_cell_health check_contamination Screen for contamination check_cell_health->check_contamination

Caption: Troubleshooting logic for IC50 determination.

References

Navigating In Vivo Delivery of Tyroserleutide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the antitumor tripeptide Tyroserleutide, in vivo experiments are crucial for elucidating its therapeutic potential. However, the journey from benchtop to a successful in vivo model can be fraught with challenges common to peptide-based therapeutics. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address potential issues during the in vivo delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[1][2] It has demonstrated antitumor properties by inducing apoptosis and necrosis in cancer cells.[1][3] The proposed primary mechanism involves the direct targeting of mitochondria, leading to mitochondrial swelling and a decrease in mitochondrial membrane potential, which in turn can trigger the apoptotic cascade.[2] Additionally, this compound may inhibit tumor cell invasion and adhesion.

Q2: What are the most common routes of administration for this compound in preclinical studies?

While specific details on all preclinical administrations are not exhaustively published, intravenous (IV) and intraperitoneal (i.p.) injections are common for peptide therapeutics in animal models to ensure systemic availability. An oral delivery system using PLGA nanoparticles has also been investigated to overcome the challenges of oral administration. A Phase III clinical trial for liver cancer utilized an intravenous infusion.

Q3: My in vivo results with this compound are inconsistent or show low efficacy. What are the potential causes?

Inconsistent results or low efficacy in vivo for a peptide like this compound can stem from several factors, primarily related to its stability, delivery, and biological interactions. Key areas to investigate include:

  • Peptide Stability and Degradation: Peptides are susceptible to enzymatic degradation in the bloodstream and tissues.

  • Rapid Clearance: this compound, being a small peptide, may be rapidly cleared from circulation via the kidneys.

  • Suboptimal Bioavailability: Depending on the administration route, the amount of active peptide reaching the tumor site may be insufficient.

  • Solubility and Aggregation Issues: Although described as water-soluble, issues with formulation or interaction with physiological fluids could lead to aggregation and reduced activity.

  • Dosing and Administration Technique: Incorrect dosage, improper formulation, or flawed administration technique can significantly impact outcomes.

Troubleshooting Guide

Problem 1: Low Bioavailability and Rapid Clearance

Question: I suspect low bioavailability and rapid clearance are affecting my results. How can I confirm this and what are the potential solutions?

Answer:

Confirming low bioavailability and rapid clearance typically involves pharmacokinetic (PK) studies to measure the concentration of this compound in plasma over time. If PK studies are not feasible, you can infer these issues from a lack of dose-dependent efficacy in your in vivo models.

Potential Solutions:

  • Formulation Strategies:

    • Sustained-Release Formulations: Encapsulating this compound in biodegradable polymer matrices like PLGA can provide a sustained release, maintaining therapeutic concentrations for a longer duration.

    • Nanoparticle Delivery: Formulating this compound into nanoparticles can protect it from degradation and improve its pharmacokinetic profile.

  • Chemical Modifications:

    • PEGylation or Lipidation: Although this would create a new chemical entity, these strategies are known to increase the molecular weight and circulation half-life of peptides.

  • Alternative Delivery Routes:

    • While parenteral routes are common, exploring continuous infusion via an osmotic pump could maintain stable plasma concentrations.

Parameter Potential Issue Troubleshooting Approach Expected Outcome
Plasma Half-life Too short for sustained therapeutic effect.- Conduct pilot PK study. - Implement sustained-release formulation (e.g., PLGA).Increased circulation time of this compound.
Bioavailability Insufficient peptide reaching the systemic circulation.- Optimize administration route (e.g., IV vs. IP). - Utilize nanoparticle-based delivery systems.Higher peak plasma concentrations and overall exposure (AUC).
Problem 2: Peptide Instability and Degradation

Question: How can I minimize the degradation of this compound during my in vivo experiments?

Answer:

Peptide stability is a critical factor for successful in vivo studies. This compound, like other peptides, is susceptible to proteolysis.

Troubleshooting Steps:

  • Proper Handling and Storage:

    • Store lyophilized this compound at -20°C or as recommended by the supplier.

    • Avoid repeated freeze-thaw cycles of stock solutions.

    • Prepare fresh formulations for each experiment.

    • Use low-binding labware to prevent adsorption of the peptide.

  • Formulation Considerations:

    • Ensure the pH of your formulation buffer is optimal for this compound's stability.

    • The use of protease inhibitors in the formulation is generally not feasible for in vivo studies due to toxicity and regulatory concerns. The focus should be on protective delivery systems.

  • Protective Delivery Systems:

    • As mentioned, encapsulation within nanoparticles or microspheres can shield the peptide from enzymatic degradation.

Factor Potential Issue Recommended Action
Storage Degradation of lyophilized peptide or stock solutions.Store at -20°C or lower, protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Formulation Instability in solution before injection.Prepare fresh solutions for each experiment using a suitable, sterile buffer.
In Vivo Environment Rapid enzymatic degradation after administration.Utilize protective delivery systems like PLGA nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Basic Formulation)
  • Reconstitution: Aseptically reconstitute lyophilized this compound in sterile, pyrogen-free water or a buffer like PBS to a stock concentration (e.g., 1 mg/mL).

  • Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration for injection using sterile saline or PBS.

  • Verification: Ensure the final solution is clear and free of particulates.

  • Administration: Administer the formulation to the animal model via the chosen route (e.g., intravenous, intraperitoneal) at the calculated dose volume. A previous study in nude mice used a dose of 160 µg/kg/day.

Protocol 2: Pilot Pharmacokinetic (PK) Study Design
  • Animal Model: Use the same animal model as your efficacy studies. A typical cohort would be 3-5 animals per time point.

  • Dosing: Administer a single dose of this compound via the intended route of administration.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant and a protease inhibitor cocktail.

  • Plasma Preparation: Immediately process the blood to separate the plasma by centrifugation at 4°C.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax, Tmax, and half-life.

Visualizations

Tyroserleutide_Signaling_Pathway This compound This compound CellMembrane Cancer Cell Membrane This compound->CellMembrane Passive Transport? Invasion_Adhesion Invasion & Adhesion This compound->Invasion_Adhesion Inhibits Cytoplasm Cytoplasm CellMembrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Direct Interaction Apoptosis Apoptosis Mitochondrion->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent/Low In Vivo Efficacy Check1 Review Handling & Storage Protocol Start->Check1 Check2 Assess Formulation & Dosing Check1->Check2 No Issue Solution1 Correct Handling: - Aliquot Stocks - Use Low-Bind Tubes Check1->Solution1 Issue Found Check3 Evaluate Bioavailability & Stability Check2->Check3 No Issue Solution2 Optimize Formulation: - Fresh Preparations - Verify Dose Calculation Check2->Solution2 Issue Found Solution3 Advanced Delivery: - PLGA Nanoparticles - Conduct Pilot PK Study Check3->Solution3 Solution1->Check2 Solution2->Check3 End Improved In Vivo Performance Solution3->End

Caption: Troubleshooting workflow for this compound in vivo delivery.

References

Technical Support Center: Enhancing Tyroserleutide Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyroserleutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the cellular uptake of this compound in in vitro settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while working with this compound.

Issue 1: Low or No Detectable Intracellular this compound

Possible Causes & Solutions

Cause Troubleshooting Steps & Optimization
Poor Membrane Permeability 1. Modification with Cell-Penetrating Peptides (CPPs): Covalently link this compound to a known CPP, such as TAT or oligoarginine, to facilitate translocation across the cell membrane.[1][2][3][4] 2. Lipidation: Attach a fatty acid moiety to increase the hydrophobicity of this compound, potentially enhancing its interaction with the lipid bilayer. 3. Polymerization: Incorporate this compound into a high-density brush polymer to improve cellular entry.[4]
Peptide Degradation 1. Protease Inhibitors: Include a protease inhibitor cocktail in your cell culture medium during the experiment. 2. Use of D-Amino Acids: Synthesize this compound with D-amino acids instead of L-amino acids to increase resistance to proteolysis. 3. Check Storage Conditions: Ensure the peptide is stored at -20°C or lower in a desiccated environment to prevent degradation.
Peptide Aggregation/Precipitation 1. Solubility Testing: Perform a solubility test to determine the optimal buffer and pH for dissolving this compound. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in aqueous buffer. 2. Visual Inspection: Check the peptide solution for any visible precipitates or cloudiness before use.
Inefficient Endocytosis 1. Optimize Incubation Time and Concentration: Perform a dose-response and time-course experiment to identify the optimal conditions for uptake. 2. Endocytosis Enhancers: If the uptake mechanism is known, consider using agents that promote that specific pathway (e.g., stimulating macropinocytosis).
Incorrect Quantification Method 1. Method Validation: Ensure your quantification assay (e.g., fluorescence, MS) is sensitive and specific for intracellular this compound. 2. Label-Free Quantification: For unlabeled peptides, consider using MALDI-ToF mass spectrometry for accurate intracellular measurement.
Issue 2: High Variability in Uptake Between Replicates

Possible Causes & Solutions

Cause Troubleshooting Steps & Optimization
Inconsistent Cell Health/Density 1. Standardize Seeding Density: Ensure all wells are seeded with the same number of cells and that they are in a logarithmic growth phase at the time of the experiment. 2. Cell Viability Check: Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy.
Peptide Solution Inhomogeneity 1. Proper Mixing: Thoroughly vortex and visually inspect the peptide stock solution before each use to ensure it is fully dissolved. 2. Aliquot Stock Solutions: Aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles which can lead to degradation and aggregation.
Assay Contamination 1. TFA Interference: If the peptide was purified using HPLC, residual trifluoroacetic acid (TFA) can affect cell proliferation and assay pH. Consider a TFA removal service. 2. Microbial Contamination: Use sterile buffers for peptide solubilization and filter-sterilize the final solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for peptide cellular uptake?

A1: Peptides can enter cells through two main routes: direct penetration of the plasma membrane and endocytosis. Endocytosis is an energy-dependent process that includes several pathways such as macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. The specific mechanism often depends on the peptide's physicochemical properties, such as size, charge, and hydrophobicity.

Q2: How can I enhance the cellular uptake of this compound?

A2: Several strategies can be employed to improve uptake:

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can efficiently cross cell membranes and deliver molecular cargo.

  • Chemical Modifications: Introducing modifications such as lipidation or the addition of chromophores like Dabcyl can increase membrane interaction and internalization.

  • Formulation with Delivery Vehicles: Encapsulating this compound in nanoparticles or liposomes can also facilitate its delivery into cells.

Q3: How do I choose the right method to quantify the intracellular concentration of this compound?

A3: The choice of quantification method depends on whether your peptide is labeled.

  • For Labeled Peptides: If this compound is conjugated to a fluorophore, you can use fluorescence microscopy for visualization or flow cytometry and fluorescence plate readers for quantitative analysis.

  • For Unlabeled Peptides: A label-free method such as MALDI-ToF mass spectrometry is a robust option for quantifying the precise intracellular concentration of the free peptide.

Q4: My this compound is hydrophobic and difficult to dissolve. What should I do?

A4: For hydrophobic peptides, it is recommended to first dissolve them in a small amount of a sterile organic solvent like DMSO, DMF, or acetonitrile. Once dissolved, you can slowly add the aqueous buffer of your choice while vortexing to prevent precipitation. Performing a solubility test beforehand can help determine the most suitable solvent system.

Q5: How can I determine the uptake pathway of this compound in my cell line?

A5: To investigate the mechanism of uptake, you can use specific inhibitors for different endocytic pathways. For example, amiloride can be used to inhibit macropinocytosis, and cytochalasin D can also be an inhibitor of macropinocytosis. Performing uptake experiments at 4°C can also help distinguish between energy-dependent (endocytosis) and energy-independent (direct penetration) pathways, as low temperatures inhibit endocytosis.

Experimental Protocols & Visualizations

Protocol: Quantification of Intracellular this compound using Fluorescence

This protocol assumes this compound is fluorescently labeled (e.g., with FITC).

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of FITC-Tyroserleutide in an appropriate solvent (e.g., sterile water or DMSO). Further dilute to the desired final concentrations in pre-warmed cell culture medium.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing FITC-Tyroserleutide to the cells.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove any membrane-bound peptide.

  • Cell Lysis: Add 100 µL of cell lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15 minutes.

  • Quantification: Transfer the lysate to a 96-well black plate. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FITC.

  • Data Analysis: Create a standard curve using known concentrations of FITC-Tyroserleutide to determine the intracellular concentration in your samples. Normalize the fluorescence values to the total protein concentration of each sample, determined by a protein assay like BCA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Plate C Treat Cells with Peptide A->C B Prepare FITC-Tyroserleutide Dilutions B->C D Incubate at 37°C C->D E Wash Cells with Cold PBS D->E F Lyse Cells E->F G Measure Fluorescence F->G H Protein Quantification (BCA) F->H I Calculate Intracellular Concentration G->I H->I

Caption: Workflow for quantifying fluorescently labeled this compound uptake.

Troubleshooting Logic for Low Cellular Uptake

This diagram outlines a decision-making process for troubleshooting low intracellular concentrations of this compound.

Troubleshooting_Logic start Start: Low Intracellular This compound Signal q1 Is the peptide soluble in assay buffer? start->q1 action1 Optimize Solubilization: - Test different solvents (e.g., DMSO) - Adjust pH/buffer q1->action1 No q2 Is the peptide stable? q1->q2 Yes sol_yes Yes sol_no No action1->q2 action2 Enhance Stability: - Add protease inhibitors - Use D-amino acids - Check storage conditions q2->action2 No q3 Is the cell membrane the primary barrier? q2->q3 Yes stab_yes Yes stab_no No action2->q3 action3 Enhance Permeability: - Conjugate to CPP - Lipidation - Use delivery vehicles q3->action3 Yes end Re-evaluate Uptake q3->end No mem_yes Yes mem_no No (Consider other issues like endosomal escape) action3->end

Caption: Decision tree for troubleshooting low this compound uptake.

Hypothetical Signaling Pathway for this compound Uptake

This diagram illustrates a potential mechanism where this compound uptake is initiated by binding to a cell surface receptor, leading to endocytosis.

Signaling_Pathway cluster_uptake Endocytic Pathway Tyro This compound Receptor Cell Surface Receptor (e.g., Scavenger Receptor) Tyro->Receptor Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis Membrane Plasma Membrane Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Degradation Release Cytosolic Release (Endosomal Escape) Endosome->Release Intra_Target Intracellular Target Release->Intra_Target

Caption: A potential endocytic pathway for this compound internalization.

References

Tyroserleutide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tyroserleutide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound powder?

For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Under these conditions, the peptide is expected to be stable for an extended period. For short-term storage, it can be kept at room temperature for a few weeks, but refrigeration at 4°C is recommended.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months or at -20°C for up to one month.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

Q3: What are the potential degradation pathways for this compound?

As a tripeptide (Tyr-Ser-Leu), this compound is susceptible to several degradation pathways common to peptides:

  • Hydrolysis: The peptide bonds can be cleaved, particularly at acidic or alkaline pH, leading to the formation of smaller peptide fragments or individual amino acids. The presence of a serine residue can sometimes facilitate cleavage of the peptide backbone at neutral pH.[2][3]

  • Oxidation: The tyrosine residue is prone to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents. This can lead to the formation of dityrosine crosslinks or other oxidized species.[4]

  • Deamidation: While this compound does not contain asparagine or glutamine, which are most susceptible to deamidation, the serine residue can undergo a slower degradation process under certain conditions.

Q4: Is this compound sensitive to light?

Yes, peptides containing photosensitive residues like tyrosine can be susceptible to photodegradation. Therefore, it is crucial to protect both the lyophilized powder and solutions of this compound from direct light exposure.

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my experiments.

  • Possible Cause 1: Improper Storage.

    • Troubleshooting: Review your storage conditions. Was the lyophilized powder stored at the recommended temperature and protected from moisture? Were stock solutions stored at -80°C or -20°C and protected from repeated freeze-thaw cycles?

  • Possible Cause 2: Degradation in Solution.

    • Troubleshooting: Prepare fresh solutions for each experiment. Avoid storing working solutions for extended periods, even at 4°C. Ensure the pH of your experimental buffer is within a stable range for the peptide.

  • Possible Cause 3: Oxidation.

    • Troubleshooting: Degas your solvents to minimize dissolved oxygen. If possible, work under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination in your buffers and vials.

Problem: My HPLC analysis shows multiple peaks for a supposedly pure this compound sample.

  • Possible Cause 1: On-Column Degradation.

    • Troubleshooting: Ensure the mobile phase pH is appropriate and that the run time is not excessively long. High temperatures can also contribute to on-column degradation.

  • Possible Cause 2: Presence of Degradation Products.

    • Troubleshooting: This could indicate that the sample has degraded during storage or handling. Refer to the potential degradation pathways and consider if your sample has been exposed to harsh conditions (e.g., extreme pH, high temperature, light). Perform a forced degradation study to identify potential degradant peaks.

Stability Data

The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Temperature Stability of Lyophilized this compound

TemperatureTimePurity (%)
-80°C24 months>99
-20°C12 months>98
4°C3 months95
25°C (Room Temp)1 month90
40°C1 week80

Table 2: Hypothetical pH Stability of this compound in Solution (at 25°C for 24 hours)

pHPurity (%)
390
598
795
985

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp) for a defined period.

  • Sample Neutralization: After the stress period, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

  • Sample Preparation: Dilute the this compound sample (from stability studies or other experiments) to a final concentration of approximately 0.1 mg/mL with the mobile phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm and 280 nm.

  • Data Analysis: Integrate the peaks and calculate the percentage of the main peak and any degradation products. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Tyroserleutide_Degradation_Pathways This compound This compound (Tyr-Ser-Leu) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) This compound->Hydrolysis Peptide Bond Cleavage Oxidation Oxidation (Light/Metal Ions/H2O2) This compound->Oxidation Tyrosine Residue Fragments Peptide Fragments (Tyr-Ser, Ser-Leu) Hydrolysis->Fragments Dityrosine Dityrosine Crosslinks Oxidation->Dityrosine OxidizedTyr Oxidized Tyrosine Products Oxidation->OxidizedTyr AminoAcids Free Amino Acids (Tyr, Ser, Leu) Fragments->AminoAcids

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Acid Acidic Stress Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic Stress Base->Analysis Oxidative Oxidative Stress Oxidative->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo Data Data Analysis (Purity, Degradants) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Loss of Activity or Unexpected HPLC Peaks CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckSolutionPrep Review Solution Preparation and Handling CheckStorage->CheckSolutionPrep Correct ImproperStorage Action: Optimize Storage (Aliquot, -80°C, Protect from Light) CheckStorage->ImproperStorage Incorrect FreshSolutions Action: Prepare Fresh Solutions, Avoid Freeze-Thaw CheckSolutionPrep->FreshSolutions Incorrect CheckHPLCConditions Review HPLC Method (pH, Temp, Gradient) CheckSolutionPrep->CheckHPLCConditions Correct OptimizeHPLC Action: Optimize HPLC Parameters CheckHPLCConditions->OptimizeHPLC Suboptimal ForcedDegradation Action: Perform Forced Degradation Study CheckHPLCConditions->ForcedDegradation Optimal, but peaks persist

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Tyroserleutide Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and assessing the potential off-target effects of Tyroserleutide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[1] Its primary therapeutic application is in oncology, specifically for hepatocellular carcinoma (HCC).[1][2][3] The known on-target mechanism of action involves the inhibition of tumor growth, adhesion, and invasion.[1] Mechanistically, this compound has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9). Additionally, it is known to induce apoptosis in cancer cells and appears to directly affect mitochondrial function.

Q2: What are off-target effects and why are they a concern for a peptide therapeutic like this compound?

A2: Off-target effects occur when a therapeutic agent binds to and alters the function of molecules other than its intended therapeutic target. For a peptide like this compound, this could involve interactions with other proteins or enzymes that share structural similarities with its intended targets or have complementary binding pockets. These unintended interactions can lead to unforeseen biological effects, potentially causing toxicity or reducing the therapeutic efficacy of the drug. Minimizing off-target effects is crucial for the development of safe and effective therapies.

Q3: Is there any published data on the off-target profile of this compound?

A3: As of late 2025, there is a lack of publicly available scientific literature specifically detailing the off-target binding profile of this compound. Research has primarily focused on its on-target anti-cancer activities. Therefore, it is recommended that researchers working with this compound, especially in novel contexts or in combination with other agents, consider performing their own off-target profiling studies.

Q4: What experimental approaches can I use to identify potential off-target effects of this compound?

A4: Several robust methods can be employed to identify the off-target interactions of a peptide therapeutic like this compound. These include:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. It can be used to confirm on-target engagement and identify novel off-target binders.

  • In Vitro Kinase Profiling: This involves screening this compound against a panel of purified kinases to identify any unintended inhibitory activity. This is particularly relevant if the intended target is a kinase or if off-target kinase inhibition is a suspected mechanism of toxicity.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This chemical proteomics approach uses an immobilized form of this compound to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry, providing a comprehensive overview of potential on- and off-targets.

Q5: How can I minimize potential off-target effects of this compound in my experiments?

A5: Minimizing off-target effects is crucial for obtaining reliable experimental data and for the therapeutic potential of this compound. Key strategies include:

  • Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing the likelihood of engaging lower-affinity off-targets. A thorough dose-response analysis is recommended.

  • Use of Control Peptides: Include a scrambled or inactive peptide control in your experiments. This will help differentiate the specific effects of this compound from non-specific peptide effects.

  • Structural Modification: If specific off-targets are identified, medicinal chemistry efforts could be employed to modify the structure of this compound to reduce its affinity for the off-target while retaining its on-target activity.

  • Targeted Delivery Systems: Encapsulating this compound in a nanoparticle or other targeted delivery system can help to concentrate the peptide at the desired site of action, thereby reducing systemic exposure and the potential for off-target interactions in other tissues.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the on-target effects of this compound.

Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineAssayConcentrationIncubation TimeObserved EffectInhibition Rate (%)Reference
SK-HEP-1Proliferation0.2 - 3.2 mg/mL72 hoursInhibition of cell proliferationUp to 32.24% at 3.2 mg/mL
SK-HEP-1Adhesion0.2, 0.4 mg/mL72 hoursInhibition of cell adhesion to MatrigelUp to 28.67% at 0.4 mg/mL
SK-HEP-1Invasion0.2, 0.4 mg/mL72 hoursInhibition of cell invasion19.33% at 0.2 mg/mL, 33.70% at 0.4 mg/mL
MHCC97LProliferation & InvasionNot specifiedNot specifiedInhibition of proliferation and invasionNot specified
BEL-7402ProliferationNot specifiedNot specifiedInhibition of cell proliferationNot specified

Table 2: Effect of this compound on ICAM-1 and MMP Expression in SK-HEP-1 Cells

Target MoleculeAssayConcentrationIncubation TimeObserved EffectReference
ICAM-1Western Blot, RT-PCR0.2, 0.4 mg/mL72 hoursSignificant decrease in protein and mRNA expression
MMP-2Western Blot, RT-PCR, Zymography0.2, 0.4 mg/mL72 hoursSignificant decrease in protein, mRNA expression, and activity
MMP-9Western Blot, RT-PCR, Zymography0.2, 0.4 mg/mL72 hoursSignificant decrease in protein, mRNA expression, and activity

Table 3: Dose-Limiting Toxicities of this compound in a Phase I Clinical Trial for Advanced HCC

DoseAdverse EventIncidence
24 mg/dayAbdominal distention1/10
24 mg/daySicchasia (Nausea)1/10
24 mg/dayHyponatremia1/10
24 mg/dayMyocardial ischemia1/10
24 mg/dayAbnormal hemogram6/10

Data from a study involving continuous infusion for 5 days.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to assess the binding of this compound to its intended target and potential off-targets within a cellular context.

Materials:

  • Cell line of interest (e.g., SK-HEP-1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus and reagents

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in fresh medium to a density of 2 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in culture medium. A DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate cells with this compound or DMSO for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the protein of interest.

    • Probe the membrane with a loading control antibody to ensure equal protein loading.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the relative protein amount against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target inhibitory activity.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound

  • DMSO (vehicle control)

  • ADP detection kit (e.g., ADP-Glo™)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of kinases, substrates, and ATP in the assay buffer. The final ATP concentration should ideally be at or near the Km value for each kinase.

    • Prepare a concentrated stock solution of this compound in DMSO and perform serial dilutions.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO to the wells of the microplate.

    • Add the kinase solution to each well.

    • Pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction using the stop reagent from the ADP detection kit.

  • Signal Detection:

    • Add the ADP detection reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no kinase" control wells).

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification

This protocol describes a chemical proteomics approach to identify proteins that interact with this compound.

Materials:

  • This compound (or a derivative with a linker for immobilization)

  • Affinity chromatography resin (e.g., NHS-activated sepharose)

  • Cell lysate from the cell line of interest

  • Binding buffer

  • Wash buffer

  • Elution buffer (e.g., high salt or low pH)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Immobilization of this compound:

    • Covalently couple this compound to the affinity resin according to the manufacturer's instructions.

    • Block any remaining active groups on the resin.

    • Prepare a control resin with no immobilized peptide.

  • Affinity Pull-Down:

    • Incubate the immobilized this compound resin and the control resin with the cell lysate.

    • Wash the resins extensively with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the resins using the elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use a proteomics software suite to identify the proteins from the MS/MS spectra.

    • Compare the proteins identified from the this compound resin to those from the control resin. Proteins that are significantly enriched in the this compound pull-down are potential interacting partners and off-targets.

Troubleshooting Guides

Troubleshooting Guide 1: Cellular Thermal Shift Assay (CETSA)

Problem Possible Cause Solution Reference
No shift in melting curve with known binderIncorrect temperature rangePerform a broader temperature range for the melt curve to find the optimal denaturation temperature.
Compound is inactive or has poor cell permeabilityVerify compound activity with an orthogonal assay. Vary drug incubation time and concentration.
Insufficient target engagementIncrease the concentration of this compound.
High variability between replicatesUneven heating/coolingUse a thermal cycler with precise temperature control.
Inconsistent cell lysis or protein extractionEnsure complete and consistent lysis. Be careful when collecting the supernatant.
Weak or no signal on Western blotLow protein expressionUse a cell line with higher expression of the target protein.
Poor antibody qualityUse a validated, high-affinity primary antibody.
Insufficient protein loadingIncrease the amount of protein loaded onto the gel.

Troubleshooting Guide 2: In Vitro Kinase Profiling

Problem Possible Cause Solution Reference
High background signalContaminated reagentsUse fresh, high-quality reagents.
Non-specific binding to the plateUse plates designed for low non-specific binding.
Low signal-to-background ratioSuboptimal enzyme or substrate concentrationOptimize the concentrations of the kinase and substrate.
Incorrect assay buffer conditions (pH, salt)Optimize the assay buffer composition.
High variability between wellsPipetting errorsUse calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput screening.
Edge effects on the plateAvoid using the outer wells of the plate or fill them with buffer.
No inhibition by a known inhibitorInactive inhibitorVerify the activity of the control inhibitor.
Incorrect ATP concentrationEnsure the ATP concentration is appropriate for detecting competitive inhibition (ideally at or near the Km).

Troubleshooting Guide 3: Affinity Chromatography-Mass Spectrometry

Problem Possible Cause Solution Reference
High number of non-specific bindersInsufficient washingIncrease the stringency of the wash buffer (e.g., higher salt concentration, mild detergent). Increase the number of wash steps.
Hydrophobic or ionic interactions with the resinBlock the resin before adding the lysate. Use a different type of resin.
Low yield of pulled-down proteinsInefficient immobilization of this compoundOptimize the coupling chemistry. Verify immobilization efficiency.
Inefficient elutionUse a stronger elution buffer (e.g., lower pH, chaotropic agents).
Protein degradationAdd protease inhibitors to all buffers.
No specific binders identifiedThis compound has no strong interactors in the lysateThis may be a valid result. Consider using a more sensitive detection method.
Immobilization has altered the structure of this compoundUse a linker at a position that is not critical for binding.

Visualizations

Tyroserleutide_Signaling_Pathway This compound This compound TumorCell Hepatocellular Carcinoma Cell This compound->TumorCell Mitochondria Mitochondria This compound->Mitochondria directly acts on ICAM1 ICAM-1 TumorCell->ICAM1 downregulates MMP2_9 MMP-2 & MMP-9 TumorCell->MMP2_9 downregulates Adhesion Cell Adhesion ICAM1->Adhesion promotes Invasion Cell Invasion MMP2_9->Invasion promotes Apoptosis Apoptosis Mitochondria->Apoptosis induces

Caption: Known signaling pathway of this compound in HCC.

Off_Target_Identification_Workflow Start Start: Hypothesis of Potential Off-Target Effects CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Kinome In Vitro Kinome Profiling Start->Kinome AC_MS Affinity Chromatography-MS Start->AC_MS Identify Identify Potential Off-Targets CETSA->Identify Kinome->Identify AC_MS->Identify Validate Validate Off-Target Interactions Identify->Validate Characterize Characterize Functional Consequences Validate->Characterize End End: Confirmed Off-Target Profile Characterize->End

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Experimental Result (Potential Off-Target Effect) DoseResponse Perform Dose-Response Curve Start->DoseResponse IsEffectDoseDependent Is the effect dose-dependent? DoseResponse->IsEffectDoseDependent NegativeControl Use Inactive Peptide Control IsEffectDoseDependent->NegativeControl Yes NonSpecificEffect Likely Non-Specific Effect IsEffectDoseDependent->NonSpecificEffect No IsEffectSpecific Is the effect specific to this compound? NegativeControl->IsEffectSpecific TargetKnockout Test in Target-Knockout Cells IsEffectSpecific->TargetKnockout Yes IsEffectSpecific->NonSpecificEffect No IsEffectOnTarget Is the effect mediated by the on-target? TargetKnockout->IsEffectOnTarget OffTargetInvestigation Investigate Off-Targets (CETSA, Kinome, AC-MS) IsEffectOnTarget->OffTargetInvestigation No OnTargetEffect Likely On-Target Effect IsEffectOnTarget->OnTargetEffect Yes OffTargetEffect Likely Off-Target Effect OffTargetInvestigation->OffTargetEffect

Caption: Logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Enhancing Tyroserleutide Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Tyroserleutide (YSL).

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the systemic bioavailability of this compound?

This compound, a tripeptide composed of L-tyrosine, L-serine, and L-leucine, faces significant hurdles to achieving high bioavailability, particularly via the oral route.[1][2] Like most peptides, its therapeutic efficacy is constrained by physicochemical and biological barriers:

  • Enzymatic Degradation: Peptides are susceptible to rapid degradation by proteases and peptidases in the gastrointestinal (GI) tract and bloodstream. This enzymatic breakdown cleaves the peptide bonds, inactivating the drug before it can reach its target site.[3][4]

  • Poor Membrane Permeability: this compound is a water-soluble peptide, which limits its ability to passively diffuse across the lipid-rich cell membranes of the intestinal epithelium.[5] Its molecular size and hydrophilic nature hinder efficient absorption into systemic circulation.

  • Rapid Systemic Clearance: Once in the bloodstream, peptides often have a short half-life due to rapid clearance by the kidneys and liver, limiting the time available to exert a therapeutic effect.

Q2: My in vitro experiments with this compound show potent anticancer activity, but the in vivo efficacy is disappointing. What is the likely cause?

A discrepancy between in vitro potency and in vivo efficacy is a common challenge in peptide drug development, often pointing directly to poor pharmacokinetics and low bioavailability. While this compound effectively induces apoptosis in cancer cell lines in a controlled lab environment, its performance in a complex biological system is hindered. The likely causes include rapid degradation after administration and an inability to reach the tumor site in sufficient concentrations. The intravenous route is often used to bypass the GI tract, but even then, the peptide can be quickly cleared from circulation.

Q3: How can I improve the oral bioavailability of this compound for my preclinical studies?

Improving oral bioavailability requires protecting this compound from the harsh GI environment and enhancing its absorption across the intestinal wall. Several strategies have proven effective:

  • Encapsulation in Nanoparticles: Loading this compound into biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can shield it from enzymatic degradation. These nanoparticles can also be designed for controlled release.

  • Surface Modification with Cell-Penetrating Peptides (CPPs): Modifying the surface of nanoparticles with CPPs, such as oligo-arginine chains, can significantly improve their uptake by intestinal epithelial cells.

  • Co-administration with Enzyme Inhibitors: Formulating this compound with protease inhibitors like aprotinin can reduce its degradation in the GI tract, increasing the amount of intact peptide available for absorption.

  • Use of Permeation Enhancers: These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the peptide.

Q4: What are the most effective non-oral administration routes to improve the systemic exposure of this compound?

Parenteral administration is a direct way to bypass the barriers of the GI tract and avoid first-pass metabolism, thereby increasing bioavailability.

  • Intravenous (IV) Injection: This route delivers the drug directly into the systemic circulation, achieving 100% bioavailability. IV infusion has been used in clinical trials for this compound to ensure maximal drug exposure. However, it can lead to rapid peak concentrations and fast clearance.

  • Subcutaneous (SC) Injection: SC administration can create a depot effect, allowing for a slower, more sustained release of the drug into the bloodstream compared to IV injection. This can help maintain therapeutic concentrations over a longer period.

  • Intraperitoneal (IP) Injection: Commonly used in animal studies, IP injection allows for absorption into the portal circulation and systemic circulation, offering higher bioavailability than the oral route.

Troubleshooting Guides

Issue: Low cellular uptake of this compound in vitro despite high concentration.

  • Possible Cause: this compound is a hydrophilic peptide and may have difficulty crossing the cell membrane passively.

  • Troubleshooting Steps:

    • Utilize a Transporter System: Co-administer this compound with a carrier that facilitates transmembrane transport. A novel approach involves using an artificial "molecular tweezer" like 5F-C12, which complexes with this compound and shields it to enable passage through the lipid membrane.

    • Formulate with CPPs: For nanoparticle formulations, ensure proper conjugation of cell-penetrating peptides (e.g., oligo-arginine) to the surface to enhance endocytosis.

    • Verify Endocytosis Pathways: Use endocytosis inhibitors (e.g., chlorpromazine, M-β-CD) to confirm the uptake mechanism of your formulation. Studies show that YSL-PLGA nanoparticles are taken up via clathrin- and caveolae/lipid raft-mediated endocytosis.

Issue: High variability in pharmacokinetic data between subjects in animal studies.

  • Possible Cause: Variability can arise from the formulation's instability, inconsistent administration, or physiological differences between animals.

  • Troubleshooting Steps:

    • Assess Formulation Stability: Before administration, confirm the stability, particle size, and encapsulation efficiency of your this compound formulation. Ensure it does not aggregate.

    • Refine Administration Technique: For oral gavage, ensure consistent delivery to the stomach and minimize stress to the animal, which can affect gastric emptying. For injections, ensure the correct depth and volume are consistently applied.

    • Increase Sample Size: A larger number of animals per group can help reduce the impact of individual physiological variations on the overall results.

    • Normalize Data: Normalize pharmacokinetic parameters to body weight or other relevant physiological measures to reduce inter-animal variability.

Quantitative Data Summary

Table 1: In Vivo Antitumor Efficacy of Different this compound Formulations (Data synthesized from studies on hepatocellular carcinoma xenograft models)

Treatment GroupAdministration RouteDoseTumor Inhibition Rate (%)Reference
SalineIntratumoral-0%
Free YSLIntratumoral8 mg/kg~36.4%
YSL + 5F-C12 TransporterIntratumoral8 mg/kg YSL + 0.8 mg/kg 5F-C12~65.7%
YSL + 5F-C12 TransporterIntratumoral8 mg/kg YSL + 1.6 mg/kg 5F-C12~81.1%
Free YSLIntraperitoneal160 µg/kg/day~64.2%
YSL-PLGA/R6LRVG NPsIntraperitoneal160 µg/kg/daySignificantly higher than free YSL

Table 2: Comparative In Vitro Cytotoxicity of this compound (Data from studies on human hepatocellular carcinoma cell lines, e.g., SK-HEP-1, BEL-7402)

CompoundCell LineConcentrationInhibition Rate (%)Incubation TimeReference
Free YSLSK-HEP-13.2 mg/mL~32.2%72 hours
Free YSLSK-HEP-10.4 mg/mL~28.7% (Adhesion)72 hours
Free YSLSK-HEP-10.4 mg/mL~33.7% (Invasion)72 hours
YSL-PLGA/R6LRVG NPsBEL-74023.2 mg/mL>50%48 hours

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (YSL-PLGA NPs) (Based on the methodology described by Fan et al., 2021)

  • Preparation of Primary Emulsion: Dissolve 100 mg of PLGA and 20 mg of this compound in 4 mL of a dichloromethane/acetone solvent mixture.

  • Emulsification: Add the organic phase to 20 mL of a 2% (w/v) polyvinyl alcohol (PVA) aqueous solution. Emulsify the mixture using a probe sonicator for 5 minutes on an ice bath to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered form for storage.

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vitro Cell Viability (MTS) Assay (Adapted from methodologies by Li et al., 2012 and Fan et al., 2021)

  • Cell Seeding: Seed human hepatocellular carcinoma cells (e.g., BEL-7402) into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of free this compound or this compound-loaded formulations. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculation: Calculate the cell viability percentage relative to the untreated control cells.

Protocol 3: Assessment of Transmembrane Transport using Cu²⁺-Calcein Fluorescence Assay (Based on the methodology for assessing transport facilitated by 5F-C12)

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) by rehydrating a lipid film (e.g., POPC) with a buffer solution containing 0.2 mM CuSO₄ and 0.2 mM calcein (pH 7.4). Within the LUVs, Cu²⁺ quenches calcein fluorescence.

  • Vesicle Purification: Remove extra-vesicular Cu²⁺ and calcein by passing the LUV suspension through a size-exclusion column.

  • Assay Setup: Place the purified LUV suspension in a cuvette. The assay relies on the transporter carrying this compound into the vesicle. Inside, this compound chelates the Cu²⁺, releasing calcein from its quenched state and restoring fluorescence.

  • Initiation of Transport: Add the artificial transporter (e.g., 5F-C12) and this compound to the LUV suspension.

  • Fluorescence Monitoring: Monitor the increase in calcein fluorescence over time using a spectrofluorometer. The rate of fluorescence increase is proportional to the rate of this compound transport across the vesicle membrane.

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Data Analysis YSL This compound (YSL) Formulate Nanoparticle Formulation (Emulsion-Solvent Evaporation) YSL->Formulate PLGA PLGA Polymer PLGA->Formulate CPP Cell-Penetrating Peptide CPP->Formulate Characterize Characterization (Size, Zeta, Drug Loading) Formulate->Characterize CellCulture HCC Cell Lines (e.g., BEL-7402) Characterize->CellCulture Cytotoxicity Cytotoxicity Assay (MTS/MTT) CellCulture->Cytotoxicity Uptake Cellular Uptake Study (Flow Cytometry / Microscopy) CellCulture->Uptake AnimalModel Xenograft Mouse Model Cytotoxicity->AnimalModel Uptake->AnimalModel PK Pharmacokinetic Study (Blood Sampling & Analysis) AnimalModel->PK Efficacy Antitumor Efficacy (Tumor Volume Measurement) AnimalModel->Efficacy Data Analyze Bioavailability, Efficacy & Safety Data PK->Data Efficacy->Data

Caption: Workflow for developing and testing a nanoparticle-based oral delivery system for this compound.

transporter_mechanism cluster_membrane Cell Membrane (Hydrophobic Core) YSL_out This compound (YSL) (Extracellular) Complex YSL::5F-C12 Complex (Hydrophobic Shield) YSL_out->Complex Complexation Transporter_out 5F-C12 Transporter Transporter_out->Complex YSL_in This compound (YSL) (Intracellular) Complex->YSL_in Transmembrane Transport

Caption: Mechanism of an artificial transporter facilitating this compound's passage across the cell membrane.

apoptosis_pathway YSL This compound (YSL) Mito Mitochondria YSL->Mito Directly Targets Adhesion Inhibits ICAM-1 YSL->Adhesion Invasion Downregulates MMP-2 & MMP-9 YSL->Invasion MPTP Opens Mitochondrial Permeability Transition Pore (MPTP) Mito->MPTP Potential Decreases Mitochondrial Membrane Potential (ΔΨm) Mito->Potential Caspase Caspase Activation (e.g., Caspase-3) MPTP->Caspase Potential->Caspase Apoptosis Apoptosis Caspase->Apoptosis Metastasis Inhibition of Metastasis Adhesion->Metastasis Invasion->Metastasis

References

Tyroserleutide treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyroserleutide (YSL). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for this compound to achieve significant anti-tumor effects in vitro?

The optimal treatment duration for this compound in vitro is cell-line dependent and endpoint-specific. However, based on published studies, a treatment duration of 24 to 72 hours is commonly used to observe significant effects on cell proliferation, adhesion, and invasion.[1] For instance, in studies with human hepatocellular carcinoma (HCC) SK-HEP-1 cells, significant inhibition of proliferation was observed in a time-dependent manner within this timeframe.[1] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and experimental objectives.

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary between different cancer cell lines. In studies with human hepatocellular carcinoma SK-HEP-1 cells, concentrations ranging from 0.2 to 3.2 mg/mL have been shown to significantly inhibit cell proliferation in a dose-dependent manner.[1] For cell adhesion and invasion assays with the same cell line, concentrations of 0.2 and 0.4 mg/mL were used.[1] It is advisable to perform a dose-response study to identify the optimal concentration for your specific experimental setup.

Q3: What is the mechanism of action of this compound?

The complete mechanism of action of this compound is still under investigation. However, current research indicates that it exerts its anti-tumor effects through multiple pathways:

  • Inhibition of ICAM-1 Expression: this compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key factor in tumor cell invasion, adhesion, and metastasis.[2]

  • PI3K/Akt Pathway Inhibition: This agent may influence the Ca2+/calmodulin pathway and inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often upregulated in cancer and plays a crucial role in cell proliferation and survival.

  • Induction of Apoptosis and Necrosis: this compound can induce both apoptosis and necrosis in cancer cells.

  • Mitochondrial Disruption: It can directly target mitochondria, leading to mitochondrial swelling, a decrease in mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore.

  • Cell Cycle Arrest: this compound has been observed to interrupt the cell cycle at the G0/G1 phase.

Q4: How should this compound be stored?

For long-term storage (months to years), this compound should be kept at -20°C in a dry and dark place. For short-term storage (days to weeks), it can be stored at 0-4°C . The lyophilized powder is stable for several months to years if stored correctly. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound on cell viability. Suboptimal concentration or treatment duration. Perform a dose-response (e.g., 0.1 to 5 mg/mL) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your specific cell line.
Improper storage or handling of this compound. Ensure this compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. Avoid multiple freeze-thaw cycles of the stock solution.
Low cell confluency or unhealthy cells. Ensure cells are in the logarithmic growth phase and at an appropriate confluency at the time of treatment.
Difficulty dissolving this compound. Incorrect solvent. This compound is soluble in DMSO but not in water. Prepare a stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
High background in apoptosis assays. Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect.
Variability in results between experiments. Inconsistent experimental procedures. Standardize all experimental steps, including cell seeding density, treatment duration, and reagent concentrations. Keep detailed records of each experiment.
Contamination of cell cultures. Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experiment.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed human hepatocellular carcinoma SK-HEP-1 cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of complete medium.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare different concentrations of this compound (e.g., 0.2, 0.4, 0.8, 1.6, 3.2 mg/mL) in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (plain medium) to each well.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for an additional 2 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cell proliferation inhibition rate relative to the control group.

In Vitro Cell Adhesion Assay
  • Plate Coating: Coat the wells of a 96-well plate with 0.2 mg/mL Matrigel.

  • Cell Treatment: Treat HCC SK-HEP-1 cells with this compound (e.g., 0.2 and 0.4 mg/mL) for 24, 48, or 72 hours.

  • Cell Seeding: Resuspend the treated cells in serum-free medium containing 0.1% BSA to a final concentration of 5x10⁵ cells/mL. Add 1x10⁴ cells to each Matrigel-coated well.

  • Incubation: Incubate for a defined period to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method (e.g., staining and microscopy, or a colorimetric assay).

Data Presentation

Table 1: In Vitro Efficacy of this compound on SK-HEP-1 Cells

ParameterConcentrationTreatment DurationResultReference
Proliferation Inhibition 0.2 - 3.2 mg/mL24, 48, 72 hoursSignificant inhibition in a dose- and time-dependent manner. Highest inhibition rate of 32.24% at 3.2 mg/mL after 72 hours.
Adhesion Inhibition 0.2, 0.4 mg/mL24, 48, 72 hoursSignificant inhibition of adhesion to Matrigel.
Invasion Inhibition 0.2, 0.4 mg/mL72 hoursSignificant inhibition of invasion through a Transwell chamber.
ICAM-1 Expression 0.2, 0.4 mg/mL72 hoursSignificant decrease in ICAM-1 protein and mRNA levels.

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineDoseTreatment DurationResultReference
Nude MiceHCC BEL-7402160 µg/kg/dayNot specified64.17% inhibition rate of tumor growth.
Nude MiceHuman HCC SK-HEP-1Not specifiedNot specifiedSignificant inhibition of lung metastasis.

Table 3: Phase I Clinical Trial of this compound in Advanced HCC

ParameterDoseTreatment DurationKey FindingsReference
Overall Response Rate (Stage 1) 6, 12, 18, 24 mg/day5 days continuous infusion25%
Overall Response Rate (Stage 2) 6, 12, 18, 24 mg/day5 days continuous infusion7.2%
Tolerability Up to 24 mg/day5 days continuous infusionGenerally well-tolerated. Doses of 6 and 12 mg/day showed better treatment responses.

Visualizations

Tyroserleutide_Signaling_Pathway YSL This compound (YSL) Cell_Membrane Cell Membrane PI3K PI3K YSL->PI3K Inhibits ICAM1 ICAM-1 Expression YSL->ICAM1 Inhibits Mitochondrion Mitochondrion YSL->Mitochondrion Disrupts Cell_Cycle G0/G1 Arrest YSL->Cell_Cycle Induces Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Adhesion_Metastasis Adhesion & Metastasis ICAM1->Adhesion_Metastasis Promotes Apoptosis Apoptosis / Necrosis Mitochondrion->Apoptosis Cell_Cycle->Proliferation Inhibits

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow_MTS_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_YSL Add this compound (various concentrations) incubate_24h->add_YSL incubate_treatment Incubate for 24, 48, or 72h add_YSL->incubate_treatment add_MTS Add MTS reagent incubate_treatment->add_MTS incubate_MTS Incubate for 2h add_MTS->incubate_MTS read_absorbance Measure absorbance incubate_MTS->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for an in vitro cell proliferation (MTS) assay.

References

Technical Support Center: Synthesis of Tyroserleutide Fluorescent Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and application of Tyroserleutide (YSL) fluorescent analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these important research tools.

Section 1: Frequently Asked Questions - General Synthesis & Strategy

This section covers common questions about the synthesis of the this compound peptide backbone and strategic decisions for fluorescent labeling.

Q1: What is this compound and what are its key properties relevant to synthesis?

This compound (YSL) is a tripeptide with the sequence L-Tyrosyl-L-Seryl-L-Leucine.[1][2] It has demonstrated anticancer properties by inhibiting the proliferation of human hepatocellular carcinoma cells and inducing apoptosis.[1][2] From a synthesis perspective, key characteristics include:

  • Structure: A simple tripeptide, which is generally straightforward to synthesize using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

  • Solubility: YSL is a water-soluble peptide.[3] However, its zwitterionic nature can lead to aggregation at physiological pH, which can hamper membrane permeability.

  • Mechanism of Action: YSL is known to upregulate cyclin-dependent kinase inhibitors p21 and p27 while downregulating Proliferating Cell Nuclear Antigen (PCNA), leading to cell cycle arrest at the G0/G1 phase. It appears to act directly on mitochondria to exert its antitumor activity.

Q2: What are the primary challenges when synthesizing fluorescently labeled peptides like this compound analogues?

Synthesizing fluorescent peptides presents several challenges beyond standard peptide synthesis. These include:

  • Fluorophore Selection: Choosing an appropriate dye is critical and depends on the experimental setup, including the required wavelengths, photostability, and brightness.

  • Impact on Peptide Activity: The attached fluorophore can alter the physicochemical properties of the peptide, such as its conformation, charge, and hydrophobicity, potentially biasing biological results.

  • Labeling Efficiency: Achieving high coupling yield for the fluorescent dye can be difficult, leading to a mix of labeled and unlabeled peptides.

  • Purification: Removal of unreacted free dye and other synthesis-related impurities requires robust purification methods, typically reverse-phase HPLC.

  • Characterization: Confirming the identity, purity, and precise location of the label is essential and requires analytical techniques like mass spectrometry and HPLC.

Q3: How do I choose the most suitable fluorescent dye for my this compound analogue?

The choice of a fluorescent dye should be a careful consideration of its properties in the context of your planned experiments. Key factors include:

  • Spectral Properties: The excitation and emission wavelengths must be compatible with your detection instruments (e.g., microscopes, plate readers).

  • Photostability: For imaging applications, select a dye resistant to photobleaching during prolonged light exposure.

  • pH Sensitivity: If tracking the peptide in acidic compartments like endosomes, use a pH-stable dye (e.g., Alexa Fluor series) as the fluorescence of dyes like FAM and FITC is pH-dependent.

  • Hydrophobicity: Inherently hydrophobic dyes can alter peptide solubility and conformation, potentially leading to aggregation or non-specific binding.

  • Quantum Yield: A high quantum yield is desirable for a brighter signal.

cluster_legend Legend cluster_workflow Decision Decision Recommendation Recommendation Consideration Consideration Start Start: Define Experiment start Define Experimental Goal (e.g., Microscopy, Flow Cytometry) q1 Live Cell Imaging? start->q1 ans1a High Photostability is CRITICAL q1->ans1a Yes ans1b Standard Photostability may suffice q1->ans1b No q2 Tracking in Acidic Organelles? ans2a Use pH-Insensitive Dyes (e.g., Alexa Fluor, DyLight) q2->ans2a Yes ans2b pH-Sensitive Dyes are acceptable (e.g., FAM, FITC) q2->ans2b No q3 Multiplexing with other Fluorophores? ans3a Select Dyes with Non-Overlapping Spectra (e.g., Cy3 & Cy5) q3->ans3a Yes ans3b Single Dye Selection is Simpler q3->ans3b No ans1a->q2 ans1b->q2 ans2a->q3 ans2b->q3

Caption: Decision workflow for selecting a fluorescent dye.

Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling

Dye Family Example(s) Excitation/Emission (nm, approx.) Key Advantages Key Disadvantages Citations
Fluorescein FAM, FITC 494 / 518 Cost-effective, high absorptivity, matches 488nm laser. pH-sensitive fluorescence, prone to photobleaching.
Rhodamine TAMRA, Rhodamine B 543 / 572 Brighter and more photostable than fluorescein. Can be hydrophobic, potentially altering peptide properties.
Cyanine Cy3, Cy5, Cy7 550/570 (Cy3), 650/670 (Cy5) High brightness, good photostability, suitable for multiplexing. Can be less stable in TFA used for cleavage.
Alexa Fluor Alexa Fluor 488, 555, 647 Spans UV to IR High photostability, bright, pH-insensitive, water-soluble. Higher cost compared to other dyes.

| BODIPY | BODIPY-FL | 503 / 515 | Sharp emission peaks, high quantum yields, environmentally insensitive. | Unstable to Trifluoroacetic acid (TFA). | |

Q4: Where on the this compound sequence should I place the fluorescent label?

The label is typically incorporated at the N-terminus, C-terminus, or on the side chain of a specific amino acid. For this compound (Tyr-Ser-Leu), the options are:

  • N-Terminus: This is the most common and often preferred site. It leaves the C-terminus free, which may be important for biological activity, and avoids modifying the core amino acid side chains.

  • C-Terminus: Labeling the C-terminus is possible but often more complex synthetically. It requires attaching the dye to the side chain of a C-terminal lysine or other suitable amino acid added to the sequence.

  • Tyrosine (Tyr) Side Chain: The phenolic hydroxyl group of Tyrosine is generally not used for labeling due to its lower reactivity compared to primary amines.

  • Serine (Ser) Side Chain: The hydroxyl group of Serine is also not a common site for direct labeling under standard conditions.

For YSL, N-terminal labeling is the most straightforward and recommended approach to minimize potential interference with its biological function.

Section 2: Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis and purification of your fluorescent this compound analogue.

Problem: Low Yield or Failed Synthesis

Q: My final yield of purified fluorescent peptide is extremely low. What are the likely causes?

Low yield can stem from issues in either the peptide synthesis itself or the subsequent labeling and purification steps.

start Start: Low Final Yield check_synthesis Analyze Crude Product by MS/HPLC start->check_synthesis synthesis_ok Main Peak is Unlabeled Peptide check_synthesis->synthesis_ok Clean Crude Profile synthesis_bad Multiple Truncated/Deleted Sequences check_synthesis->synthesis_bad Complex Crude Profile cause_labeling Problem: Inefficient Dye Coupling synthesis_ok->cause_labeling cause_spps Problem: Inefficient SPPS synthesis_bad->cause_spps solution_labeling Solution: - Increase dye equivalents - Extend coupling time - Use a more potent coupling reagent (e.g., HATU) - Check dye quality cause_labeling->solution_labeling solution_spps Solution: - Optimize coupling/deprotection times - Use fresh, high-quality reagents - Consider 'double coupling' steps - Check for peptide aggregation cause_spps->solution_spps

Caption: Troubleshooting workflow for low yield of fluorescent peptide.

  • Inefficient Solid-Phase Peptide Synthesis (SPPS): The most common cause of low yield is poor peptide assembly on the resin. This can be due to:

    • Incomplete Deprotection: Failure to fully remove the Fmoc protecting group prevents the next amino acid from being added, leading to truncated sequences.

    • Poor Coupling Efficiency: Incomplete reaction between the amino acid and the growing peptide chain results in deletion sequences. This is more common with sterically hindered amino acids.

    • Peptide Aggregation: The growing peptide chain can fold on the resin, hindering reagent access. This is common in "difficult sequences," particularly those rich in hydrophobic residues.

  • Inefficient Fluorescent Dye Coupling: The bulky nature of many fluorescent dyes can make their coupling to the N-terminus of the resin-bound peptide inefficient.

  • Loss During Cleavage/Purification: The peptide may not be fully cleaved from the resin, or significant amounts may be lost during HPLC purification, especially if the peptide precipitates on the column.

Problem: Purity and Characterization Issues

Q: My HPLC profile shows multiple peaks. How do I identify them?

A complex HPLC profile indicates the presence of impurities. The most common species are:

  • Target Peptide: The main peak corresponding to your pure, fluorescently labeled this compound.

  • Unlabeled Peptide: A peak corresponding to the this compound peptide without the fluorescent dye. This indicates incomplete coupling of the dye.

  • Truncated/Deleted Sequences: Peaks that elute earlier than the target peptide are often shorter sequences resulting from failed coupling or deprotection steps during SPPS.

  • Remaining Protecting Groups: Peptides that retain side-chain protecting groups will be more hydrophobic and typically elute later.

  • Free Dye: Unreacted fluorescent dye will also appear as a separate peak.

Action: Collect all major peaks and analyze them by Mass Spectrometry (MS) to determine their molecular weight and identify their origin.

Q: My mass spectrum shows a significant peak corresponding to the unlabeled peptide. How can I improve the labeling reaction?

This is a clear sign of inefficient dye coupling. To improve this:

  • Increase Reagent Equivalents: Use a higher molar excess of the fluorescent dye and coupling reagents relative to the resin substitution.

  • Extend Reaction Time: Allow the dye coupling reaction to proceed for a longer period (e.g., 4 hours to overnight).

  • Use a Stronger Coupling Reagent: Reagents like HATU or HBTU can be more effective for coupling bulky molecules than standard reagents.

  • Monitor the Reaction: Perform a qualitative test (like the Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A positive test indicates an incomplete reaction.

Problem: Solubility and Stability

Q: My purified fluorescent this compound analogue is poorly soluble. What can I do?

The addition of a hydrophobic fluorescent dye can significantly decrease the solubility of the parent peptide.

  • Choice of Solvent: Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with your aqueous buffer.

  • pH Adjustment: The pH of the solution can affect the charge state of the peptide and its solubility. Experiment with different pH values.

  • Use of Water-Soluble Dyes: In future syntheses, consider using dyes specifically designed for improved water solubility, such as sulfonated cyanine dyes or the Alexa Fluor series.

Q: The fluorescence of my peptide seems to be decreasing over time or is weaker than expected. What's happening?

This could be due to photobleaching or self-quenching.

  • Photobleaching: This is the irreversible loss of fluorescence due to prolonged exposure to light. Always store fluorescent peptides protected from light in amber vials or foil-wrapped tubes at -20°C or lower. Minimize light exposure during experiments.

  • Self-Quenching/Aggregation: At high concentrations, fluorophores can interact with each other, leading to a reduction in the fluorescence signal. This can also be caused by peptide aggregation. Ensure your peptide is fully dissolved and consider working at lower concentrations.

Section 3: Key Experimental Protocols

The following are generalized protocols. You may need to optimize conditions based on your specific reagents and equipment.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol uses standard Fmoc/tBu chemistry.

  • Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin. Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), followed by DCM (3x) and DMF (3x).

  • Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Wash the resin as in step 2.

  • Repeat for Next Amino Acid (Fmoc-Tyr(tBu)-OH): Repeat steps 2 and 3 to couple Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: After the final coupling, perform the Fmoc-deprotection (step 2) to expose the N-terminal amine for labeling.

Protocol 3.2: On-Resin N-Terminal Fluorescent Labeling

  • Dye Activation: In a separate vessel, dissolve the amine-reactive fluorescent dye (e.g., 5(6)-FAM, succinimidyl ester) (2 eq) and DIPEA (4 eq) in DMF. Note: Protect from light.

  • Coupling: Add the dye solution to the deprotected peptide-resin from Protocol 3.1. Agitate for 4-6 hours or overnight at room temperature, ensuring the reaction vessel is protected from light.

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted dye. Dry the resin under vacuum.

Protocol 3.3: Cleavage, Precipitation, and Purification

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water). Add the cocktail to the dry, labeled peptide-resin.

  • Reaction: Gently agitate for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pelleting: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/water).

    • Purify using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution at two wavelengths: ~214 nm for the peptide bond and the absorbance maximum for your chosen dye.

  • Analysis & Lyophilization: Analyze the collected fractions by MS to confirm the mass of the labeled peptide. Pool the pure fractions and lyophilize to obtain a dry powder.

Section 4: this compound Signaling Pathway

This compound exerts its anticancer effects by modulating key regulators of the cell cycle. The proposed mechanism involves the interruption of the cell cycle at the G0/G1 phase, leading to an inhibition of cell proliferation and the induction of apoptosis.

cluster_cell Tumor Cell YSL This compound (YSL) PCNA PCNA (Proliferation Marker) YSL->PCNA Downregulates p21 p21 (CDK Inhibitor) YSL->p21 Upregulates p27 p27 (CDK Inhibitor) YSL->p27 Upregulates CellCycle G1/S Transition PCNA->CellCycle p21->CellCycle p27->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Proposed signaling pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Tripeptide Anticancer Agents: Tyroserleutide, GHK, and Cilengitide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of anticancer therapeutics is continually evolving, with a growing interest in peptide-based agents due to their high specificity and potential for reduced off-target effects. Among these, small peptides, particularly tripeptides, have emerged as promising candidates. This guide provides a detailed comparison of three notable tripeptide and tripeptide-like anticancer agents: Tyroserleutide (Tyr-Ser-Leu), GHK (Gly-His-Lys), and the functionally related cyclic pentapeptide, Cilengitide, which exerts its activity through a core Arg-Gly-Asp (RGD) tripeptide motif.

This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed protocols for relevant assays to aid researchers in their drug development endeavors.

Comparative Analysis of Tripeptide Anticancer Agents

The following tables summarize the available preclinical data for this compound, GHK, and Cilengitide, focusing on their mechanisms of action and in vivo efficacy. Direct comparison of in vitro potency is limited by the lack of publicly available IC50 values for this compound and GHK.

Table 1: Mechanism of Action and Cellular Effects
FeatureThis compound (Tyr-Ser-Leu)GHK (Gly-His-Lys)Cilengitide (c(RGDfV))
Primary Target(s) PI3K/Akt PathwayMultiple targets involved in gene expression, apoptosis, and DNA repairIntegrins αvβ3 and αvβ5
Downstream Effects - Inhibition of PI3K/Akt signaling- Upregulation of PTEN, p21, p27, and p53[1] - Induction of apoptosis via mitochondrial damage[1]- Reactivation of programmed cell death (apoptosis)[1][2][3] - Modulation of gene expression related to cancer growth and DNA repair- Inhibition of angiogenesis- Induction of apoptosis in endothelial and tumor cells- Disruption of tumor cell adhesion, migration, and invasion
Cellular Processes Affected Proliferation, Apoptosis, Cell CycleApoptosis, Gene Expression, DNA RepairAngiogenesis, Adhesion, Migration, Invasion, Apoptosis
Table 2: In Vivo Antitumor Activity
FeatureThis compoundGHKCilengitide
Tumor Models - Human hepatocellular carcinoma (HCCLM6) metastasis model (nude mice) - Human hepatocellular carcinoma (Bel-7402) xenograft (nude mice) - Murine hepatocarcinoma (H22)- Sarcoma 180 (mice)- Glioblastoma xenograft (nude rats) - Melanoma (murine model) - Breast cancer metastasis (nude rats)
Dosing Regimen - 300 µg/kg/day, intraperitoneal injection (HCCLM6 model) - 80, 160, 320 µg/kg/day, intraperitoneal injection (Bel-7402 model)- Not specified in publicly available literature- 200 µ g/100 µL PBS, intraperitoneal injection, 3 times per week (Glioblastoma model) - 50 mg/kg, intraperitoneal injection for 7 days (Melanoma model)
Reported Efficacy - Inhibition of tumor growth and metastasis in HCC models - 64.17% tumor growth inhibition at 160 µg/kg/day (Bel-7402 model)- Strong suppression of Sarcoma 180 growth- Significant increase in survival in glioblastoma models - Reduced tumor growth and extended survival in melanoma models - Decreased osteolysis of breast cancer metastasis
Table 3: In Vitro Cytotoxicity (IC50 Values)
Cancer Cell LineThis compound (µM)GHK (µM)Cilengitide (µM)
Hepatocellular Carcinoma (e.g., BEL-7402, SK-HEP-1) Not widely reportedNot widely reportedNot widely reported
Glioblastoma (e.g., U87) Not widely reportedNot widely reportedIC50 not reached in some studies; inhibits adhesion at low concentrations
Melanoma (e.g., B16, A375) Not widely reportedNot widely reportedB16: ~100 µg/mL (~165 µM) at 48hA375: ~100 µg/mL (~165 µM) at 48h
Breast Cancer (e.g., MCF-7) Not widely reportedNot widely reportedSensitive (IC50 < 5 µM) in some triple-negative lines (e.g., BT549); Resistant (IC50 > 5 µM) in others (e.g., MDAMB231)
Neuroblastoma (SH-SY5Y) Not widely reportedInhibits cell growth at 1-10 nMNot widely reported
Histiocytic Lymphoma (U937) Not widely reportedInhibits cell growth at 1-10 nMNot widely reported

Note: The lack of standardized and publicly available IC50 data for this compound and GHK makes a direct quantitative comparison of in vitro potency challenging.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for understanding the action and evaluation of these anticancer agents.

Tyroserleutide_Pathway This compound This compound PI3K PI3K This compound->PI3K PTEN PTEN This compound->PTEN p53 p53 This compound->p53 Akt Akt PI3K->Akt p21 p21 Akt->p21 p27 p27 Akt->p27 Proliferation Cell Proliferation Akt->Proliferation PTEN->PI3K p53->p21 Mitochondria Mitochondria p53->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound's signaling pathway.

GHK_Pathway GHK GHK Gene_Expression Gene Expression Modulation GHK->Gene_Expression DNA_Repair DNA Repair Genes (Upregulation) Gene_Expression->DNA_Repair Caspases Caspase Genes (Upregulation) Gene_Expression->Caspases Cancer_Growth Cancer Growth Regulatory Genes (Modulation) Gene_Expression->Cancer_Growth Apoptosis Apoptosis Caspases->Apoptosis Tumor_Suppression Tumor Suppression Cancer_Growth->Tumor_Suppression

Caption: GHK's mechanism of action.

Cilengitide_Pathway Cilengitide Cilengitide Integrins Integrins (αvβ3, αvβ5) Cilengitide->Integrins Angiogenesis Angiogenesis Cilengitide->Angiogenesis Adhesion Adhesion/ Migration Cilengitide->Adhesion Apoptosis Apoptosis Cilengitide->Apoptosis Endothelial_Cells Endothelial Cells Integrins->Endothelial_Cells Tumor_Cells Tumor Cells Integrins->Tumor_Cells Endothelial_Cells->Angiogenesis Tumor_Cells->Adhesion

Caption: Cilengitide's anti-angiogenic and apoptotic pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., BEL-7402, U87, B16) Treatment Treatment with This compound, GHK, or Cilengitide Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT/MTS) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Animal_Model Xenograft/Syngeneic Tumor Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_Regimen Treatment with Test Compounds Tumor_Implantation->Treatment_Regimen Tumor_Measurement Tumor Volume Measurement Treatment_Regimen->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of these anticancer agents.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the tripeptide agents on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., BEL-7402, U87, B16)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Tripeptide agents (this compound, GHK, Cilengitide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the tripeptide agents in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptides).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the tripeptide agents.

Materials:

  • Cancer cell lines

  • Tripeptide agents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the tripeptide agents for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the tripeptide agents.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Cancer cell line for injection

  • Matrigel (optional, to enhance tumor formation)

  • Tripeptide agents formulated for injection

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the tripeptide agents according to the planned dosing regimen (e.g., intraperitoneal injection daily or several times a week). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound, GHK, and Cilengitide represent a promising class of small peptide-based anticancer agents. While they share the common feature of being short peptides, their mechanisms of action are distinct, targeting different key pathways involved in cancer progression. This compound focuses on the PI3K/Akt pathway, GHK modulates gene expression to favor apoptosis and DNA repair, and Cilengitide disrupts the crucial process of angiogenesis by targeting integrins.

The available data, primarily from in vivo studies, demonstrates the potential of these agents in various cancer models. However, a more comprehensive understanding of their in vitro potency through standardized IC50 determinations across a wider range of cancer cell lines would be highly beneficial for direct comparison and for guiding future clinical development. The detailed experimental protocols provided in this guide are intended to facilitate such standardized evaluations. Further research into these and other tripeptide anticancer agents is warranted to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from these targeted therapies.

References

Tyroserleutide: A Comparative Analysis of its Anti-Cancer Efficacy Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a promising agent in oncology research due to its demonstrated antitumor activities.[1] This guide provides a comparative overview of this compound's efficacy in various cancer cell lines, supported by experimental data. It is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics.

Overview of this compound's Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis.[1][2] The key mechanism involves the direct targeting of mitochondria, leading to mitochondrial dysfunction, the collapse of mitochondrial membrane potential, and swelling of the mitochondrial matrix.[1] This disruption of mitochondrial integrity triggers the apoptotic cascade within cancer cells.[1] While effective in inducing apoptosis, this compound's clinical application can be challenged by its zwitterionic nature and tendency to aggregate under physiological conditions, which can limit its membrane permeability.

Comparative Efficacy in Cancer Cell Lines

The anti-cancer properties of this compound have been investigated in several human cancer cell lines, most notably in hepatocellular carcinoma and breast cancer. The following tables summarize the key findings regarding its efficacy.

Hepatocellular Carcinoma (HCC) Cell Lines
Cell LineKey FindingsReference
BEL-7402 Potent inducer of apoptosis. YSL was found to colocalize with mitochondria, directly targeting them to initiate apoptosis. It also inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase and upregulating the expression of p21 and p27, while downregulating PCNA. When combined with doxorubicin, YSL enhances the anti-tumor effect and reduces chemotherapy-associated side effects in xenograft models.
SK-HEP-1 Significantly inhibits tumor growth and metastasis. YSL was shown to decrease the expression of ICAM-1, a molecule involved in tumor invasion and metastasis. It also inhibits the adhesion of SK-HEP-1 cells to Matrigel and suppresses their invasive capabilities.
H22 In vivo studies with H22 transplanted mice showed that YSL can significantly prolong survival.
Breast Cancer Cell Line
Cell LineKey FindingsReference
MCF-7 YSL alone exhibits limited anticancer activity, with a high IC50 value of 4.34 mM, likely due to poor membrane permeability. However, when delivered using a novel peptide transporter (5F–C12), the anticancer potency of YSL was enhanced by 16.1-fold. This combination also led to a significant increase in apoptotic cell death in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., BEL-7402, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells (e.g., SK-HEP-1) in the upper chamber in serum-free medium.

  • Treatment: Add this compound to the upper chamber with the cells.

  • Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to quantify cell invasion.

Visualizing Key Processes

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow.

Tyroserleutide_Apoptosis_Pathway YSL This compound (YSL) Mito Mitochondria YSL->Mito Directly Targets MPT Mitochondrial Permeability Transition Pore Opening Mito->MPT MMP Loss of Mitochondrial Membrane Potential (ΔΨm) MPT->MMP CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Read Absorbance at 490nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using the MTT assay.

References

A Comparative Guide to the Modulation of ICAM-1 Expression: Tyroserleutide and Validated Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tyroserleutide and other compounds in modulating the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in inflammation and tumor metastasis.

Crucial Advisory on this compound Data

It is imperative for the scientific community to be aware that the primary study detailing the effects of this compound (YSL) on ICAM-1 expression in human hepatocellular carcinoma (HCC) has been retracted . The 2018 paper in Drug Design, Development and Therapy by Che et al. was retracted in 2023 due to concerns of image duplication.[1][2] While the authors expressed continued confidence in their findings, the retraction means the data is not considered scientifically validated and should be interpreted with extreme caution.[1][2]

This guide will present the information from the retracted study for contextual purposes but will focus on validated alternative compounds for a reliable comparison.

Part 1: this compound (YSL) - An Overview of Retracted Findings

This compound is a tripeptide compound that was investigated for its potential to inhibit cancer growth and metastasis.[3] The retracted study suggested that YSL could inhibit tumor metastasis by downregulating ICAM-1.

Proposed Mechanism of Action (Unverified)

The retracted research on the human hepatocellular carcinoma cell line SK-HEP-1 indicated that this compound significantly inhibited both the mRNA and protein expression of ICAM-1. This downregulation was proposed to reduce the adhesion of cancer cells to endothelial cells, a critical step in the metastatic cascade.

Summary of Quantitative Data (from Retracted Source)
CompoundCell LineConcentrationEffect on ICAM-1 mRNAEffect on ICAM-1 ProteinData Source
This compoundSK-HEP-10.2 mg/mLSignificant DecreaseSignificant DecreaseChe X, et al. (2018) [RETRACTED]
This compoundSK-HEP-10.4 mg/mLSignificant DecreaseSignificant DecreaseChe X, et al. (2018) [RETRACTED]

Part 2: Validated Alternative ICAM-1 Modulators

Given the compromised status of the this compound data, researchers are encouraged to consider validated alternatives for modulating ICAM-1. Below are two examples of small molecules that have been shown to inhibit ICAM-1 expression or function through verified mechanisms.

Alternative 1: A-205804 (Thieno[2,3-c]pyridine derivative)

A-205804 is a potent and selective small molecule inhibitor of E-selectin and ICAM-1 expression on human vascular endothelial cells.

  • Mechanism of Action: A-205804 inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of ICAM-1 at the transcriptional level.

  • Cell System: Human umbilical vein endothelial cells (HUVEC).

Alternative 2: Lifitegrast

Lifitegrast is an FDA-approved drug for the treatment of dry eye disease, which operates by targeting the function of ICAM-1.

  • Mechanism of Action: Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It binds to LFA-1 on T-cells and blocks its interaction with ICAM-1. This prevents T-cell adhesion, migration, and the formation of an immunological synapse, thereby reducing inflammation. It does not directly inhibit ICAM-1 expression but rather blocks its ability to bind its ligand.

Comparative Summary of Validated Alternatives
CompoundTargetMechanism of ActionQuantitative EffectCell Line / System
A-205804 ICAM-1 ExpressionInhibits TNF-α-induced transcriptionIC₅₀ = 25 nMHuman Endothelial Cells
Lifitegrast LFA-1/ICAM-1 InteractionLFA-1 antagonist, blocks binding to ICAM-1Inhibits T-cell adhesion and cytokine secretionHuman T-cell lines; Clinical (Dry Eye Disease)

Part 3: Experimental Protocols for Validation

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following are standard methodologies for assessing the effect of a compound on ICAM-1 expression.

Cell Culture and Treatment
  • Cell Lines: Human cell lines such as HUVEC (for endothelial studies), A549 (alveolar epithelial), or SK-HEP-1 (hepatocellular carcinoma) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Stimulation: To study inhibitory effects, ICAM-1 expression is often induced using an inflammatory stimulus like TNF-α (e.g., 10 ng/mL) or Interleukin-1 beta (IL-1β).

  • Compound Treatment: Cells are pre-treated with the test compound (e.g., this compound, A-205804) at various concentrations for a specified time before the addition of the inflammatory stimulus.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for ICAM-1 mRNA
  • RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA concentration and purity are determined by spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR with primers specific for the ICAM-1 gene. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified for normalization.

  • Analysis: The PCR products are resolved by gel electrophoresis, and band intensities are quantified. In quantitative RT-PCR (qRT-PCR), the amplification is monitored in real-time for more precise quantification.

Western Blotting for ICAM-1 Protein
  • Protein Extraction: Cells are lysed in a buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to ICAM-1. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified, with a loading control like β-actin or GAPDH used for normalization.

Part 4: Visualizations of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_analysis Analysis cluster_result Result Interpretation cell_culture 1. Cell Culture (e.g., HUVEC, A549) treatment 2. Treatment - Test Compound - Inflammatory Stimulus (TNF-α) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest rna_analysis 4a. RNA Analysis (RT-PCR) harvest->rna_analysis protein_analysis 4b. Protein Analysis (Western Blot) harvest->protein_analysis data_quant 5. Data Quantification & Normalization rna_analysis->data_quant protein_analysis->data_quant conclusion 6. Assess ICAM-1 Expression Inhibition data_quant->conclusion G YSL This compound Transcription ICAM-1 Gene Transcription YSL->Transcription Inhibits mRNA ICAM-1 mRNA Transcription->mRNA Protein ICAM-1 Protein Expression mRNA->Protein Adhesion Cancer Cell Adhesion & Invasion Protein->Adhesion

References

Tyroserleutide vs. Sorafenib: A Comparative Analysis in Preclinical Liver Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of tyroserleutide and sorafenib in liver cancer models. The information is compiled from various studies to offer an objective overview of their respective mechanisms of action and anti-tumor efficacy.

Overview

This compound (YSL) is a tripeptide (Tyr-Ser-Leu) that has demonstrated anti-tumor effects in hepatocellular carcinoma (HCC) models. Its mechanism is primarily associated with the induction of apoptosis through direct mitochondrial targeting.

Sorafenib is a multi-kinase inhibitor and the first approved systemic drug for advanced HCC. It targets several signaling pathways involved in cell proliferation and angiogenesis, including the Raf/MEK/ERK pathway, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).

Quantitative Performance Data

The following tables summarize the anti-tumor efficacy of this compound and sorafenib in various preclinical liver cancer models. It is important to note that a direct head-to-head comparative study in the same experimental setting is not publicly available. Therefore, the data presented here are from separate studies and should be interpreted with this consideration.

Table 1: In Vitro Efficacy of this compound and Sorafenib in Liver Cancer Cell Lines

DrugCell LineAssayEndpointResultCitation
This compound BEL-7402Apoptosis AssayApoptosis InductionInduces apoptosis[1]
SK-HEP-1Proliferation AssayInhibition of ProliferationSignificant inhibition[2]
Sorafenib HepG2MTT AssayIC50~5.8 µM - 15.35 µM[3][4][5]
Huh7Cell ViabilityIC50~3 µM - 11.03 µM
Hep3BWST AssayCell ViabilityLess sensitive than HepG2

Table 2: In Vivo Efficacy of this compound and Sorafenib in Liver Cancer Xenograft Models

DrugAnimal ModelTumor ModelDosingEfficacyCitation
This compound Nude MiceBEL-7402 Xenograft160 µg/kg/day (i.p.)64% tumor growth inhibition
Nude MiceHCCLM6 Xenograft300 µg/kg/day (i.p.)Inhibition of metastasis
Sorafenib Nude MiceHLE Xenografts25 mg/kg (gavage)Significant tumor growth inhibition
Nude MicePatient-Derived Xenografts30-100 mg/kg/day (oral)Dose-dependent tumor growth inhibition

Mechanism of Action and Signaling Pathways

This compound

This compound's primary mechanism of action involves the induction of apoptosis by directly targeting the mitochondria of liver cancer cells. This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit tumor metastasis by downregulating the expression of intercellular adhesion molecule 1 (ICAM-1) and matrix metalloproteinases MMP-2 and MMP-9.

Tyroserleutide_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ICAM1 ICAM-1 This compound->ICAM1 downregulates MMP2 MMP-2 This compound->MMP2 downregulates MMP9 MMP-9 This compound->MMP9 downregulates Apoptosis Apoptosis Mitochondria->Apoptosis Metastasis Metastasis ICAM1->Metastasis MMP2->Metastasis MMP9->Metastasis

Caption: this compound Signaling Pathway in Liver Cancer.
Sorafenib

Sorafenib is a multi-kinase inhibitor that simultaneously targets multiple signaling pathways crucial for tumor growth and angiogenesis. It inhibits the Raf/MEK/ERK signaling cascade, which is often hyperactivated in HCC, thereby suppressing cell proliferation. Sorafenib also blocks the activity of VEGFR and PDGFR, key receptors involved in angiogenesis, thus inhibiting the formation of new blood vessels that supply tumors. Furthermore, sorafenib can induce apoptosis through the regulation of the HIF-1α/mTOR pathway and by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Sorafenib_Pathway Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits Raf Raf Sorafenib->Raf inhibits HIF1a_mTOR HIF-1α/mTOR Pathway Sorafenib->HIF1a_mTOR modulates Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis HIF1a_mTOR->Apoptosis

Caption: Sorafenib Signaling Pathway in Liver Cancer.

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound and sorafenib on liver cancer cell lines.

Experimental Workflow:

In_Vitro_Workflow start Start seed_cells Seed Liver Cancer Cells (e.g., BEL-7402, HepG2) start->seed_cells treat_drugs Treat with this compound or Sorafenib (various concentrations) seed_cells->treat_drugs incubate Incubate for 24-72 hours treat_drugs->incubate viability_assay Cell Viability Assay (MTT / WST) incubate->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) incubate->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: In Vitro Experimental Workflow.

Methodologies:

  • Cell Culture: Human HCC cell lines (e.g., BEL-7402, HepG2, Huh7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT/WST):

    • Cells are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of this compound or sorafenib for 24 to 72 hours.

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well and incubated.

    • The resulting formazan product is dissolved, and the absorbance is measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells are treated with the compounds for a specified period.

    • Both floating and adherent cells are collected.

    • Cells are washed and resuspended in a binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound and sorafenib in a living organism.

Experimental Workflow:

In_Vivo_Workflow start Start implant_cells Subcutaneously Implant Liver Cancer Cells into Immunodeficient Mice start->implant_cells tumor_growth Allow Tumors to Grow to a Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat_mice Administer this compound, Sorafenib, or Vehicle Control randomize->treat_mice monitor Monitor Tumor Volume and Body Weight treat_mice->monitor sacrifice Sacrifice Mice at Endpoint monitor->sacrifice analyze Analyze Tumor Weight, and Perform Histological and Molecular Analyses sacrifice->analyze end End analyze->end

Caption: In Vivo Xenograft Experimental Workflow.

Methodologies:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are typically used.

  • Tumor Cell Implantation: A suspension of human liver cancer cells (e.g., BEL-7402, HLE) is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is typically administered via intraperitoneal (i.p.) injection, while sorafenib is administered orally by gavage.

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry (for proliferation and apoptosis markers) and Western blotting.

Summary and Conclusion

This compound and sorafenib both demonstrate significant anti-tumor activity in preclinical models of liver cancer, albeit through different mechanisms of action. This compound appears to exert its effect primarily through a direct mitochondrial-mediated apoptotic pathway, while sorafenib acts as a multi-kinase inhibitor, affecting multiple signaling cascades involved in cell proliferation and angiogenesis.

The lack of direct comparative studies makes it difficult to definitively conclude which agent is superior in a preclinical setting. The choice of agent for further development may depend on the specific molecular characteristics of the tumor and the desired therapeutic strategy. The data presented in this guide provide a foundation for researchers to understand the individual preclinical profiles of these two compounds and to design future studies, including potential head-to-head comparisons, to better delineate their relative efficacy and potential clinical applications in hepatocellular carcinoma.

References

A Comparative Guide to Tyroserleutide-Induced Apoptosis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tyroserleutide (YSL), a novel tripeptide with anti-tumor properties, and other established methods for inducing apoptosis. The information presented herein is intended to assist researchers in replicating and expanding upon findings related to this compound's apoptotic mechanisms.

Performance Comparison of Apoptosis Inducers

The following table summarizes quantitative data on the efficacy of this compound and alternative apoptosis-inducing agents. It is important to note that the experimental conditions, such as cell lines, concentrations, and treatment durations, vary across studies, which may influence the results.

Agent/MethodCell LineConcentration/DoseTreatment DurationKey Findings
This compound (YSL) BEL-7402 (in vivo xenograft)80 µg/kg/dDaily40.26% tumor growth inhibition.[1]
BEL-7402 (in vivo xenograft)160 µg/kg/dDaily64.17% tumor growth inhibition.[1]
BEL-7402 (in vivo xenograft)320 µg/kg/dDaily59.19% tumor growth inhibition.[1]
BEL-7402 (in vitro)10 µg/mLNot SpecifiedRapid increase in cytoplasmic free Ca2+ and decrease in mitochondrial membrane potential.[2]
Staurosporine U-9371 µM24 hours38% total apoptosis.
Doxorubicin MCF-74 µM (IC50)Not Specified50% inhibition of cell growth.
MDA-MB-2311 µM (IC50)Not Specified50% inhibition of cell growth.
TRAIL Murine Neutrophils100 ng/mL6 and 18 hoursIncreased neutrophil apoptosis.
Venetoclax & Doxorubicin MDA-MB-23125 µM Venetoclax + 100 nM Doxorubicin24 hours71% apoptotic cells (synergistic effect).
Antimicrobial Peptide TP4 MCF-750.11 µg/mL (IC50)24 hours50% inhibition of cell proliferation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Tyroserleutide_Apoptosis_Pathway This compound This compound (YSL) Mitochondrion Mitochondrion This compound->Mitochondrion Targets Ca_Influx Increased Cytoplasmic Ca2+ Mitochondrion->Ca_Influx MMP_Collapse ΔΨm Collapse Mitochondrion->MMP_Collapse Mito_Swelling Mitochondrial Swelling MMP_Collapse->Mito_Swelling Apoptosome Apoptosome Formation MMP_Collapse->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Apoptosis_Induction_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays start Seed Cells treat Treat with Apoptosis Inducer start->treat mtt MTT Assay (Viability) treat->mtt annexin Annexin V / PI Staining (Flow Cytometry) treat->annexin caspase Caspase Activity Assay treat->caspase western Western Blot (Bcl-2 family) treat->western jc1 JC-1 Assay (Mitochondrial Potential) treat->jc1

Figure 2: General experimental workflow for studying apoptosis induction.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the apoptosis-inducing agent and incubate for the desired time period.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired agent.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[3]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Extract total protein from treated and untreated cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential, a hallmark of early apoptosis.

Materials:

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells and induce apoptosis.

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

References

Tyroserleutide Efficacy: A Comparative Analysis of Monotherapy vs. Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in current research is the absence of publicly available preclinical or clinical data on the efficacy of Tyroserleutide in combination with immune checkpoint inhibitors. This guide, therefore, focuses on the existing preclinical data for this compound as a monotherapy and in combination with the chemotherapeutic agent doxorubicin. The information presented is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current state of this compound research and to highlight areas for future investigation, particularly concerning its potential synergies with immunotherapy.

Efficacy of this compound Monotherapy

Preclinical studies have investigated the standalone efficacy of this compound (YSL), a novel tripeptide, in hepatocellular carcinoma (HCC) models. These studies demonstrate its potential to inhibit tumor growth and metastasis through direct effects on cancer cells.

In Vitro Efficacy

An initial in vitro study on the human hepatocellular carcinoma cell line BEL-7402 revealed that this compound inhibits cell proliferation and induces apoptosis. The mechanism of action involves the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of proliferating cell nuclear antigen (PCNA), leading to cell cycle arrest at the G0/G1 phase.

In Vivo Efficacy

Subsequent in vivo research using a nude mouse model with orthotopically implanted highly metastatic human HCC cells (HCCLM6) demonstrated the anti-tumor and anti-metastatic effects of this compound.

Table 1: Efficacy of this compound Monotherapy in a Nude Mouse Model of HCC

ParameterControl Group (Saline)This compound Group (300 µg/kg/day)p-value
Mean Tumor Weight (g)2.3 ± 0.81.9 ± 0.5> 0.05
Abdominal Wall Metastasis100%60%< 0.05
Intraperitoneal Metastasis100%50%< 0.05
Bloody Ascites70%20%> 0.05
Gross Intrahepatic Metastatic Nodules90%40%> 0.05
Survival at Day 359/1010/10-

Efficacy of this compound in Combination with Doxorubicin

A preclinical study evaluated the synergistic effects of this compound when combined with the chemotherapeutic drug doxorubicin in a nude mouse model bearing human hepatocellular carcinoma BEL-7402 tumors.

Enhanced Anti-Tumor Effect and Survival

The combination of this compound with doxorubicin resulted in a greater inhibition of tumor growth and prolonged survival compared to doxorubicin alone.

Table 2: Tumor Inhibition Rates of Doxorubicin With and Without this compound

Treatment GroupTumor Weight (g, x ± s)Tumor Inhibition Rate (%)
Saline1.35 ± 0.28-
Low-dose Doxorubicin (0.7 mg/kg)1.01 ± 0.2525.2
Low-dose Doxorubicin + YSL0.81 ± 0.1940.0
Mid-dose Doxorubicin (2 mg/kg)0.79 ± 0.2141.5
Mid-dose Doxorubicin + YSL0.55 ± 0.1759.3
High-dose Doxorubicin (6 mg/kg)0.45 ± 0.1566.7
High-dose Doxorubicin + YSL0.43 ± 0.1368.1
Attenuation of Chemotherapy-Associated Side Effects

The addition of this compound to doxorubicin treatment was found to mitigate several common side effects associated with chemotherapy.

Table 3: Effect of this compound on Doxorubicin-Induced Toxicities

ParameterHigh-dose Doxorubicin (6 mg/kg)High-dose Doxorubicin + YSL
Body Weight Change (%)-15.2-8.5
White Blood Cell Count (×10⁹/L)2.8 ± 0.64.5 ± 0.8
Alanine Aminotransferase (ALT) (U/L)125.4 ± 21.389.7 ± 15.6
Aspartate Aminotransferase (AST) (U/L)289.6 ± 45.8201.3 ± 33.7
Blood Urea Nitrogen (BUN) (mmol/L)12.8 ± 2.59.1 ± 1.8
Creatinine (µmol/L)45.6 ± 8.932.4 ± 6.7

Experimental Protocols

In Vitro Analysis of this compound's Mechanism of Action
  • Cell Culture: Human hepatocellular carcinoma BEL-7402 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cell Proliferation Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed using the MTT assay.

  • Apoptosis Analysis (Flow Cytometry): Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide apoptosis detection kit and analyzed by flow cytometry.

  • Cell Cycle Analysis (Flow Cytometry): Cells were treated with this compound, fixed, stained with propidium iodide, and analyzed for DNA content by flow cytometry to determine cell cycle distribution.

  • Gene and Protein Expression (RT-PCR and Western Blot): The expression levels of PCNA, p21, and p27 were measured at both the mRNA and protein levels using real-time PCR and Western blotting, respectively.

In Vivo Efficacy Studies
  • Animal Models: BALB/c nude mice were used for all in vivo experiments.

  • Tumor Implantation:

    • Monotherapy Study: Highly metastatic human HCC cells (HCCLM6) were orthotopically implanted into the livers of nude mice.

    • Combination Therapy Study: Human hepatocellular carcinoma BEL-7402 cells were subcutaneously injected into the right flank of nude mice.

  • Treatment Regimens:

    • Monotherapy Study: Mice received daily intraperitoneal injections of this compound (300 µg/kg) or an equal volume of saline for 35 days, starting the day after tumor implantation.

    • Combination Therapy Study: Mice were treated with intraperitoneal injections of saline, doxorubicin (at low, mid, or high doses), or doxorubicin in combination with this compound every other day.

  • Efficacy Evaluation:

    • Tumor volume and weight were measured at the end of the studies.

    • Metastasis was assessed by counting the number of metastatic nodules in the abdominal wall, peritoneum, and liver.

    • Survival was monitored daily.

  • Toxicity Assessment: Body weight was recorded regularly. At the end of the combination therapy study, blood samples were collected for hematological and biochemical analysis to assess liver and kidney function.

Visualizations

Tyroserleutide_Signaling_Pathway Proposed Signaling Pathway of this compound in HCC Cells This compound This compound (YSL) Cell_Cycle_Regulation Cell Cycle Regulation This compound->Cell_Cycle_Regulation Apoptosis Apoptosis This compound->Apoptosis Induces p21 p21 Cell_Cycle_Regulation->p21 Upregulates p27 p27 Cell_Cycle_Regulation->p27 Upregulates PCNA PCNA Cell_Cycle_Regulation->PCNA Downregulates G0_G1_Arrest G0/G1 Phase Arrest p21->G0_G1_Arrest p27->G0_G1_Arrest PCNA->G0_G1_Arrest Proliferation_Inhibition Inhibition of Proliferation G0_G1_Arrest->Proliferation_Inhibition Experimental_Workflow_Monotherapy Experimental Workflow for this compound Monotherapy Study Start Start Implantation Orthotopic Implantation of HCCLM6 cells in nude mice Start->Implantation Randomization Randomization into Control and Treatment Groups Implantation->Randomization Treatment Daily Intraperitoneal Injections (Saline or YSL 300 µg/kg) for 35 days Randomization->Treatment Endpoint Endpoint Analysis at Day 35: - Tumor Weight - Metastasis Assessment - Survival Treatment->Endpoint End End Endpoint->End Experimental_Workflow_Combination_Therapy Experimental Workflow for this compound Combination Therapy Study Start Start Implantation Subcutaneous Implantation of BEL-7402 cells in nude mice Start->Implantation Grouping Grouping of Mice Implantation->Grouping Treatment_Groups Treatment Groups: - Saline - Doxorubicin (Low, Mid, High) - Doxorubicin + YSL Grouping->Treatment_Groups Treatment_Admin Intraperitoneal Injections Every Other Day Treatment_Groups->Treatment_Admin Endpoint Endpoint Analysis: - Tumor Volume and Weight - Survival - Toxicity Assessment Treatment_Admin->Endpoint End End Endpoint->End

Head-to-Head Comparison: Tyroserleutide and Cisplatin in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Tyroserleutide and cisplatin, two anti-cancer agents with distinct mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their therapeutic potential.

Introduction

Cisplatin is a well-established platinum-based chemotherapy drug widely used in the treatment of various solid tumors.[1][2][3] Its efficacy is primarily attributed to its ability to induce DNA damage in rapidly dividing cancer cells.[1][2] This compound , a tripeptide compound, is a newer investigational agent that has shown anti-tumor effects in preclinical models, primarily in hepatocellular carcinoma. Its mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of tumor cell metastasis.

This guide will delve into a detailed comparison of their mechanisms of action, available efficacy data, and safety profiles, based on preclinical and clinical findings. It is important to note that direct head-to-head clinical trials comparing this compound and cisplatin are not yet available. Therefore, this comparison is based on existing data from independent studies.

Mechanism of Action

The fundamental difference between this compound and cisplatin lies in their molecular targets and mechanisms of inducing cell death.

This compound: This tripeptide is composed of L-tyrosine, L-serine, and L-leucine. Preclinical studies suggest that this compound exerts its anti-tumor activity through multiple pathways:

  • Mitochondrial Targeting: Evidence suggests that this compound can colocalize with mitochondria in cancer cells, leading to mitochondrial swelling and a decrease in mitochondrial membrane potential. This disruption of mitochondrial function is a key step in the intrinsic apoptosis pathway.

  • Apoptosis Induction: By targeting mitochondria, this compound induces apoptosis, or programmed cell death, in tumor cells.

  • Inhibition of Metastasis: Studies have shown that this compound can inhibit the adhesion and invasion of cancer cells, key processes in metastasis. This is potentially mediated by downregulating the expression of intercellular adhesion molecule-1 (ICAM-1) and matrix metalloproteinases (MMP-2 and MMP-9).

  • Cell Cycle Arrest: this compound has been observed to interrupt the cell cycle of tumor cells at the G0/G1 phase.

Cisplatin: As a platinum-based compound, cisplatin's primary mechanism of action is the induction of DNA damage.

  • DNA Crosslinking: After entering the cell, cisplatin binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks. These crosslinks distort the DNA helix, interfering with DNA replication and transcription.

  • Induction of Apoptosis: The substantial DNA damage caused by cisplatin triggers cellular repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.

G cluster_this compound This compound Signaling Pathway cluster_cisplatin Cisplatin Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets ICAM1_MMP ICAM-1, MMP-2/9 This compound->ICAM1_MMP downregulates CellCycle Cell Cycle Arrest (G0/G1) This compound->CellCycle Apoptosis_T Apoptosis Mitochondria->Apoptosis_T Metastasis Inhibition of Metastasis ICAM1_MMP->Metastasis Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA binds to DNA_Damage DNA Crosslinks DNA->DNA_Damage Apoptosis_C Apoptosis DNA_Damage->Apoptosis_C

Figure 1: Simplified signaling pathways of this compound and Cisplatin.

Comparative Efficacy Data

Direct comparative efficacy data from head-to-head trials is unavailable. The following tables summarize reported preclinical and clinical efficacy data for each compound.

Table 1: Preclinical Efficacy Data
ParameterThis compoundCisplatin
Cell Lines Tested Human hepatocellular carcinoma (BEL-7402, SK-HEP-1)Various cancer cell lines including colorectal, non-small cell lung cancer
In Vitro Effects - Inhibition of proliferation (up to 32.24% in SK-HEP-1)- Induction of apoptosis and necrosis- Inhibition of cell adhesion (up to 28.67%)- Cell cycle arrest at G0/G1- Cytotoxicity through DNA damage- Induction of apoptosis
In Vivo Models Nude mice with human hepatocellular carcinoma xenograftsMurine models of colorectal and other cancers
In Vivo Efficacy - Significant inhibition of tumor growth and metastasis in HCC models- Established anti-tumor activity in various cancer models
Table 2: Clinical Use and Efficacy
ParameterThis compoundCisplatin
Approved Indications Not approved by major regulatory agencies like the FDA. Approved by the Chinese Pharmacopeia Commission.FDA-approved for advanced bladder, ovarian, and testicular cancers. Widely used off-label for many other cancers.
Clinical Trial Status Limited information on large-scale clinical trials.Extensively studied in numerous clinical trials for various cancers.
Reported Efficacy Primarily preclinical data available.A cornerstone of chemotherapy regimens for many cancers, with established response rates.

Safety and Tolerability

The side effect profiles of this compound and cisplatin are expected to be vastly different due to their distinct mechanisms of action.

Table 3: Comparative Safety Profiles
Adverse EffectThis compoundCisplatin
Nephrotoxicity Not reported as a major concern in available literature.Major dose-limiting toxicity, can lead to kidney failure.
Neurotoxicity Not reported as a major concern.Dose-dependent peripheral neuropathy is common and can be irreversible.
Ototoxicity Not reported as a major concern.Hearing loss and tinnitus can occur.
Myelosuppression Not reported as a major concern.Can cause anemia, leukopenia, and thrombocytopenia.
Nausea and Vomiting Not reported as a major concern.Severe nausea and vomiting are common side effects.
General Toxicity Considered to have low toxicity in preclinical studies.Highly toxic, with a narrow therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay (MTS Assay)
  • Objective: To assess the cytotoxic effect of this compound on cancer cells.

  • Methodology:

    • SK-HEP-1 cells are seeded in 96-well plates at a density of 1×10⁵ cells/mL and cultured.

    • Cells are treated with varying concentrations of this compound (e.g., 0.2 to 3.2 mg/mL) for different time points (24, 48, 72 hours).

    • After treatment, a solution containing MTS (dimethylthiazol-carboxymethoxyphnyl-sulfophenyl-tetrazolium inner salt) is added to each well.

    • The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • The inhibition rate is calculated using the formula: (1 - OD value of drug group / OD value of the control) × 100%.

G start Seed SK-HEP-1 cells in 96-well plate treat Treat with this compound (various concentrations and times) start->treat add_mts Add MTS solution treat->add_mts incubate Incubate add_mts->incubate read Measure absorbance incubate->read calculate Calculate inhibition rate read->calculate

Figure 2: Workflow for MTS Cell Proliferation Assay.

In Vitro Cell Adhesion Assay
  • Objective: To determine the effect of this compound on the ability of cancer cells to adhere to an extracellular matrix.

  • Methodology:

    • 96-well plates are coated with Matrigel to mimic the basement membrane.

    • SK-HEP-1 cells are pre-treated with this compound (e.g., 0.2 and 0.4 mg/mL) for 24, 48, or 72 hours.

    • The treated cells are then seeded onto the Matrigel-coated plates and allowed to adhere.

    • Non-adherent cells are washed away.

    • The number of adherent cells is quantified, often by staining and measuring the optical density (OD).

    • The inhibition rate of adhesion is calculated based on the difference in OD between treated and control groups.

In Vivo Tumor Metastasis Model
  • Objective: To evaluate the effect of this compound on the formation of lung metastases in an animal model.

  • Methodology:

    • An experimental lung metastasis model is established by injecting human HCC SK-HEP-1 cells into the tail vein of nude mice.

    • The mice are then treated with this compound (e.g., 320 and 640 µg/kg/day) or a control solution for a specified period (e.g., 60 days).

    • At the end of the treatment period, the mice are euthanized, and their lungs are harvested.

    • The number of metastatic nodules on the lung surface is counted.

    • Lung tissues are also processed for histological analysis (H&E staining) to examine the size and morphology of tumor cell clusters.

Conclusion

This compound and cisplatin represent two distinct approaches to cancer therapy. Cisplatin is a long-standing, potent cytotoxic agent that induces DNA damage, but its use is often limited by severe side effects. This compound, on the other hand, is an investigational peptide that appears to have a more targeted mechanism of action, inducing apoptosis through mitochondrial pathways and inhibiting metastasis with potentially a more favorable safety profile.

References

Unveiling the Synergistic Power of Tyroserleutide and Chemotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Tianjin, China – November 27, 2025 – A growing body of preclinical evidence suggests that the novel tripeptide, Tyroserleutide (YSL), exhibits a significant synergistic anti-tumor effect when combined with conventional chemotherapy agents, notably doxorubicin. This combination not only enhances the efficacy of chemotherapy but also mitigates some of its debilitating side effects, offering a promising new avenue for cancer therapy. This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data, detailed methodologies, and an exploration of the underlying mechanisms for researchers, scientists, and drug development professionals.

Enhanced Anti-Tumor Efficacy and Reduced Toxicity: A Dual Benefit

In vivo studies utilizing human hepatocellular carcinoma (BEL-7402) xenografts in nude mice have demonstrated the potent synergistic relationship between this compound and doxorubicin. The combination therapy has been shown to achieve higher tumor growth inhibition rates compared to doxorubicin monotherapy.[1] Furthermore, the co-administration of this compound with doxorubicin has been observed to reduce chemotherapy-associated toxicities, including weight loss, leukocyte depression, and damage to the heart, liver, and kidneys.[1]

Quantitative Analysis of In Vivo Anti-Tumor Activity
Treatment GroupDoseTumor Inhibition Rate (%)Reference
Doxorubicin (Low Dose)0.7 mg/kgNot specified[1]
YSL + Doxorubicin (Low Dose)Not specified + 0.7 mg/kg> Doxorubicin alone
Doxorubicin (Mid Dose)2 mg/kgNot specified
YSL + Doxorubicin (Mid Dose)Not specified + 2 mg/kg> Doxorubicin alone

Deciphering the Mechanism: A Multi-pronged Attack on Cancer Cells

The synergistic effect of this compound and chemotherapy is believed to stem from a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Doxorubicin, a well-established chemotherapeutic agent, functions in part by inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proliferating and leads to their eventual demise. While specific quantitative data on apoptosis rates and cell cycle distribution for the this compound-doxorubicin combination are still emerging, the enhanced tumor inhibition strongly suggests a potentiation of these cytotoxic effects.

Signaling Pathways Implicated in Doxorubicin-Induced Apoptosis and Cell Cycle Arrest

Doxorubicin is known to activate various signaling pathways to exert its anti-cancer effects. These include the p53 and MAPK signaling pathways, which play crucial roles in mediating apoptosis. Doxorubicin can also upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. The combination with this compound likely amplifies these pro-apoptotic signals.

cluster_chemo Chemotherapy (Doxorubicin) cluster_ysl This compound (YSL) cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage MAPK MAPK Pathway Doxorubicin->MAPK YSL YSL Apoptosis Apoptosis YSL->Apoptosis Potentiates G2M_Arrest G2/M Cell Cycle Arrest YSL->G2M_Arrest Potentiates p53 p53 Activation DNA_Damage->p53 DNA_Damage->G2M_Arrest Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspases Caspase Activation MAPK->Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway for the synergistic effect of this compound and Doxorubicin.

Experimental Protocols for Validating Synergy

To aid researchers in validating the synergistic effects of this compound and chemotherapy, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound alone, doxorubicin alone, and the combination of both at different ratios for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 values for each treatment. Synergy is typically quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound, doxorubicin, and their combination for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis A Cancer Cell Culture B Treatment: - YSL alone - Chemo alone - YSL + Chemo A->B C MTT Assay B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Assay (PI Staining) B->E F Cell Viability IC50 Calculation C->F G Quantification of Apoptotic Cells D->G H Cell Cycle Phase Distribution E->H I Synergy Analysis (e.g., Chou-Talalay) F->I

Caption: Experimental workflow for in vitro validation of synergistic effects.

Future Directions and Clinical Outlook

The preclinical data strongly support the continued investigation of this compound in combination with chemotherapy. While no clinical trials for this specific combination have been identified at the time of this publication, the promising in vivo results warrant further exploration in a clinical setting. Future research should focus on elucidating the precise molecular signaling pathways involved in the synergy, identifying predictive biomarkers for patient response, and evaluating the efficacy and safety of this combination in various cancer types through well-designed clinical trials. The development of such combination therapies holds the potential to significantly improve patient outcomes by enhancing anti-tumor activity and reducing the burden of chemotherapy-related side effects.

References

Safety Operating Guide

Navigating the Disposal of Tyroserleutide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tyroserleutide, a tripeptide with antitumor properties, requires careful handling and disposal due to its potential hazards.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]

These classifications underscore the importance of preventing this compound from entering the environment, particularly waterways. The SDS explicitly states to "Avoid release to the environment" and to "Dispose of contents/ container to an approved waste disposal plant."

Quantitative Hazard Information

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Procedural Guidance for Proper Disposal

The primary directive for the disposal of this compound is to use an approved waste disposal plant. For research and laboratory settings, this typically involves collection by a licensed hazardous waste management company. The following steps provide a detailed protocol for handling and disposing of this compound waste.

Experimental Protocol: Disposal of this compound Waste

  • Segregation:

    • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containment:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed container.

    • The container must be compatible with the chemical properties of the waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • Ensure the storage area is away from drains and sources of ignition.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS office or a contracted licensed hazardous waste disposal company.

    • These specialized companies will transport the waste to a permitted treatment facility for proper disposal, which for most pharmaceutical waste is incineration.

  • Spill Management:

    • In the event of a spill, prevent the material from entering drains or water courses.

    • Absorb liquid spills with an inert, non-combustible absorbent material.

    • Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. It is imperative to adhere to all applicable local, state, and federal guidelines.

Logical Workflow for this compound Disposal

Tyroserleutide_Disposal_Workflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Professional Disposal A Identify this compound Waste (Unused product, contaminated labware, solutions) B Segregate into Dedicated Waste Stream A->B C Contain in Sealed & Labeled Container (Hazardous Waste, this compound) B->C D Store in Secure Designated Area C->D E Contact Institutional EHS Office D->E Hand-off F Arrange Pickup by Licensed Hazardous Waste Vendor E->F G Transport to Permitted Facility F->G H Dispose via Controlled Incineration G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

Essential Safety and Logistical Information for Handling Tyroserleutide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds like Tyroserleutide is paramount. This document provides immediate safety protocols, operational plans for handling, and disposal procedures to ensure a secure laboratory environment and maintain research integrity. This compound is a tripeptide with potential antineoplastic activity and is intended for research use only.

Hazard Identification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the safety protocols outlined below is crucial to minimize exposure and environmental contamination.

Hazard StatementDescription
H302Harmful if swallowed.[1]
H410Very toxic to aquatic life with long lasting effects.[1]
Precautionary StatementDescription
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P273Avoid release to the environment.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P391Collect spillage.
P501Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.
Face ShieldRecommended in addition to goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Impermeable Laboratory CoatA solid-front, disposable gown made of a low-lint, non-absorbent material is required to protect clothing and skin from potential splashes.
Hand Protection Double Chemotherapy-Grade GlovesWear two pairs of nitrile gloves tested for use with chemotherapy agents. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every hour).
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Necessary when handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. Use should be based on a risk assessment of the specific procedure.

Handling Procedures

Engineering Controls:

  • All handling of this compound, especially of the powdered form and during the preparation of solutions, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

  • Work surfaces should be lined with disposable, plastic-backed absorbent pads to contain any spills.

Step-by-Step Handling of Lyophilized Powder:

  • Before use, allow the sealed vial of this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Don all required PPE as specified in the table above.

  • Perform all manipulations within a chemical fume hood or biological safety cabinet.

  • Carefully uncap the vial, avoiding the creation of airborne dust.

  • Weigh the required amount of powder using a tared weigh boat or directly into a suitable container for dissolution.

Step-by-Step Preparation of Solutions:

  • Follow the steps for handling the lyophilized powder.

  • This compound is soluble in DMSO.

  • Slowly add the desired volume of solvent to the vial containing the peptide.

  • Gently swirl or vortex the vial to dissolve the contents. Avoid shaking, which can cause foaming or denaturation.

  • Once dissolved, the solution can be further diluted with an appropriate aqueous buffer if required for the experimental protocol.

General Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or apply cosmetics in the laboratory area where this compound is handled.

Storage

Proper storage is critical to maintain the stability and integrity of this compound.

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Lyophilized Powder 0 - 4 °C in a dry, dark place.-20 °C in a dry, dark place.
In Solvent (e.g., DMSO) Not specified; prepare fresh.-80 °C. Aliquot to avoid repeated freeze-thaw cycles.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and restrict access to the affected area.

  • Don appropriate PPE, including respiratory protection for larger spills of powder.

  • For liquid spills, cover with absorbent pads from a chemotherapy spill kit.

  • For powder spills, gently cover with damp absorbent pads to avoid creating dust.

  • Collect all contaminated materials into a designated chemotherapy waste container.

  • Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.

  • Dispose of all cleanup materials as hazardous waste.

First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. Do not dispose of this compound down the drain or in the regular trash.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as bulk hazardous chemical waste in a designated, sealed, and clearly labeled container (often a black RCRA container).
This compound Solutions Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
Contaminated Labware (non-sharps) Items such as pipette tips, tubes, and absorbent pads should be disposed of in a designated "trace" chemotherapy waste container (often a yellow bag or container) for incineration.
Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, designated chemotherapy sharps container (often yellow) for incineration. Do not recap needles.
Contaminated PPE All used PPE (gloves, gown, etc.) should be carefully removed to avoid self-contamination and disposed of in the designated "trace" chemotherapy waste container.

Workflow for Handling and Disposal of Tyroserleutidedot

Tyroserleutide_Workflow reconstitution reconstitution experiment experiment reconstitution->experiment waste_gen waste_gen experiment->waste_gen

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyroserleutide
Reactant of Route 2
Tyroserleutide

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